The Functional Role of H-Lys(Me)2-OH HCl in Epigenetics: A Technical Guide
-Dimethyl-L-lysine hydrochloride in proteomic quantification and peptide synthesis. Executive Summary H-Lys(Me)2-OH HCl (CAS: 2259-86-1) is the hydrochloride salt of -dimethyl-L-lysine.[1][2] In the field of epigenetics,...
Author: BenchChem Technical Support Team. Date: February 2026
-Dimethyl-L-lysine hydrochloride in proteomic quantification and peptide synthesis.
Executive Summary
H-Lys(Me)2-OH HCl (CAS: 2259-86-1) is the hydrochloride salt of
-dimethyl-L-lysine.[1][2] In the field of epigenetics, this molecule is not merely a metabolite; it is a critical calibration standard and synthetic building block used to decode the "Histone Code." Its primary utility lies in two distinct workflows:
Quantitative Proteomics: Acting as an authentic chemical standard to validate and quantify dimethylation states (e.g., H3K4me2, H3K9me2, H3K27me2) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Biology: Serving as the precursor for Fmoc-Lys(Me)2-OH, enabling the Solid Phase Peptide Synthesis (SPPS) of site-specifically methylated histone peptides used in drug discovery assays.
Part 1: Chemical Identity & Physiochemical Properties
Before integrating this reagent into experimental workflows, its physiochemical constraints must be understood. H-Lys(Me)2-OH HCl is a zwitterionic amino acid salt. Unlike its Fmoc-protected counterparts, it is soluble in aqueous buffers, making it ideal for biophysical competition assays but unsuitable for direct use in organic solvent-based peptide synthesis without modification.
The -amine is permanently charged at physiological pH.
Stability
Hygroscopic
Store desiccated at -20°C to prevent hydrolysis artifacts.
Part 2: The Analytical Application (Mass Spectrometry)
In epigenetic drug development, quantifying the global reduction of histone methylation (e.g., after treating cells with an LSD1 or EZH2 inhibitor) is a critical pharmacodynamic biomarker. H-Lys(Me)2-OH HCl serves as the External Calibration Standard .
The Challenge: Isobaric Interference
Mass spectrometry cannot easily distinguish between trimethylation (+42.04 Da) and acetylation (+42.01 Da) without high-resolution instrumentation. Furthermore, dimethylation (+28.03 Da) must be distinguished from formylation (+27.99 Da).
The Solution: Validated Retention Time
By running the authentic H-Lys(Me)2-OH HCl standard, you establish the precise retention time and fragmentation pattern (MS2) specific to the dimethyl-lysine immonium ion, distinct from other modifications.
Protocol A: LC-MS/MS Quantification of Global Methylation
Objective: Quantify total genomic dimethyl-lysine content from nuclear extracts.
Nuclear Extraction: Isolate histones from treated cells using acid extraction (0.2 M
).
Acid Hydrolysis:
Evaporate histone samples to dryness.
Resuspend in 6 M HCl (gas-phase hydrolysis preferred to reduce contamination).
Incubate at 110°C for 24 hours under vacuum. Crucial: This breaks the peptide bonds, releasing free amino acids including H-Lys(Me)2-OH.
Derivatization (Optional but Recommended):
React hydrolysate with Fmoc-Cl or Dansyl-Cl to improve retention on C18 columns.
LC-MS/MS Analysis:
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase: A: 0.1% Formic Acid in
; B: 0.1% Formic Acid in ACN.
Transition Monitoring (MRM): Monitor the specific transition for Dimethyl-Lysine (m/z 175.1
84.1 or 130.1).
Quantification:
Construct a standard curve using pure H-Lys(Me)2-OH HCl (0.1 µM to 100 µM).
Normalize signal against total Leucine content to correct for protein loading variations.
Part 3: The Synthetic Application (SPPS Precursor)
H-Lys(Me)2-OH HCl is the raw material used to synthesize Fmoc-Lys(Me)2-OH . This protected form is required to synthesize "Epigenetic Bait"—peptides used to screen for drugs that disrupt reader protein interactions (e.g., disrupting the interaction between H3K9me2 and the HP1 Chromodomain).
Why not methylate the peptide later?
Post-synthetic methylation (using methyl iodide) is non-specific and yields a mixture of mono-, di-, and tri-methylated products. Using Fmoc-Lys(Me)2-OH ensures 100% dimethylation at the specific residue.
Diagram 1: The Epigenetic Workflow
This diagram illustrates how H-Lys(Me)2-OH flows from a raw chemical to a drug discovery tool.
Caption: The transformation of free dimethyl-lysine into a bioactive histone peptide for high-throughput screening.
Protocol B: Synthesis of Fmoc-Lys(Me)2-OH (The Bridge Protocol)
Note: This protocol converts the HCl salt into the SPPS-compatible building block.
Solubilization: Dissolve 10 mmol H-Lys(Me)2-OH HCl in
:Dioxane (1:1).
pH Adjustment: Add
to adjust pH to 9.0. The -amine is dimethylated and less reactive; the -amine is the target.
Protection: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) dropwise at 0°C.
Reaction: Stir at Room Temperature for 4-6 hours. Monitor by TLC.[1]
Workup: Acidify with HCl to pH 2.0 (precipitates the product). Extract with Ethyl Acetate.
Outcome: You now have Fmoc-Lys(Me)2-OH , ready for peptide synthesis.
Part 4: Biological Interaction (Structural Probes)[4]
In structural biology, H-Lys(Me)2-OH HCl is used to study the thermodynamics of "Reader" proteins. Proteins containing Chromodomains (e.g., HP1, Polycomb) or PHD Fingers (e.g., BPTF) specifically bind methylated lysines via an "aromatic cage."
Mechanism of Action
The dimethyl-ammonium group of H-Lys(Me)2-OH engages in cation-
interactions with aromatic residues (Tyr, Trp, Phe) inside the reader domain's binding pocket.
Experimental Use: The free acid (HCl salt) is titrated into a solution containing the reader protein during Isothermal Titration Calorimetry (ITC).
Result: This determines the
(binding affinity) of the "head group" alone, separate from the influence of the surrounding peptide sequence. This is crucial for calculating the thermodynamic contribution of the peptide backbone vs. the methyl-lysine side chain.
Diagram 2: Molecular Recognition Logic
Caption: The free dimethyl-lysine mimics the histone tail, engaging aromatic cages via cation-pi interactions.
References
Chemical Identity & Properties: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 56777362, N6,N6-Dimethyl-L-lysine hydrochloride. Retrieved from [Link]
Mass Spectrometry Quantification: Garcia, B. A., et al. (2007). Characterization of histone post-translational modifications by mass spectrometry. Nature Protocols. Retrieved from [Link]
Chromodomain Interaction: Nielsen, P. R., et al. (2002). Structure of the HP1 chromodomain bound to histone H3 methylated at lysine 9.[4][5] Nature. Retrieved from [Link]
Peptide Synthesis Application: Fischle, W., et al. (2003). Molecular basis for the discrimination of repressive methyl-lysine marks in histone H3 by Polycomb and HP1 chromodomains. Genes & Development.[6] Retrieved from [Link]
LSD1 Inhibition: Culhane, J. C., et al. (2010). LSD1 and the chemistry of histone demethylation. Current Opinion in Chemical Biology. Retrieved from [Link]
role of dimethylated lysine in histone modifications
<An In-depth Technical Guide to the Role of Dimethylated Lysine in Histone Modifications For Researchers, Scientists, and Drug Development Professionals Abstract Histone post-translational modifications (PTMs) represent...
Author: BenchChem Technical Support Team. Date: February 2026
<An In-depth Technical Guide to the Role of Dimethylated Lysine in Histone Modifications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone post-translational modifications (PTMs) represent a critical layer of epigenetic regulation, orchestrating the dynamic transitions between permissible and repressive chromatin states that underpin gene expression. Among these, the methylation of lysine residues on histone tails is a hallmark of nuanced control, with the degree of methylation—mono-, di-, or trimethylation—conferring distinct functional consequences. This technical guide focuses specifically on the role of dimethylated lysine , a modification implicated in both transcriptional activation and repression. We will delve into the enzymatic machinery that governs lysine dimethylation, the specific functions of key dimethylated lysine marks, the methodologies to interrogate their genomic localization and function, and their implications in disease, particularly cancer. This document is intended to serve as a comprehensive resource for researchers navigating the complexities of histone dimethylation and its therapeutic potential.
The Dynamic Machinery of Lysine Dimethylation: Writers, Erasasers, and Readers
The steady-state level of any histone modification is the result of a dynamic interplay between enzymes that add the mark ("writers"), remove it ("erasers"), and proteins that recognize and bind to it ("readers"), thereby translating the modification into a biological outcome.[1]
Writers: Histone Lysine Methyltransferases (HMTs)
Histone Lysine Methyltransferases (HMTs) are the enzymes responsible for transferring methyl groups from the universal methyl donor S-adenosylmethionine (SAM) to the ε-amino group of a lysine residue.[2] HMTs exhibit remarkable specificity for the histone residue they modify and the degree of methylation they catalyze.[2] The majority of HMTs contain a conserved catalytic SET domain, named after the Drosophila proteins Su(var)3-9, Enhancer-of-zeste, and Trithorax.[2]
Key HMTs involved in dimethylation:
SETD1/COMPASS-like complexes: These complexes are major writers of H3K4me2 and H3K4me3, marks generally associated with active transcription.
G9a (EHMT2) and GLP (EHMT1): This heterodimeric complex is the primary enzyme responsible for depositing H3K9me2, a mark predominantly linked to transcriptional repression.[3]
NSD1, NSD2 (MMSET/WHSC1), and NSD3 (WHSC1L1): This family of enzymes is responsible for H3K36me2, a mark with diverse roles in transcription and chromatin structure.[4]
DOT1L: Uniquely among HMTs, DOT1L lacks a SET domain and is responsible for the methylation of H3K79, including H3K79me2, which is associated with active transcription.[5]
Erasers: Lysine Demethylases (KDMs)
The discovery of lysine demethylases (KDMs) overturned the long-held belief that histone methylation was a permanent, static mark.[6] KDMs are critical for the dynamic regulation of gene expression and are broadly classified into two main families based on their catalytic mechanism.[7][8]
Lysine-Specific Demethylase (LSD) family: These enzymes, including LSD1 (KDM1A) and LSD2 (KDM1B), are FAD-dependent amine oxidases. They can only demethylate mono- and dimethylated lysines, as their mechanism requires a protonated nitrogen atom, which is absent in trimethylated lysine.[6]
Jumonji C (JmjC) domain-containing family: This larger family of demethylases utilizes Fe(II) and α-ketoglutarate as cofactors to hydroxylate the methyl group, leading to its removal as formaldehyde.[7] JmjC domain proteins can demethylate mono-, di-, and trimethylated lysines.[7]
Readers: Effectors of Dimethylated Lysine Signaling
"Reader" proteins contain specialized domains that recognize and bind to specific histone modifications, including dimethylated lysines.[9] This recognition is a crucial step in transducing the epigenetic signal into a functional outcome.
Common reader domains for methylated lysines:
Chromodomains: These domains are often found in proteins associated with transcriptional repression, such as HP1, which binds to H3K9me2/3.
Tudor domains: These domains can recognize various methylation states and are found in a diverse range of proteins, including those involved in the DNA damage response.
PHD (Plant Homeodomain) fingers: This is a large family of domains that can recognize different histone methylation states, often with a preference for H3K4 methylation marks.[10]
The interplay between these three classes of proteins creates a complex and dynamic regulatory network that fine-tunes gene expression in response to developmental and environmental cues.
Functional Roles of Key Dimethylated Lysine Residues
The functional consequence of a dimethylated lysine mark is highly context-dependent, relying on its specific location on the histone tail, the surrounding chromatin landscape, and the cellular environment. Below, we explore the roles of several well-characterized dimethylated lysine marks.
H3K4me2: A Mark of Transcriptional Readiness
While H3K4me3 is strongly associated with active promoters, H3K4me2 is often found flanking these regions and at enhancers.[11] Its role is multifaceted, contributing to both gene activation and, in some contexts, repression.[10][12] In animals, H3K4me2 is generally considered a mark of transcriptionally poised or active genes.[12] However, in plants, H3K4me2 has been identified as a repressive mark.[13] This highlights the evolutionary divergence in the interpretation of histone modifications.
H3K9me2: A Guardian of Heterochromatin and Genomic Stability
H3K9me2 is a hallmark of facultative heterochromatin, which are regions of the genome that can switch between transcriptionally active and inactive states.[14] It is also enriched in lamina-associated domains (LADs) at the nuclear periphery, contributing to the spatial organization of the genome.[15][16] H3K9me2 plays a crucial role in silencing transposable elements and repetitive sequences, thereby maintaining genomic stability.[3] Dysregulation of H3K9me2 is frequently observed in cancer, where it can lead to the inappropriate silencing of tumor suppressor genes or the activation of oncogenes.[17]
H3K27me2: A Counterpart to Polycomb Repression
H3K27me3, deposited by the Polycomb Repressive Complex 2 (PRC2), is a well-established mark of gene silencing.[18] H3K27me2, on the other hand, is more broadly distributed throughout the genome and is generally associated with a less stringent form of repression. The enzymes responsible for H3K27me2 can include PRC2.[18] The balance between H3K27me2 and H3K27me3 is critical for proper gene regulation during development.
H3K36me2: A Multifaceted Regulator of Transcription and Chromatin Structure
H3K36me2 is deposited in the body of actively transcribed genes and has been implicated in several processes, including transcriptional elongation, pre-mRNA splicing, and the prevention of spurious transcription initiation.[19][20] It can also play a role in demarcating active chromatin domains and preventing the spread of repressive marks like H3K27me3.[4] The NSD family of methyltransferases, which are responsible for H3K36me2, are frequently mutated in cancer, highlighting the importance of this mark in maintaining normal cellular function.[21]
H3K79me2: A Mark of Active Transcription within Gene Bodies
H3K79me2 is deposited by DOT1L and is found within the coding regions of actively transcribed genes.[5][22] It is thought to play a role in transcriptional elongation and has also been linked to alternative splicing.[23] The presence of H3K79me2 can fluctuate during the cell cycle, suggesting a role in regulating cell proliferation.
H4K20me2: A Key Player in DNA Damage Response and Genome Integrity
H4K20 methylation, in its various states, is crucial for maintaining genome integrity. While H4K20me1 is involved in the DNA damage response, H4K20me2 is important for chromatin compaction and the regulation of DNA replication. The enzymes that regulate H4K20 methylation are critical for preventing genomic instability, a hallmark of cancer.
Methodologies for Studying Lysine Dimethylation
A variety of techniques are employed to investigate the genomic localization and functional consequences of dimethylated lysine marks.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is the gold-standard technique for genome-wide mapping of histone modifications. This method allows researchers to identify the specific genomic regions where a particular dimethylated lysine mark is located.
Experimental Protocol: A Self-Validating System for ChIP-seq
Chromatin Preparation and Crosslinking:
Culture cells to the desired confluency.
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. The causality here is to "freeze" the in vivo protein-DNA interactions.
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
Harvest cells and wash with ice-cold PBS.
Cell Lysis and Chromatin Shearing:
Lyse the cells using a series of buffers to isolate the nuclei.
Resuspend the nuclear pellet in a shearing buffer.
Shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion. The choice of shearing method can influence the efficiency of immunoprecipitation for different genomic regions. Sonication provides random shearing, while enzymatic digestion can introduce sequence bias.
Immunoprecipitation (IP):
Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.
Incubate the pre-cleared chromatin with an antibody specific to the dimethylated lysine of interest overnight at 4°C with rotation. The specificity and validation of the antibody are paramount for the trustworthiness of the results.
Add protein A/G beads to capture the antibody-histone-DNA complexes.
Washing and Elution:
Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound chromatin. This step is critical for reducing background signal.
Elute the immunoprecipitated chromatin from the beads.
Reverse Crosslinking and DNA Purification:
Reverse the formaldehyde crosslinks by incubating at 65°C for several hours in the presence of high salt.
Treat with RNase A and Proteinase K to remove RNA and protein, respectively.
Purify the DNA using phenol-chloroform extraction or a column-based kit.
Library Preparation and Sequencing:
Prepare a sequencing library from the purified DNA.
Sequence the library on a high-throughput sequencing platform.
Data Analysis:
Align the sequencing reads to a reference genome.
Perform peak calling to identify regions of enrichment for the histone mark.
Annotate the peaks to genomic features (promoters, enhancers, gene bodies, etc.).
Perform downstream analyses such as differential binding analysis and pathway analysis.
Mass Spectrometry
Mass spectrometry-based proteomics provides a powerful tool for the global and quantitative analysis of histone modifications. This technique can identify and quantify a wide range of PTMs, including different methylation states of lysine, on purified histones.
Functional Genomics Approaches
Combining ChIP-seq data with other functional genomics datasets, such as RNA-seq (for gene expression) and ATAC-seq (for chromatin accessibility), can provide a more comprehensive understanding of the functional role of a specific dimethylated lysine mark.
Dimethylated Lysine in Disease and as a Therapeutic Target
The enzymes that regulate histone dimethylation are frequently dysregulated in various diseases, most notably cancer.[24][25][26] This can lead to aberrant gene expression patterns that drive tumor initiation and progression.[27]
Oncogenic Roles: Overexpression or gain-of-function mutations in HMTs that deposit repressive marks (e.g., G9a) or KDMs that remove activating marks can lead to the silencing of tumor suppressor genes.[24]
Tumor Suppressive Roles: Conversely, loss-of-function mutations in HMTs that deposit activating marks or KDMs that remove repressive marks can result in the inappropriate expression of oncogenes.[24]
The reversibility of histone methylation makes the enzymes involved attractive targets for therapeutic intervention.[18][28] A number of small molecule inhibitors targeting HMTs and KDMs are currently in preclinical and clinical development for the treatment of various cancers.[26][29]
Table 1: Selected Inhibitors of Histone Methyltransferases and Demethylases
Target Enzyme
Inhibitor Class
Example Compound
Therapeutic Potential
EZH2
Small molecule inhibitor
Tazemetostat
Lymphomas, solid tumors
DOT1L
Small molecule inhibitor
Pinometostat
MLL-rearranged leukemia
LSD1
Small molecule inhibitor
Tranylcypromine derivatives
Acute myeloid leukemia
G9a/GLP
Small molecule inhibitor
BIX-01294
Various cancers
JmjC KDMs
2-oxoglutarate analogues
JIB-04
Various cancers
Visualizing Key Pathways and Workflows
The Dynamic Regulation of Histone Lysine Dimethylation
Caption: The enzymatic cycle of histone lysine dimethylation.
A Simplified ChIP-seq Workflow
Caption: A streamlined overview of the Chromatin Immunoprecipitation sequencing (ChIP-seq) process.
Conclusion
Dimethylated lysine represents a crucial and multifaceted player in the epigenetic regulation of the genome. The dynamic interplay of writers, erasers, and readers of these marks fine-tunes gene expression in a precise and context-dependent manner. A thorough understanding of the mechanisms governing lysine dimethylation and its functional consequences is essential for deciphering the complexities of gene regulation in both normal physiology and disease. The continued development of sophisticated research tools and targeted therapeutics holds immense promise for leveraging our knowledge of histone dimethylation to develop novel treatments for a wide range of human diseases.
References
Sterling, J., Menezes, S. V., Abbassi, R. H., & Munoz, L. (2021). Histone lysine demethylases and their functions in cancer. International Journal of Cancer, 148(10), 2375–2388. [Link]
Cao, J., & Yan, Q. (2023). Lysine Demethylation in Pathogenesis. In Epigenetics of Human Health and Disease. Springer. [Link]
Zheng, Y. C., & Li, H. (2024). Role of Histone H3 Lysine 4 Methylation in Chromatin Biology. Molecules, 29(2), 4075. [Link]
Poleshko, A., et al. (2019). H3K9me2 orchestrates inheritance of spatial positioning of peripheral heterochromatin through mitosis. eLife, 8, e47849. [Link]
Poleshko, A., et al. (2019). H3K9me2 orchestrates inheritance of spatial positioning of peripheral heterochromatin through mitosis. eLife, 8, e47849. [Link]
Wang, Y., et al. (2021). Role of Dot1L and H3K79 methylation in regulating somatic hypermutation of immunoglobulin genes. Proceedings of the National Academy of Sciences, 118(28), e2101968118. [Link]
Boster Biological Technology. (n.d.). Epigenetic Writers and Erasers of Histones H3 Pathway. Boster Bio. [Link]
Klose, R. J., & Zhang, Y. (2009). Developmental roles of the histone lysine demethylases. Development, 136(6), 869–880. [Link]
MDPI. (2023). Epigenetic Modifiers: Exploring the Roles of Histone Methyltransferases and Demethylases in Cancer and Neurodegeneration. International Journal of Molecular Sciences, 24(13), 10892. [Link]
Frontiers Media. (2023). The role of epigenetic modifications in hematological cancers. Frontiers in Oncology, 13, 1184949. [Link]
Wikipedia. (2023, December 2). Epigenetics of type 2 diabetes. Wikipedia. [Link]
Du, J., & Workman, J. L. (2012). Functional coupling between writers, erasers and readers of histone and DNA methylation. PLoS Genetics, 8(11), e1003047. [Link]
Wang, Y., et al. (2019). H3K4me2 functions as a repressive epigenetic mark in plants. Epigenetics & Chromatin, 12(1), 37. [Link]
de la Fuente, R., et al. (2011). Dynamics of DOT1L localization and H3K79 methylation during meiotic prophase I in mouse spermatocytes. Epigenetics & Chromatin, 4(1), 8. [Link]
Elsevier. (2014). Histone methyl-transferases and demethylases; can they link metabolism and transcription. Experimental Cell Research, 321(1), 1-10. [Link]
Cheng, X., & Zhang, X. (2007). Structural insights into histone lysine demethylation. Current Opinion in Structural Biology, 17(6), 732–739. [Link]
Xiang, Y., et al. (2022). The roles of histone modifications in tumorigenesis and associated inhibitors in cancer therapy. Signal Transduction and Targeted Therapy, 7(1), 145. [Link]
Kooistra, S. M., & Helin, K. (2012). Mechanisms involved in the regulation of histone lysine demethylases. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1819(7), 771–783. [Link]
Wagner, E. J., & Carpenter, P. B. (2018). Roles of H3K36-specific histone methyltransferases in transcription: antagonizing silencing and safeguarding transcription fidelity. Genes & Development, 32(15-16), 997–1007. [Link]
Frontiers Media. (2021). Lysine Demethylases: Promising Drug Targets in Melanoma and Other Cancers. Frontiers in Cell and Developmental Biology, 9, 790917. [Link]
American Chemical Society. (2017). Inhibitors of Protein Methyltransferases and Demethylases. Chemical Reviews, 117(18), 11571–11649. [Link]
Frontiers Media. (2023). The role of histone post-translational modifications in cancer and cancer immunity: functions, mechanisms and therapeutic implications. Frontiers in Immunology, 14, 1242699. [Link]
ResearchGate. (n.d.). Model of co-transcriptional methylation of H3K36 and its function in.... ResearchGate. [Link]
ResearchGate. (2021). About the epigenetic marker H3K4me3, H3K4me2, and H3K4me1 for the gene expression. [Link]
Wikipedia. (2023, November 29). Histone methyltransferase. Wikipedia. [Link]
Genes & Development. (2009). The diverse functions of Dot1 and H3K79 methylation. Genes & Development, 23(19), 2253–2266. [Link]
PubMed. (2025). Context-Dependent and Locus-Specific Role of H3K36 Methylation in Transcriptional Regulation. International Journal of Molecular Sciences, 26(1), 1. [Link]
Nature. (2018). Establishment of H3K9-methylated heterochromatin and its functions in tissue differentiation and maintenance. Nature Reviews Molecular Cell Biology, 19(4), 229–243. [Link]
PubMed Central. (2018). Integrative analysis reveals functional and regulatory roles of H3K79me2 in mediating alternative splicing. Nucleic Acids Research, 46(7), 3438–3451. [Link]
American Chemical Society. (2017). Inhibitors of Protein Methyltransferases and Demethylases. Chemical Reviews, 117(18), 11571–11649. [Link]
PubMed Central. (2021). The H3K36me2 methyltransferase NSD1 modulates H3K27ac at active enhancers to safeguard gene expression. Nucleic Acids Research, 49(10), 5624–5640. [Link]
AHA Journals. (2015). Readers, Writers, and Erasers. Circulation Research, 116(7), 1234–1255. [Link]
ResearchGate. (n.d.). H3K9me2 Landscapes in the Euchromatin-Heterochromatin Transition Zones.... ResearchGate. [Link]
MDPI. (2013). DOT1L and H3K79 Methylation in Transcription and Genomic Stability. International Journal of Molecular Sciences, 14(5), 10060–10077. [Link]
MDPI. (2017). DNA Methylation Targeting: The DNMT/HMT Crosstalk Challenge. International Journal of Molecular Sciences, 18(4), 788. [Link]
PubMed Central. (2023). The role of histone post-translational modifications in cancer and cancer immunity: functions, mechanisms and therapeutic implications. Frontiers in Immunology, 14, 1242699. [Link]
PubMed Central. (2021). The nuclear periphery confers repression on H3K9me2-marked genes and transposons to shape cell fate. Nature Cell Biology, 23(7), 779–789. [Link]
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PubMed Central. (2022). Exploring methods of targeting histone methyltransferases and their applications in cancer therapeutics. Journal of Medicinal Chemistry, 65(1), 12–35. [Link]
PubMed Central. (2010). Chemical mechanisms of histone lysine and arginine modifications. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1799(1-2), 14–26. [Link]
Oxford Academic. (2013). From histones to RNA: role of methylation in cancer. Briefings in Functional Genomics, 12(3), 224–238. [Link]
An In-depth Technical Guide to H-Lys(me)2-oh HCl: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction H-Lys(me)2-oh HCl, also known as Nε,Nε-Dimethyl-L-lysine hydrochloride, is a modified amino acid that plays a crucial role in various biochemic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Lys(me)2-oh HCl, also known as Nε,Nε-Dimethyl-L-lysine hydrochloride, is a modified amino acid that plays a crucial role in various biochemical and pharmaceutical research areas. Its structure, featuring a dimethylated epsilon-amino group on the lysine side chain, makes it a valuable tool for studying post-translational modifications, particularly lysine methylation, a key process in epigenetic regulation.[1] This guide provides a comprehensive overview of the chemical properties, structure, and applications of H-Lys(me)2-oh HCl, offering insights for its effective use in research and drug development.
Physicochemical Properties
The hydrochloride salt of Nε,Nε-Dimethyl-L-lysine is typically a white to off-white powder.[2] The dimethylation of the side-chain amino group enhances its solubility and bioavailability compared to unmodified lysine, making it suitable for a range of in vitro and in vivo studies.[3]
H-Lys(me)2-oh HCl is a derivative of the essential amino acid L-lysine, characterized by the presence of two methyl groups on the terminal amino group (Nε) of its side chain. The presence of the hydrochloride salt enhances its stability and water solubility.
Caption: Chemical structure of H-Lys(me)2-oh HCl.
Applications in Research and Drug Development
Peptide Synthesis
The Fmoc-protected version of H-Lys(me)2-oh HCl, Fmoc-L-Lys(Me)2-OH·HCl, is a key building block in solid-phase peptide synthesis (SPPS) for the site-specific incorporation of a dimethylated lysine residue into a peptide sequence.[2][6] This allows for the synthesis of peptides that mimic post-translationally modified proteins, which is crucial for studying the effects of lysine methylation on protein function and interaction.
Experimental Protocol: Incorporation of Fmoc-L-Lys(Me)2-OH·HCl in Fmoc-SPPS
This protocol outlines the general steps for coupling Fmoc-L-Lys(Me)2-OH·HCl to a growing peptide chain on a solid support.
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain. Wash the resin thoroughly with DMF.
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Lys(Me)2-OH·HCl (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to neutralize the hydrochloride salt and activate the carboxylic acid.
Coupling Reaction: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
Washing: After the coupling reaction is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
Caption: Workflow for SPPS incorporation.
Biochemical Research and Epigenetics
Nε,Nε-Dimethyl-L-lysine hydrochloride serves as a valuable tool in biochemical research, particularly in the study of epigenetics and histone modifications.[3] It can be used as a substrate in enzymatic assays to investigate the activity and specificity of lysine methyltransferases (KMTs) and lysine demethylases (KDMs).[7][8] Understanding how these enzymes recognize and modify their substrates is fundamental to elucidating their roles in gene regulation and disease.
Experimental Protocol: In Vitro Lysine Methyltransferase (KMT) Assay
This protocol provides a framework for assessing the activity of a KMT using H-Lys(me)2-oh HCl as a potential substrate or inhibitor.
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM DTT).
Enzyme and Substrate Preparation: Dilute the purified KMT to the desired concentration in the reaction buffer. Prepare a stock solution of the peptide or protein substrate to be methylated.
Cofactor and Inhibitor/Substrate Addition: Add the methyl donor, S-adenosyl-L-methionine (SAM), to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of H-Lys(me)2-oh HCl. For substrate activity, H-Lys(me)2-oh HCl can be part of the peptide substrate.
Initiation of Reaction: Initiate the reaction by adding the KMT to the mixture. Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., trifluoroacetic acid or by boiling).
Detection of Methylation: Quantify the methylation event using an appropriate method, such as:
Radiometric assay: Using [³H]-SAM and measuring the incorporation of radioactivity into the substrate.
Antibody-based detection (ELISA or Western Blot): Using an antibody specific for the dimethylated lysine residue.
Mass Spectrometry: Analyzing the mass shift of the substrate upon methylation.
Caption: Workflow for a KMT assay.
Conclusion
H-Lys(me)2-oh HCl and its Fmoc-protected derivative are indispensable tools for researchers in the fields of peptide chemistry, biochemistry, and drug discovery. Their ability to mimic a key post-translational modification allows for detailed investigations into the complex world of epigenetic regulation. The protocols and information provided in this guide are intended to facilitate the effective use of these valuable reagents in advancing scientific knowledge.
ResearchGate. Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. [Link]
ResearchGate. Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. [Link]
PMC. Evaluation of Jumonji C lysine demethylase substrate preference to guide identification of in vitro substrates. [Link]
PubMed. Tryptic Peptides Bearing C-Terminal Dimethyllysine Need to Be Considered during the Analysis of Lysine Dimethylation in Proteomic Study. [Link]
H-Lys(me)2-oh hcl suppliers and purchasing options
This guide is structured as a technical whitepaper for researchers requiring high-fidelity biochemical standards. It prioritizes the distinction between analytical standards and synthetic building blocks, a common procur...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a technical whitepaper for researchers requiring high-fidelity biochemical standards. It prioritizes the distinction between analytical standards and synthetic building blocks, a common procurement pitfall in epigenetic research.
Technical Procurement and Validation of
-Dimethyl-L-lysine Hydrochloride
-Dimethyl-L-lysine hydrochloride)
Primary Utility: Epigenetic reference standard (H3K4me2/H3K9me2/H3K27me2 mimetics), metabolomic biomarker, and solution-phase synthesis precursor.
Critical Risk: Confusion with Fmoc-protected derivatives (used for SPPS) or -methylated isomers.
This guide outlines the sourcing, verification, and handling of H-Lys(Me)2-OH · HCl. It moves beyond simple catalog listings to establish a Self-Validating Procurement Protocol , ensuring that the material entering your laboratory meets the rigorous demands of quantitative mass spectrometry and enzymatic assays.
Part 1: Chemical Identity & Technical Specifications
Before engaging suppliers, the chemical identity must be unequivocally defined to prevent isoform confusion. The specific target is methylation at the
≥ 99% required for Crystallography or NMR standards.
Appearance
White to off-white hygroscopic powder
Yellowing indicates oxidation or free-base degradation.
Visualization: The Methylation Landscape
The following diagram illustrates the specific chemical space of H-Lys(Me)2-OH relative to other lysine derivatives.
Figure 1: Chemical relationship between lysine methylation states. The target compound (Green) is the free acid form, distinct from the Fmoc-protected version (Red) used in solid-phase synthesis.
Part 2: Strategic Sourcing & Supplier Landscape
The "Form vs. Function" Decision Matrix
Purchasing the wrong form is the most common error. Use this logic to determine your requirement:
Scenario A: You are running Mass Spec (LC-MS/MS) to quantify histone methylation levels. -> Buy H-Lys(Me)2-OH · HCl (Free Acid).
Scenario B: You are synthesizing a peptide (e.g., H3K4me2 tail) on a resin. -> Buy Fmoc-Lys(Me)2-OH[4] · HCl.
Scenario C: You are testing demethylase (LSD1) activity in solution. -> Buy H-Lys(Me)2-OH · HCl (Free Acid).
Verified Supplier List
The following suppliers are vetted for providing the specific epsilon-dimethyl derivative.
Supplier
Catalog #
Pack Size
Grade
Notes
Bachem
4027536
1g, 5g
Research Plus
Gold standard for enantiomeric purity.
Sigma-Aldrich
19773
25mg - 1g
≥ 96% (TLC)
Good for general reference; check CoA for water content.
Chem-Impex
05156
100mg - 5g
≥ 97%
Excellent balance of cost vs. purity for bulk needs.
Enamine
Custom
Bulk
Synthesis Grade
Best for kg-scale needs; requires lead time.
Procurement Warning: Avoid "Technical Grade" for biological assays. Impurities in technical grade often include monomethyl-lysine, which has significantly different ionization properties in MS and binding affinities in enzymatic assays.
Part 3: Incoming Quality Control (IQC) Protocol
Trust but verify. Even reputable suppliers can ship batches with varying degrees of salt exchange or hydration. The following protocol is a Self-Validating System to ensure the reagent is fit for purpose.
Visual & Solubility Inspection
Pass: White, crystalline powder. Dissolves clear in water (
).
Fail: Yellow/Beige tint (oxidation). Turbidity in water (presence of silica or unremoved resin fines).
The "pH-Shift" NMR Validation
Distinguishing Me1, Me2, and Me3 by standard
-NMR in can be difficult due to peak overlap.
Expert Insight: Use pH titration to separate the signals based on pKa differences [1].
Step 1: Dissolve 5mg sample in
.
Step 2: Adjust pH to ~10.0 using NaOD.
Mechanism: At pH 10, the
-amine of Me1 and Me2 partially deprotonates, shifting their methyl chemical shifts upfield significantly compared to the permanently charged Me3 (quaternary ammonium).
Target Signal (Me2): Look for a sharp singlet (6H) around 2.2 - 2.3 ppm (at high pH).
Impurity Check:
Me1 Impurity: Singlet ~2.4 ppm.
Me3 Impurity: Singlet ~3.1 ppm (remains downfield regardless of pH).
QC Workflow Diagram
Figure 2: Step-by-step Incoming Quality Control (IQC) workflow for validating dimethyl-lysine standards.
Part 4: Handling & Storage
Hygroscopicity: The HCl salt is highly hygroscopic.
Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Storage: Store at -20°C with desiccant.
Stability:
Solid State: Stable for >2 years at -20°C.
Solution: Aqueous stock solutions (e.g., 100mM) should be aliquoted and frozen at -80°C. Avoid repeated freeze-thaw cycles, which can lead to slow demethylation or hydrolysis if contaminants are present.
References
Differences in Lysine pKa Values for NMR Signal Dispersion.
Source: National Institutes of Health (NIH) / PubMed Central.
Context: Describes the methodology for distinguishing methylated lysine states via pH titration in NMR.
URL:[Link]
The Subtle Architects: A Technical Guide to the Discovery and History of Methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals Abstract The addition of a methyl group to an amino acid residue, a seemingly minor biochemical alteration, has unveiled a universe of regulatory complexity...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The addition of a methyl group to an amino acid residue, a seemingly minor biochemical alteration, has unveiled a universe of regulatory complexity within the cell. This in-depth technical guide navigates the historical landscape of methylated amino acids, from their serendipitous discovery to their current status as critical players in cellular signaling and promising targets for therapeutic intervention. We will journey through the key discoveries, the evolution of analytical techniques, the elucidation of enzymatic machinery, and the expanding functional roles of protein methylation, providing a comprehensive resource for researchers and drug development professionals. This guide emphasizes the causality behind experimental choices and provides detailed methodologies to foster a deeper understanding of this pivotal post-translational modification.
The Dawn of a New Modification: Early Discoveries
The story of methylated amino acids begins not with a targeted search, but with an unexpected observation. In 1959, while analyzing the protein components of bacterial flagella, Richard P. Ambler and M.W. Rees noted an unusual amino acid derivative.[1] This marked the first description of a methylated amino acid in a protein, specifically ε-N-methyllysine.[1] This initial finding, however, did not immediately reveal the widespread significance of this modification.
A few years later, in the 1960s, the field of protein methylation gained significant momentum through the pioneering work of Woon Ki Paik and Sangduk Kim.[2][3] Their research was instrumental in establishing protein methylation as a distinct biochemical process.[3] In 1968, they reported the discovery of methylated arginine residues, further expanding the known repertoire of this post-translational modification.[2] These early discoveries were foundational, sparking decades of research into the enzymes, substrates, and functional consequences of amino acid methylation.[3]
The initial focus of methylation research was heavily centered on histones, the protein spools around which DNA is wound. In 1964, just a few years after its initial discovery in bacteria, ε-N-methyllysine was identified in histones.[4] This discovery was a critical turning point, suggesting a potential role for methylation in the regulation of gene expression, a concept that would later blossom into the field of epigenetics.[5]
Unmasking the Machinery: The Discovery of Protein Methyltransferases
The identification of methylated amino acids naturally led to the question of how these modifications were installed. The search for the enzymatic machinery responsible for protein methylation led to the discovery of a large and diverse family of enzymes: the protein methyltransferases (PMTs).
Protein Arginine Methyltransferases (PRMTs)
The enzymatic activity responsible for arginine methylation was first detected in calf thymus extracts over four decades ago.[6] However, the molecular identification of the enzymes themselves, the Protein Arginine Methyltransferases (PRMTs), came much later. The first genes encoding PRMTs were identified in the mid-1990s.[7] PRMT1 was the first mammalian protein arginine methyltransferase to be identified as a single gene product.[8] This breakthrough opened the door to the systematic characterization of the PRMT family, which is now known to comprise nine members in humans, each with distinct substrate specificities and cellular functions.
Figure 1: Classification of Protein Arginine Methyltransferases (PRMTs).
Protein Lysine Methyltransferases (KMTs)
The discovery of histone lysine methyltransferases (KMTs) followed a similar trajectory. While histone lysine methylation was observed in the 1960s, the first histone KMT, SUV39H1, was not identified until the year 2000.[9] This discovery was a landmark achievement, as it provided the first direct link between a specific enzyme and a defined histone methylation mark (H3K9 methylation). The identification of SUV39H1 was facilitated by the recognition of a conserved ~130 amino acid catalytic domain known as the SET domain, which is a hallmark of most KMTs.[9] This discovery spurred homology-based searches that rapidly expanded the known family of KMTs.
The Chemist's Toolkit: Evolution of Analytical Techniques
The ability to detect and characterize methylated amino acids has been central to the advancement of the field. Early discoveries relied on classical biochemical techniques, which, while groundbreaking for their time, were often laborious and lacked the sensitivity and specificity of modern methods.
Early Chromatographic Methods
The initial identification of methylated amino acids was made possible by techniques such as ion-exchange chromatography and two-dimensional paper chromatography . These methods allowed for the separation of amino acid mixtures based on their physicochemical properties, revealing the presence of novel, modified residues.
The Rise of Mass Spectrometry
The advent of mass spectrometry (MS) revolutionized the study of post-translational modifications, including methylation. Early applications of MS in the late 1960s were used to analyze synthetic methylated amino acids. As MS technology advanced, particularly with the development of "soft" ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), it became possible to analyze intact proteins and peptides with high sensitivity and accuracy.[10][11] Today, MS-based proteomics is the cornerstone of methylation research, enabling the identification of specific methylation sites, the quantification of methylation levels, and the discovery of novel methylated proteins on a proteome-wide scale.[10]
Table 1: Evolution of Key Analytical Techniques for Methylated Amino Acid Analysis
Decade
Key Technique
Description
Key Contributors/Milestones
1950s-1960s
Ion-Exchange & Paper Chromatography
Separation of amino acids based on charge and polarity, leading to the initial discovery of methylated lysine and arginine.
Ambler & Rees (1959), Paik & Kim (1960s)
1970s-1980s
Radiolabeling & Amino Acid Analysis
Use of radioisotopes (e.g., ¹⁴C-SAM) to trace methyl group incorporation, followed by automated amino acid analysis.
Continued work by Paik and Kim and others.
1990s-2000s
Edman Degradation & Early Mass Spectrometry
Sequencing of peptides to identify modified residues, and the emergence of MALDI-TOF and ESI-MS for peptide mass fingerprinting and sequencing.
Development of soft ionization techniques.
2000s-Present
High-Resolution Mass Spectrometry (LC-MS/MS)
Tandem mass spectrometry coupled with liquid chromatography for high-throughput identification and quantification of methylation sites. Development of specialized enrichment techniques.
Garcia and colleagues' "one-pot" workflow for histone PTM analysis (2009).[10]
Beyond the Histone Code: The Expanding Functional Landscape
While the initial focus of methylation research was on histones and their role in epigenetic regulation, it is now clear that a vast number of non-histone proteins are also methylated, and this modification plays a crucial role in a wide array of cellular processes.
The first report of a non-histone protein being methylated by a KMT was the methylation of the tumor suppressor protein p53 by SET7/9.[12] This discovery was a paradigm shift, demonstrating that the regulatory logic of methylation extends far beyond the confines of chromatin. Since then, hundreds of non-histone proteins have been identified as substrates for both lysine and arginine methyltransferases.[13][14]
Methylation of non-histone proteins has been shown to regulate:
Protein-protein interactions: The addition of a methyl group can create or block binding sites for other proteins.
Protein stability: Methylation can protect proteins from degradation or target them for proteasomal destruction.
Subcellular localization: Methylation can influence the transport of proteins between the nucleus and cytoplasm.
Enzymatic activity: The activity of enzymes can be directly modulated by methylation.
Figure 2: Diverse functional roles of non-histone protein methylation.
From Bench to Bedside: Therapeutic Targeting of Protein Methylation
The realization that aberrant protein methylation is a hallmark of many diseases, particularly cancer, has spurred significant efforts in the development of drugs that target protein methyltransferases.[15][16] The timeline of epigenetic drug discovery has seen a progression from broad-acting agents to highly specific inhibitors.[17]
The first inhibitors of protein arginine methyltransferases (PRMTs) and protein lysine methyltransferases (PKMTs) were discovered in 2004 and 2005, respectively.[18] These early compounds, while often lacking high potency and selectivity, were invaluable as chemical probes to interrogate the biological functions of these enzymes.
In recent years, there has been a surge in the development of potent and selective small-molecule inhibitors targeting specific methyltransferases.[19] Several of these inhibitors have entered clinical trials, particularly for the treatment of various cancers.[18] For example, inhibitors of EZH2, a component of the Polycomb repressive complex 2 (PRC2) that methylates H3K27, have shown promise in treating certain types of lymphoma and solid tumors.[15] Similarly, inhibitors targeting DOT1L, the only known H3K79 methyltransferase, are being investigated for the treatment of MLL-rearranged leukemias.[15]
The development of these targeted therapies is a direct consequence of the decades of fundamental research that elucidated the enzymes, substrates, and functional pathways of protein methylation.
Methodologies in Methylation Research: Experimental Protocols
To provide a practical context to the historical discoveries, this section outlines a generalized workflow for the identification of protein methylation sites using modern mass spectrometry-based proteomics.
Experimental Workflow: Bottom-Up Proteomics for Methylation Site Identification
Figure 3: A generalized workflow for identifying protein methylation sites.
Protocol: Immunoprecipitation of a Methylated Protein for Mass Spectrometry Analysis
Cell Lysis and Protein Extraction:
Culture cells to the desired confluency.
Wash cells with ice-cold PBS and lyse in a suitable lysis buffer containing protease and phosphatase inhibitors.
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
Determine the protein concentration using a standard assay (e.g., BCA assay).
Immunoprecipitation:
Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.
Incubate the pre-cleared lysate with a specific antibody targeting the methylated protein of interest overnight at 4°C with gentle rotation.
Add fresh protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
Wash the beads several times with lysis buffer to remove unbound proteins.
Elution and Sample Preparation for Mass Spectrometry:
Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
Neutralize the eluate if using a low-pH buffer.
Perform in-solution or in-gel tryptic digestion of the eluted proteins to generate peptides.
Desalt the resulting peptides using a C18 StageTip or equivalent.
LC-MS/MS Analysis:
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS and MS/MS spectra.
Data Analysis:
Search the acquired MS/MS spectra against a protein sequence database using a search engine such as MaxQuant, Sequest, or Mascot.
Specify variable modifications for mono-, di-, and trimethylation of lysine and arginine residues.
Validate the identified methylation sites using manual spectral interpretation or specialized software tools.
Future Perspectives
The field of methylated amino acids continues to be a vibrant area of research. While much has been learned since the initial discoveries, many questions remain. Future research will likely focus on:
Unraveling the "methyl-code": Understanding how different methylation states on various residues are interpreted by the cell to elicit specific downstream effects.
Expanding the non-histone methylome: Identifying the full complement of methylated proteins and their functions.
Developing novel therapeutic strategies: Designing more specific and potent inhibitors of methyltransferases and exploring new therapeutic avenues, including the development of degraders (PROTACs) targeting these enzymes.
Advancing analytical technologies: Developing more sensitive and high-throughput methods for detecting and quantifying protein methylation, including single-cell analysis.
The journey from a curious observation in bacterial flagella to the development of targeted cancer therapies is a testament to the power of fundamental scientific inquiry. The study of methylated amino acids will undoubtedly continue to yield exciting discoveries with profound implications for our understanding of biology and medicine.
References
Paik, W. K., & Kim, S. (1968). Protein methylase I. Purification and properties of the enzyme. The Journal of biological chemistry, 243(9), 2108–2114.
Paik, W. K. (2001). Protein arginine methylation: a new and exciting field of research. Biological signals and receptors, 10(3-4), 139–141.
Ambler, R. P., & Rees, M. W. (1959). ε-N-Methyl-lysine in bacterial flagellar protein.
Greer, E. L., & Shi, Y. (2012). Histone methylation: a dynamic mark in health, disease and inheritance.
Lin, W. J., Gary, J. D., Yang, M. C., Clarke, S., & Herschman, H. R. (1996). The mammalian immediate-early TIS21 protein and the leukemia-associated BTG1 protein interact with a protein-arginine N-methyltransferase. The Journal of biological chemistry, 271(25), 15034–15044.
Paik, W. K., Paik, D. C., & Kim, S. (2007). Historical review: the field of protein methylation. Trends in biochemical sciences, 32(3), 146–152.
Morera, L., Lübbert, M., & Jung, M. (2016). Targeting histone methyltransferases and demethylases in clinical trials for cancer therapy. Clinical epigenetics, 8, 57.
MyLens AI. (n.d.). PRMT5 Discovery: A Timeline Infographic. Retrieved from [Link]
Copeland, R. A., Solomon, M. E., & Richon, V. M. (2015). Recent progress in developing selective inhibitors of protein methyltransferases. Current opinion in chemical biology, 24, 53–60.
Hamamoto, R., Salfity, S., & Nakao, M. (2015). Non-histone protein methylation: a new regime in epigenetics. Cellular and molecular life sciences : CMLS, 72(1), 1–13.
Bedford, M. T., & Clarke, S. G. (2009). Protein arginine methylation in mammals: who, what, and why. Molecular cell, 33(1), 1–13.
12.Arrowsmith, C. H., Bountra, C., Fish, P. V., Lee, K., & Schapira, M. (2012). Epigenetic protein families: a new frontier for drug discovery. Nature reviews. Drug discovery, 11(5), 384–400.
Murray, K. (1964). The Occurrence of Epsilon-N-Methyl Lysine in Histones. Biochemistry, 3, 10–15.
Taverna, S. D., Li, H., Ruthenburg, A. J., Allis, C. D., & Patel, D. J. (2007). How chromatin-binding modules interpret histone modifications. Nature structural & molecular biology, 14(11), 1025–1040.
Paik, W. K., & Kim, S. (1990).
Seyer, J. M., & Glimcher, M. J. (1977). Isolation, characterization and partial amino acid sequence of a phosphorylated polypeptide (E4) from bovine embryonic dental enamel. Biochimica et biophysica acta, 493(2), 441–451.
Chuikov, S., Kurash, J. K., Wilson, J. R., Xiao, B., Justin, N., Ivanov, G. S., McKinney, K., Tempst, P., Prives, C., Gamblin, S. J., Barlev, N. A., & Reinberg, D. (2004). Regulation of p53 activity through lysine methylation.
Vedadi, M., Barsyte-Lovejoy, D., Arrowsmith, C. H., & Brown, P. J. (2017). Inhibitors of Protein Methyltransferases and Demethylases. Chemical reviews, 117(17), 11271–11304.
Nguyen, D. P., Garcia Alai, M. M., Kapadnis, P. B., Neumann, H., & Chin, J. W. (2009). A genetically encoded fluorescent amino acid. Journal of the American Chemical Society, 131(38), 13584–13585.
Murn, J., & Shi, Y. (2017). The winding path of protein methylation research: milestones and new frontiers. Nature reviews. Molecular cell biology, 18(8), 517–527.
Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Molecular & cellular proteomics : MCP, 16(5), 749–760.
Huang, J., & Berger, S. L. (2008). The emerging roles of lysine methylation on non-histone proteins. Current opinion in genetics & development, 18(2), 152–158.
Dillon, S. C., Zhang, X., Trievel, R. C., & Cheng, X. (2005). The SET-domain protein superfamily: protein lysine methyltransferases. Genome biology, 6(8), 227.
Copeland, R. A. (2018). Protein methyltransferase inhibitors as precision cancer therapeutics: a decade of discovery. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 373(1748), 20170080.
Cheng, Y., He, C., Wang, M., Ma, X., Mo, F., Yang, S., Han, J., & Wei, X. (2019). Targeting epigenetic regulators for cancer therapy: mechanisms and advances in clinical trials. Signal transduction and targeted therapy, 4, 62.
Bedford, M. T. (2007). Arginine methylation at a glance. Journal of cell science, 120(Pt 24), 4243–4246.
Lachner, M., O'Carroll, D., Rea, S., Mechtler, K., & Jenuwein, T. (2001). Methylation of histone H3 lysine 9 creates a binding site for HP1 proteins.
Boriack-Sjodin, P. A., & Swinger, K. K. (2016). Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor. Journal of medicinal chemistry, 59(4), 1367–1376.
Kelly, T. K., De Carvalho, D. D., & Jones, P. A. (2010). Epigenetic modifications as therapeutic targets.
Yang, Y., & Bedford, M. T. (2013). Protein arginine methylation of non-histone proteins and its role in diseases. Cell cycle (Georgetown, Tex.), 12(1), 32–41.
Paik, W. K., & Kim, S. (1965). Studies on the origin of epsilon-N-methyl-L-lysine in protein. The Journal of biological chemistry, 240, 4629–4634.
Hart-Smith, G., & Wilkins, M. R. (2021). Comprehensive mass spectrometric investigation strategies of the human methylproteome. Expert review of proteomics, 18(6), 453–465.
Roth, S. Y., Denu, J. M., & Allis, C. D. (2001). Histone acetyltransferases. Annual review of biochemistry, 70, 81–120.
Shen, Y., et al. (2020). Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders. Journal of Medicinal Chemistry, 63(17), 9976–9989.
Bikkavilli, R. K., Avasarala, S., Van Scoyk, M., Karuppusamy Rathinam, M. K., Tauler, J., Borowicz, S., & Winn, R. A. (2022). In vitro Methylation Assay to Study Protein Arginine Methylation. Journal of visualized experiments : JoVE, (185), 10.3791/51997.
Chatterjee, A., & Deiters, A. (2013). A genetically encoded ε-N-methyl lysine in mammalian cells. Chembiochem : a European journal of chemical biology, 14(14), 1745–1748.
Piras, M., Tommasi, S., & Pession, A. (2018). Trimethyllysine: From Carnitine Biosynthesis to Epigenetics. International journal of molecular sciences, 19(4), 1087.
Shen, Y., et al. (2020). Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders. Journal of Medicinal Chemistry, 63(17), 9976-9989.
Zhang, K., & Zheng, S. (2016). Chemical and Biochemical Perspectives of Protein Lysine Methylation. Chemical reviews, 116(22), 13730–13772.
A Comprehensive Technical Guide to the Safe Handling of H-Lys(Me)2-OH HCl for Research Professionals
This guide provides an in-depth examination of the safety and handling protocols for N,N-Dimethyl-L-lysine hydrochloride (H-Lys(Me)2-OH HCl). Designed for researchers, scientists, and drug development professionals, this...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth examination of the safety and handling protocols for N,N-Dimethyl-L-lysine hydrochloride (H-Lys(Me)2-OH HCl). Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheet (SDS) information to deliver field-proven insights and self-validating procedures. Our objective is to foster a proactive safety culture by explaining the causality behind each recommendation, ensuring both personal safety and the integrity of experimental outcomes.
Section 1: Compound Profile and Comprehensive Risk Assessment
A foundational principle of laboratory safety is understanding the intrinsic properties of a chemical. While H-Lys(Me)2-OH HCl is not classified as a hazardous substance under the Globally Harmonized System (GHS), a nuanced risk assessment is critical for its safe application in a research setting.[1][2][3] The primary risks are not from acute toxicity but are associated with its physical form as a fine powder and its nature as a hydrochloride salt.
Physicochemical Properties
A clear understanding of the compound's physical and chemical characteristics is paramount for predicting its behavior under laboratory conditions.
While not formally classified as hazardous, the potential for mild irritation exists, primarily due to its physical form.[1][3] Precautionary statements such as "May be harmful if inhaled" or "May cause skin/respiratory tract irritation" are common for fine powders which can be easily aerosolized.[8]
Inhalation Risk : As a fine, lightweight powder, H-Lys(Me)2-OH HCl poses a risk of inhalation during weighing and transfer. This can lead to mild respiratory tract irritation.[8]
Dermal and Ocular Exposure : Direct contact with the powder on skin or in the eyes can cause mechanical irritation.
Acidic Nature : As a hydrochloride salt, its dissolution in water will create a mildly acidic solution. While not corrosive like strong acids, this property should be considered during handling and disposal.
Thermal Decomposition : The most significant latent hazard arises from thermal decomposition. When exposed to high temperatures, such as in a fire, it can release toxic and irritating fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[2][7]
Stability and Reactivity
Understanding chemical compatibility is crucial for preventing hazardous reactions and ensuring the compound's stability.
Conditions to Avoid : It is essential to avoid dust formation, excess heat, and sources of ignition.[2][7][8]
Incompatible Materials : Keep away from strong oxidizing agents, as they can induce vigorous, potentially hazardous reactions.[2][7][8]
Section 2: The Hierarchy of Controls for Safe Handling
Effective laboratory safety relies on a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures to mitigate risks. Rather than relying solely on personal protective equipment (PPE), this system implements engineering and administrative controls as the primary defense.
Caption: A safe workflow for handling H-Lys(Me)2-OH HCl powder.
Methodology:
Preparation : Before retrieving the compound, don all required PPE (safety goggles, lab coat, nitrile gloves). Prepare the workspace inside a chemical fume hood by laying down absorbent bench paper.
Weighing : Use an anti-static weigh boat or dish to minimize the aerosolization of the fine powder. Carefully transfer the desired amount of H-Lys(Me)2-OH HCl using a clean spatula. Avoid any abrupt movements that could generate dust.
Dissolution : Place the receiving vessel (e.g., a volumetric flask) containing the appropriate solvent on a stir plate within the fume hood. Carefully add the weighed powder to the solvent. Rinsing the weigh boat with a small amount of solvent can ensure a complete transfer.
Mixing and Storage : Allow the solution to mix until the compound is fully dissolved. Once prepared, cap and label the container with the compound name, concentration, date, and your initials. Store the solution according to supplier or internal SOP recommendations.
Decontamination and Cleanup : Wipe down the spatula, balance, and work surface inside the fume hood. Dispose of the weigh boat, gloves, and any contaminated bench paper in the designated chemical waste container. Wash hands thoroughly.
Section 4: Emergency Preparedness and Response
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
Exposure Route
First Aid Protocol
Inhalation
Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. [5]
Skin Contact
Remove all contaminated clothing. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. [5][9]
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [9][10]
Ingestion
Do NOT induce vomiting. [10]If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release (Spill) Protocol
A calm and systematic response to a spill will prevent further contamination and exposure.
Caption: A decision-making workflow for responding to spills.
Procedure for a Minor Spill (Contained within a Fume Hood):
Ensure PPE is adequate.
Avoid Dust Generation : Do not use a dry brush or towel to wipe up the powder. Instead, gently sweep or use a specialized laboratory vacuum with a HEPA filter. Alternatively, lightly moisten an absorbent pad with water to wipe up the powder, which prevents it from becoming airborne.
Collect Waste : Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed bag or container labeled for chemical waste.
Decontaminate : Clean the spill area with soap and water.
Report : Report the incident to your laboratory supervisor.
Section 5: Storage and Disposal
Proper storage and disposal are final, critical components of the chemical lifecycle that protect both personnel and the environment.
Long-Term Storage
To maintain the integrity of H-Lys(Me)2-OH HCl and prevent degradation, adhere to the following storage conditions:
Container : Keep the compound in its original, tightly sealed container to prevent moisture absorption.
[7][11]* Environment : Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizers. [5][7][11]Some suppliers recommend refrigerated storage at +5 ± 3 °C. [6]Always consult the supplier-specific recommendation.
Waste Disposal
Responsible disposal is a legal and ethical requirement.
Compliance : All waste containing H-Lys(Me)2-OH HCl must be disposed of in accordance with federal, state, and local environmental regulations.
[8]* Procedure : Collect all waste, including contaminated consumables and excess solutions, in clearly labeled, sealed chemical waste containers.
[12]* Prohibition : Never dispose of H-Lys(Me)2-OH HCl or its solutions down the drain or in the regular trash.
[12][13]
References
Material Safety Data Sheet - L-(+)-Lysine Monohydrochloride, 99+%. Cole-Parmer. 11
H-LYS(ME)2-OH HCL - Safety Data Sheet. ChemicalBook. 5
The Histone Code: A Technical Guide to Post-Translational Modifications for Researchers and Drug Development Professionals
In the intricate landscape of cellular biology, the regulation of gene expression is a paramount process. Beyond the primary sequence of DNA, a dynamic and complex layer of epigenetic control exists, orchestrated in larg...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate landscape of cellular biology, the regulation of gene expression is a paramount process. Beyond the primary sequence of DNA, a dynamic and complex layer of epigenetic control exists, orchestrated in large part by post-translational modifications (PTMs) of histone proteins. These modifications, collectively known as the "histone code," dictate the accessibility of DNA to the transcriptional machinery, thereby governing cellular identity, function, and response to stimuli. This in-depth technical guide provides a comprehensive exploration of histone PTMs, from the fundamental concepts to the cutting-edge techniques used to study them, tailored for researchers, scientists, and drug development professionals.
Decoding the Language of the Genome: The Histone Code Hypothesis
The concept of the "histone code" posits that specific PTMs on the N-terminal tails of histone proteins act as a signaling platform, recruiting a cast of cellular machinery to interpret and execute downstream biological functions. This intricate language does not rely on a simple on-or-off switch, but rather on the combinatorial complexity of different modifications, their locations, and their interplay. These modifications can either directly alter the chromatin structure, for instance by neutralizing the positive charge of lysine residues and thereby loosening the interaction with negatively charged DNA, or they can serve as docking sites for specific proteins that recognize and bind to these modified histones.
The key players in this dynamic process can be categorized into three main groups:
"Writers": These are enzymes that catalyze the addition of chemical moieties to histones.
"Erasers": These enzymes are responsible for the removal of these modifications, ensuring the reversibility and dynamic nature of the histone code.
"Readers": These are proteins or protein domains that specifically recognize and bind to modified histones, translating the code into functional outcomes.
This intricate interplay between writers, erasers, and readers allows for a highly nuanced and responsive system of gene regulation that is crucial for normal development and cellular function.
The Repertoire of Histone Modifications: A Chemical Lexicon
A diverse array of chemical modifications can adorn histone tails, each with its own set of writers, erasers, and functional implications. The most well-characterized of these include:
Acetylation
Histone acetylation, the addition of an acetyl group to lysine residues, is predominantly associated with a more open chromatin structure, known as euchromatin, and transcriptional activation. This modification is catalyzed by histone acetyltransferases (HATs) and reversed by histone deacetylases (HDACs). The neutralization of the positive charge on lysine weakens the electrostatic interactions between histones and DNA, making the DNA more accessible to transcription factors and RNA polymerase.
Methylation
Histone methylation, the addition of a methyl group to lysine or arginine residues, is a more complex modification with context-dependent effects on transcription. Unlike acetylation, methylation does not alter the charge of the histone tail. The functional outcome of methylation depends on the specific residue that is modified and the degree of methylation (mono-, di-, or tri-methylation). For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is a hallmark of active gene promoters, while trimethylation of H3K27 (H3K27me3) is associated with transcriptional repression. Histone methyltransferases (HMTs) are the "writers" of this mark, and histone demethylases (HDMs) act as the "erasers."
Phosphorylation
The addition of a phosphate group to serine, threonine, or tyrosine residues is another critical histone PTM. Histone phosphorylation is involved in a variety of cellular processes, including transcriptional regulation, DNA damage repair, and chromosome condensation during mitosis. This modification is dynamically regulated by kinases and phosphatases.
Ubiquitination
Ubiquitination involves the attachment of a small protein called ubiquitin to lysine residues on histones. Monoubiquitination of histones, particularly H2A and H2B, is often associated with transcriptional regulation and DNA repair, rather than protein degradation.
Other Modifications
Beyond these major players, a growing number of other histone modifications have been identified, including SUMOylation, ADP-ribosylation, crotonylation, and propionylation, each with its own unique set of regulatory enzymes and biological functions.
Table 1: Major Histone Post-Translational Modifications and Their Key Characteristics
Transcriptional Activation or Repression (context-dependent)
Phosphorylation
Serine, Threonine, Tyrosine
Kinases / Phosphatases
Transcription, DNA Repair, Chromosome Condensation
Ubiquitination
Lysine
E1, E2, and E3 Ubiquitin Ligases / Deubiquitinating Enzymes (DUBs)
Transcriptional Regulation, DNA Repair
The Interplay of Modifications: Histone Crosstalk
The histone code is not a simple linear sequence of modifications; rather, it is a complex web of interactions, a phenomenon known as "histone crosstalk." One modification can influence the establishment or removal of another, leading to a highly integrated and responsive regulatory network. For example, the methylation of H3K4 can promote the subsequent acetylation of the H3 tail, creating a synergistic effect on gene activation. Conversely, some modifications can be mutually exclusive, preventing the binding of the necessary enzymes for an opposing mark. Understanding this crosstalk is crucial for deciphering the true functional meaning of the histone code.
Investigating the Histone Code: Key Experimental Methodologies
A variety of powerful techniques are employed to study histone PTMs, each providing a unique window into the epigenetic landscape.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a cornerstone technique for mapping the genome-wide distribution of specific histone modifications. The workflow involves cross-linking proteins to DNA in their native cellular environment, followed by chromatin fragmentation. An antibody specific to the histone modification of interest is then used to immunoprecipitate the associated chromatin fragments. Finally, the enriched DNA is sequenced and mapped back to the genome to reveal the locations of the modification.
Experimental Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Modifications
I. Cell Fixation and Chromatin Preparation
Cross-linking: Treat cultured cells or tissues with formaldehyde to covalently cross-link proteins to DNA. The duration and concentration of formaldehyde are critical parameters that need to be optimized.
Cell Lysis and Nuclei Isolation: Lyse the cells to release the nuclei.
Chromatin Fragmentation: Shear the chromatin into smaller fragments (typically 200-600 base pairs) using either sonication or enzymatic digestion with micrococcal nuclease (MNase). The degree of fragmentation is crucial for the resolution of the final data.
II. Immunoprecipitation
Antibody Incubation: Incubate the fragmented chromatin with an antibody specific to the histone modification of interest. The choice of a highly specific and validated antibody is paramount for a successful ChIP-seq experiment.
Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated magnetic beads.
Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.
III. DNA Purification and Library Preparation
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
DNA Purification: Purify the DNA from the eluted sample.
Library Preparation: Prepare a sequencing library from the purified DNA, which involves end-repair, A-tailing, and adapter ligation.
IV. Sequencing and Data Analysis
High-Throughput Sequencing: Sequence the prepared library using a next-generation sequencing platform.
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of enrichment for the histone modification.
Caption: ChIP-seq workflow for histone modification analysis.
Western Blotting
Western blotting is a widely used technique to assess the overall levels of specific histone modifications. This method involves the extraction of histone proteins, their separation by size using gel electrophoresis, transfer to a membrane, and subsequent detection with an antibody specific to the modification of interest. While it does not provide genomic location information, western blotting is a valuable tool for quantifying global changes in histone PTMs in response to various treatments or cellular states.
Experimental Protocol: Western Blotting for Histone Modifications
I. Histone Extraction
Cell Lysis and Nuclear Isolation: Lyse cells and isolate the nuclei.
Acid Extraction: Extract histones from the nuclei using a dilute acid solution (e.g., 0.2 M sulfuric acid).
Protein Precipitation: Precipitate the histone proteins from the acid extract using trichloroacetic acid (TCA).
Washing and Solubilization: Wash the histone pellet with acetone and solubilize it in an appropriate buffer.
II. Gel Electrophoresis and Transfer
Protein Quantification: Determine the concentration of the extracted histones.
SDS-PAGE: Separate the histone proteins by size on a high-percentage polyacrylamide gel (e.g., 15-18%).
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
III. Immunodetection
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the histone modification of interest.
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
Detection: Detect the signal using a chemiluminescent substrate and image the blot.
Mass Spectrometry
Mass spectrometry (MS) has emerged as a powerful and unbiased tool for the comprehensive analysis of histone PTMs. This technique can identify and quantify a wide range of modifications, including novel and low-abundance marks, and can even decipher the combinatorial patterns of modifications on a single histone tail. "Bottom-up" proteomics, which involves the analysis of proteolytically digested histone peptides, is a common MS-based approach for studying histone PTMs.
Experimental Protocol: Mass Spectrometry-based Analysis of Histone Modifications (Bottom-up Approach)
I. Histone Extraction and Digestion
Histone Extraction: Extract and purify histones as described for western blotting.
In-solution Digestion: Digest the purified histones into smaller peptides using a specific protease, such as trypsin. Chemical derivatization of lysine residues is often employed prior to digestion to ensure proper cleavage and to generate peptides of a suitable size for MS analysis.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Peptide Separation: Separate the digested peptides by reverse-phase liquid chromatography.
Mass Spectrometry Analysis: Analyze the separated peptides using a high-resolution mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments the peptides and measures the masses of the fragments (MS/MS or MS2 scan).
III. Data Analysis
Database Searching: Search the acquired MS/MS spectra against a protein sequence database to identify the peptides.
Modification Identification and Quantification: Identify and quantify the different histone modifications based on the mass shifts of the peptides and their fragments.
Caption: Bottom-up mass spectrometry workflow for histone PTM analysis.
Histone PTMs in Health, Disease, and Drug Development
The precise regulation of the histone code is fundamental for maintaining cellular homeostasis. Consequently, dysregulation of histone-modifying enzymes and the resulting aberrant PTM patterns are increasingly recognized as key drivers of various human diseases, most notably cancer. For instance, mutations in genes encoding histone methyltransferases and demethylases have been identified in a wide range of hematological malignancies and solid tumors. These mutations can lead to global changes in histone methylation, resulting in the inappropriate silencing of tumor suppressor genes or the activation of oncogenes.
This intimate link between histone PTMs and disease has spurred the development of a new class of therapeutics known as "epigenetic drugs." These drugs are designed to target the "writers" and "erasers" of the histone code, with the goal of restoring normal patterns of gene expression. Several inhibitors of histone deacetylases (HDACs) and histone methyltransferases (HMTs) have shown promising results in clinical trials and some have already received FDA approval for the treatment of certain cancers.
Table 2: Examples of Epigenetic Drugs Targeting Histone Modifying Enzymes
Drug Class
Target Enzyme
Example Drug
Therapeutic Area
HDAC Inhibitors
Histone Deacetylases (HDACs)
Vorinostat (SAHA)
Cutaneous T-cell lymphoma
HMT Inhibitors
Histone Methyltransferases (HMTs)
Tazemetostat
Epithelioid sarcoma, Follicular lymphoma
HDM Inhibitors
Histone Demethylases (HDMs)
Iadademstat (ORY-1001)
Small cell lung cancer (in clinical trials)
The development of drugs targeting the histone code is a rapidly evolving field. A deeper understanding of the intricate mechanisms of histone PTMs and their roles in disease will undoubtedly pave the way for the discovery of novel and more effective therapeutic strategies.
Future Perspectives
The field of histone post-translational modifications is a vibrant and rapidly advancing area of research. The continued development of high-resolution and high-throughput technologies, such as single-cell ChIP-seq and advanced mass spectrometry techniques, will undoubtedly provide unprecedented insights into the complexity and dynamics of the histone code. A major challenge and a key area of future research will be to unravel the intricate crosstalk between different histone modifications and to understand how these combinatorial patterns are interpreted by the cell to generate specific functional outcomes. Furthermore, the exploration of the "non-canonical" functions of histones and their modifications, beyond their role in gene regulation, is an exciting and emerging frontier. Ultimately, a comprehensive understanding of the histone code will not only deepen our fundamental knowledge of cellular biology but will also fuel the development of innovative therapeutic interventions for a wide range of human diseases.
References
Liu, R., Wu, J., Guo, H., et al. (2023). Post-translational modifications of histones: Mechanisms, biological functions, and therapeutic targets. MedComm, 4(3), e292. [Link]
Ilic, J., Bold, A., & Knop, S. (2026). The role of epigenetic modifications in hematological cancers. Frontiers in Oncology, 16. [Link]
Sidoli, S., Bhanu, N. V., Karch, K. R., Wang, X., & Garcia, B. A. (2016). Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry. Journal of Visualized Experiments, (111), 54112. [Link]
Thomas, S. P., Haws, S. A., Borth, L. E., & Denu, J. M. (2020). A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls. Methods, 175, 26-36. [Link]
Long, J., Johnson, E. T., & Ogas, J. (2025). Efficient In-house Coupling of Sample and Library Preparation for ChIP-Seq of Histone Modifications in Complex Plant Tissues. In Plant Chromatin. Humana, New York, NY. [Link]
ENCODE Project Consortium. (2017). Histone ChIP-seq Data Standards and Processing Pipeline. Retrieved from [Link]
Hadnagy, A., Beaulieu, R., & Balicki, D. (2008). Histone tail modifications and noncanonical functions of histones: perspectives in cancer epigenetics. Molecular cancer therapeutics, 7(4), 740-746. [Link]
Ganesan, A., Nolan, K., Crabb, S. J., & Packham, G. (2009). Epigenetic therapy: histone acetylation, DNA methylation and anti-cancer drug discovery. Current cancer drug targets, 9(8), 963-981. [Link]
Strahl, B. D., & Allis, C. D. (2000). The language of covalent histone modifications. Nature, 403(6765), 41-45. [Link]
Jenuwein, T., & Allis, C. D. (2001). Translating the histone code. Science, 293(5532), 1074-1080. [Link]
Bannister, A. J., & Kouzarides, T. (2011). Regulation of chromatin by histone modifications. Cell research, 21(3), 381-395. [Link]
Exploratory
H-Lys(Me)2-OH HCl in Cancer Cell Line Studies
The following technical guide details the application of -Dimethyl-L-lysine hydrochloride (H-Lys(Me)2-OH HCl) in cancer cell line research. This document is structured for researchers investigating epigenetic regulation,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the application of
-Dimethyl-L-lysine hydrochloride (H-Lys(Me)2-OH HCl) in cancer cell line research. This document is structured for researchers investigating epigenetic regulation, specifically the turnover of histone methylation marks and the metabolic footprint of chromatin remodeling.
A Technical Guide to Epigenetic Profiling and Metabolic Tracing
Executive Summary & Biological Context
H-Lys(Me)2-OH HCl (Dimethyl-L-lysine hydrochloride) is not a cytotoxic chemotherapeutic agent but a critical chemical probe and analytical standard used to decipher the "Histone Code" in cancer cells.
In oncology research, its utility is threefold:
Metabolic Biomarker: Free dimethyllysine in the cytoplasm or culture media serves as a proxy for the rate of proteolysis of methylated histones (e.g., H3K9me2, H3K27me2).
Enzymatic Product Standard: It is the absolute reference standard for quantifying the activity of Lysine Demethylases (KDMs) and methyl-lysine binding domains.
Synthetic Building Block: It is the precursor for synthesizing histone tail peptides used to screen for "Reader" proteins (e.g., Chromodomain or PHD finger proteins) that are often upregulated in metastatic cancers.
The Mechanistic Landscape
Cancer cells frequently exhibit dysregulated histone methylation. For instance, the silencing of tumor suppressor genes is often mediated by H3K9me2 (repressive mark). The turnover of these marks releases free H-Lys(Me)2-OH, which is not re-incorporated into proteins but excreted or metabolized. Therefore, quantifying this specific amino acid provides a readout of global epigenetic turnover .
Figure 1: The metabolic lifecycle of dimethyllysine. Unlike canonical amino acids, free methylated lysines released from proteolysis are not recycled for protein synthesis, making them ideal biomarkers for protein turnover.
Experimental Protocols
Protocol A: Quantification of Global Methylation Turnover (LC-MS/MS)
Purpose: To determine if a specific cancer cell line (e.g., MCF-7 vs. MDA-MB-231) exhibits hyper-turnover of methylated histones, which correlates with aggressive phenotypes.
Wash 3x with PBS to remove extracellular amino acids.
Lyse cells using 80% cold methanol (metabolite extraction). Do not use RIPA buffer as detergents interfere with MS.
Spiking:
Add
-Dimethyl-L-lysine internal standard to the lysate at a final concentration of 1 µM.
Vortex for 1 min and centrifuge at 14,000 x g for 10 min at 4°C.
Standard Curve Preparation:
Prepare a serial dilution of H-Lys(Me)2-OH HCl ranging from 10 nM to 100 µM in 80% methanol.
LC-MS/MS Analysis:
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is required due to the high polarity of the amino acid.
Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile.
Transition: Monitor MRM transition for Dimethyllysine (m/z 175.1 → 84.1) and the heavy standard.
Data Interpretation:
Normalize the concentration of free H-Lys(Me)2-OH to total protein content.
Result: High levels of free dimethyllysine indicate high rates of histone degradation or "epigenetic instability."
Protocol B: KDM Activity Assay (In Vitro)
Purpose: To screen for inhibitors of Lysine Demethylases (e.g., LSD1/KDM1A) using H-Lys(Me)2-OH as a product reference.
Concept: KDM1A demethylates H3K4me2. In a mass spec assay, you monitor the disappearance of the peptide and the appearance of the demethylated product. H-Lys(Me)2-OH HCl is used here to calibrate the ionization efficiency of the methylated residue if performing hydrolysis-based analysis.
Workflow:
Incubate Recombinant KDM1A with H3K4me2 peptide substrate.
Quantify the ratio of H-Lys(Me)2-OH (substrate remaining) to H-Lys(Me)1-OH (product) using the standard curve generated in Protocol A.
Data Presentation & Analysis
When publishing data involving H-Lys(Me)2-OH HCl, clear categorization of the "Pool" being measured is critical.
Measurement Pool
Biological Meaning
Expected Range (Cancer Cells)
Acid-Soluble Extract
Free intracellular amino acid pool. Represents immediate turnover.
0.5 - 5.0 pmol/10^6 cells
Protein-Bound (Hydrolysate)
Total epigenetic burden. Represents the steady-state level of methylation.
100 - 500 pmol/mg protein
Conditioned Media
Excreted metabolite. Correlates with tumor burden/mass.
10 - 200 nM (highly variable)
Visualization of KDM Inhibition:
When testing a drug (e.g., an LSD1 inhibitor), you expect the levels of the methylated species to increase or remain stable, while the demethylated product decreases.
Figure 2: Logical flow of a KDM inhibition assay. H-Lys(Me)2-OH HCl is used to synthesize the substrate (H3K4me2) or as a standard to quantify the "Persisting" fraction in hydrolysate analysis.
Critical Technical Considerations
Solubility and Stability
The HCl salt form (
-Dimethyl-L-lysine hydrochloride) is highly soluble in water (>50 mg/mL).
Storage: Store powder at -20°C desiccated.
Solution Stability: Aqueous solutions are stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles as this can lead to trace degradation or precipitation.
Isomeric Resolution
Crucial Check: Mass spectrometry cannot easily distinguish between Dimethyllysine and Ethyllysine (isobaric).
Validation: You must use a high-resolution HILIC method or derivatization (e.g., benzoyl chloride) to separate these isomers if ethyllysine is a suspected contaminant, though it is biologically rare in human cancer cells compared to dimethyllysine.
Cationic Transport
If using H-Lys(Me)2-OH as a competitive inhibitor in live cell culture (rare but possible), be aware that it utilizes System y+ (cationic amino acid transporters, e.g., CAT-1/SLC7A1). High concentrations (mM range) may competitively inhibit the uptake of L-Arginine and L-Lysine, potentially causing cell starvation artifacts unrelated to epigenetic mechanisms.
References
Quantitative Analysis of Nonhistone Lysine Methylation Sites and Lysine Demethylases in Breast Cancer Cell Lines.
Source: National Institutes of Health (PubMed/PMC)
Context: Methodology for quantifying lysine methylation and KDM abundance using TMT labeling and mass spectrometry.[1]
URL:[Link]
Lysine metabolism is a novel metabolic tumor suppressor pathway in breast cancer.
Source:[2] National Institutes of Health (PubMed)
Context: Establishes the link between lysine catabolism, metabolic reprogramming, and tumor suppression.
URL:[Link]
Cyclic peptide inhibitors of lysine-specific demethylase 1.
Source: Google Patents (US9186391B2)
Context: Describes the use of methylated lysine derivatives in developing inhibitors for LSD1, a key cancer target.[3]
URL:
Quantitative trait loci mapping of circulating metabolites in cerebrospinal fluid.
Source: Molecular Psychiatry
Context:[4][5] Identifies N-epsilon-Dimethyl-L-lysine as a heritable metabolite and biomarker, validating its stability and detectability in biofluids.
URL:[Link]
The Intermediate State: A Technical Guide to Dimethyl-Lysine and Chromatin Architecture
Executive Summary In the binary logic often applied to chromatin biology—where acetylation implies "open" and trimethylation implies "closed" or "active" depending on the residue—dimethylation (me2) represents a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the binary logic often applied to chromatin biology—where acetylation implies "open" and trimethylation implies "closed" or "active" depending on the residue—dimethylation (me2) represents a critical, often overlooked intermediate state. It is not merely a transition step between mono- and trimethylation; it is a distinct functional checkpoint with unique biophysical properties, specific reader domains, and profound implications for nuclear architecture and therapeutic targeting.
This guide dissects the structural impact of dimethyl-lysine, moving beyond basic definitions to explore the causality between specific me2 marks (H3K9me2, H4K20me2, H3K36me2) and higher-order chromatin folding. We also provide a validated workflow for interrogating these marks, transitioning from legacy ChIP-seq methods to high-resolution CUT&Tag and quantitative Mass Spectrometry.
Part 1: The Mechanistic Landscape
The Biophysics of the "me2" State
Chemically, the addition of two methyl groups to the
-amino group of lysine increases hydrophobicity and disrupts hydrogen bonding potential without altering the positive charge. Unlike trimethylation (me3), which forms a permanent quaternary ammonium cation with a fixed radius, dimethylation retains a lone pair on the nitrogen, allowing for distinct hydrogen bonding interactions.
Structural Consequence: This subtle difference dictates reader specificity. For example, Tudor domains (e.g., 53BP1) form an aromatic cage that specifically accommodates the dimethylammonium group of H4K20me2, whereas Chromodomains (e.g., HP1) often show higher affinity for the trimethylated state (H3K9me3), though cross-reactivity exists.
Functional Dichotomy: Three Critical Case Studies
To understand the structural impact, we must analyze specific residues where the me2 state dictates nuclear organization.
Case A: H3K9me2 – The Nuclear Anchor (Facultative Heterochromatin)
While H3K9me3 marks constitutive heterochromatin (centromeres), H3K9me2 (written by G9a/GLP) characterizes facultative heterochromatin .
Mechanism: H3K9me2 creates broad repressive domains (LOCKs - Large Organized Chromatin K9 Modifications). Crucially, H3K9me2 mediates the anchoring of chromatin to the nuclear lamina via interaction with Lamin B receptor (LBR).
Structural Impact: Loss of G9a or H3K9me2 results in the detachment of chromatin from the nuclear periphery, leading to nuclear blebbing and genomic instability. It is the "glue" of the nuclear periphery.
Case B: H4K20me2 – The Replication Timer (DNA Repair)
H4K20me2 is the most abundant histone modification (>80% of H4). It does not directly compact chromatin but acts as a "competence factor" for the DNA Damage Response (DDR).
Mechanism: It is the binding site for 53BP1 , a key regulator of Non-Homologous End Joining (NHEJ).[1]
The Dilution Model: During S-phase, new H4 histones are incorporated unmethylated. Because the methyltransferase (SET8/NSD2) is slow, H4K20me2 levels are locally "diluted" behind the replication fork. This prevents 53BP1 binding, thereby inhibiting NHEJ and favoring Homology-Directed Repair (HDR) – a critical safeguard against telomere fusion.
Case C: H3K36me2 – The Euchromatic Intruder (Oncology)
Written by NSD2 (MMSET) , this mark is normally found in intergenic regions.
Pathology: In t(4;14) Multiple Myeloma, NSD2 overexpression leads to a massive global expansion of H3K36me2.[2]
Structural Impact: H3K36me2 antagonizes H3K27me3 (Polycomb silencing). The aberrant spread of H3K36me2 "erodes" Polycomb domains, opening chromatin at oncogenes and recruiting DNMT3A to hypermethylate DNA in intergenic regions.
Part 2: Visualizing the Pathways
Diagram 1: The H4K20me2 Replication-Coupled Dilution Model
This diagram illustrates the logical flow of how H4K20me2 levels dictate DNA repair pathway choice—a critical concept for PARP inhibitor development.
Caption: The "Replication-Coupled Dilution" model. High H4K20me2 in G1 recruits 53BP1 for NHEJ. In S-phase, new histones dilute the mark, favoring BRCA1/HDR.
Part 3: Technical Workflow & Protocols
To study these marks with high fidelity, we must abandon standard ChIP-seq (which suffers from high background and poor resolution for broad domains like H3K9me2) in favor of CUT&Tag .
Experimental Design Table
Component
H3K9me2 (Repression)
H3K36me2 (Intergenic)
H4K20me2 (Repair)
Primary Writer
G9a / GLP
NSD2 (MMSET)
SET8 / NSD2
Primary Reader
CDYL, L3MBTL1
PWWP (DNMT3A)
53BP1 (Tudor)
Recommended Assay
CUT&Tag (Native)
CUT&Tag
Immunofluorescence / MS
Key Control
G9a Inhibitor (UNC0638)
NSD2 KO / shRNA
Cell Cycle Synchronization
Peak Profile
Broad Domains (LOCKs)
Broad / Intergenic
Global / Diffuse
Protocol: High-Resolution CUT&Tag for Histone Methylation
Rationale: CUT&Tag uses a Tn5 transposase-Protein A fusion to cleave DNA specifically at antibody-bound sites.[3] It requires low input (down to 1,000 cells) and preserves native chromatin structure better than cross-linking.
Reagents:
pAG-Tn5 Transposase (loaded with mosaic end adapters).
Add 0.5 µg of validated anti-H3K9me2 or anti-H3K36me2.
Incubate O/N at 4°C.
Self-Validation: Use a secondary antibody (Guinea Pig anti-Rabbit) if the primary is weak; this creates a "bridge" for the pAG-Tn5.
pAG-Tn5 Tagmentation:
Wash beads 3x in Dig-Wash buffer.
Add pAG-Tn5 (1:20 dilution) and incubate 1 hr at RT.
Wash 3x to remove unbound Tn5.
Activation: Add Tagmentation Buffer (10mM MgCl2 in Dig-Wash). Incubate exactly 1 hr at 37°C.
Stop: Add SDS/Proteinase K to stop reaction and digest protein.
Library Gen & Sequencing:
PCR amplify the tagmented DNA (12-14 cycles).
Sequence PE150.
Analysis: Use SEACR or GoPeaks for broad-peak calling (standard MACS2 is optimized for sharp peaks and may fail on H3K9me2 domains).
Protocol: Quantitative Mass Spectrometry (SID-MAP)
Rationale: Antibodies vary in affinity. To prove a drug (e.g., G9a inhibitor) reduced global me2 levels, you must use Mass Spec.
Acid Extraction: Lyse nuclei in 0.2M H2SO4. Precipitate with TCA.
Derivatization: Propionylate lysine residues (protects them and stabilizes me2 marks).
Digestion: Trypsin digest.
Quantification: Use Heavy-Isotope Labeled peptides (spike-in) for H3K9me2. Calculate the ratio of Endogenous/Heavy peptide.
Diagram 2: The Validation Workflow
This decision tree guides the researcher through the necessary validation steps before trusting a dataset.
Caption: Workflow for validating histone modification experiments. Note the strict requirement for peptide array validation to rule out cross-reactivity with me1/me3 states.
References
Vedadi, M. et al. (2011).[4] "A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells."[4] Nature Chemical Biology. [Link]
Kaya-Okur, H.S. et al. (2019). "CUT&Tag for efficient epigenomic profiling of small samples and single cells."[5] Nature Communications. [Link]
Pellegrino, S. et al. (2017). "Replication-Coupled Dilution of H4K20me2 Guides 53BP1 to Pre-replicative Chromatin." Cell Reports. [Link]
Kuo, A.J. et al. (2011). "NSD2 links dimethylation of histone H3 at lysine 36 to oncogenic programming."[6] Molecular Cell. [Link]
Poleshko, A. et al. (2019). "H3K9me2 orchestrates inheritance of spatial positioning of peripheral heterochromatin through mitosis." eLife. [Link]
Synthesis of Histone Peptides Containing Dimethylated Lysine: A Detailed Guide for Researchers
Introduction: The Epigenetic Significance of Histone Lysine Methylation and the Role of Synthetic Peptides In the intricate landscape of epigenetic regulation, post-translational modifications (PTMs) of histone proteins...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Epigenetic Significance of Histone Lysine Methylation and the Role of Synthetic Peptides
In the intricate landscape of epigenetic regulation, post-translational modifications (PTMs) of histone proteins play a pivotal role in modulating chromatin structure and gene expression. Among these, the methylation of lysine residues, particularly di- and tri-methylation, is a key signaling event recognized by a host of "reader" proteins that, in turn, recruit effector complexes to specific chromatin loci. The precise biological outcomes of these methylation events are highly context-dependent, varying with the specific lysine residue modified and the surrounding PTM landscape.
Synthetic histone peptides bearing specific PTMs have become indispensable tools for dissecting these complex biological processes.[1] They serve as well-defined substrates for biochemical and enzymatic assays, enabling the characterization of histone-modifying enzymes and the screening of potential therapeutic inhibitors.[2][3] Furthermore, these peptides are crucial for the development and validation of specific antibodies, which are essential reagents in chromatin immunoprecipitation (ChIP) and other immunoassays. This guide provides a comprehensive overview of the methods for synthesizing histone peptides containing Nε-dimethyllysine (H-Lys(Me)2-OH·HCl), with a focus on practical, field-proven protocols.
Strategic Considerations for the Synthesis of Dimethylated Lysine Peptides
The synthesis of histone peptides containing dimethylated lysine is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy.[4] This approach involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5][6][7] The key to incorporating dimethylated lysine is the use of a pre-synthesized building block, Nα-Fmoc-Nε-dimethyl-L-lysine.
Several critical factors must be considered to ensure a successful synthesis:
Choice of Resin: The selection of the solid support depends on whether a C-terminal acid or amide is desired. For peptide acids, a Wang or 2-chlorotrityl chloride resin is commonly used, while a Rink amide resin is the standard for generating peptide amides.[2][8]
Protecting Group Strategy: The Fmoc group is used for temporary protection of the α-amino group and is removed at each cycle with a mild base, typically piperidine. Acid-labile protecting groups, such as tert-butyl (tBu), are employed for the side chains of other amino acids and are removed during the final cleavage from the resin.[4]
Coupling Reagents: Efficient peptide bond formation is crucial. A variety of coupling reagents are available, with aminium/uronium salts like HBTU and HATU, or phosphonium salts such as PyBOP, being highly effective.
Cleavage and Deprotection: The final step involves cleaving the peptide from the resin and simultaneously removing the side-chain protecting groups using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[9]
Purification and Characterization: The crude peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry.[1][10][11]
Workflow for the Synthesis of a Histone Peptide with Dimethylated Lysine
Figure 1. A generalized workflow for the solid-phase synthesis of histone peptides containing dimethylated lysine.
Detailed Protocols
Protocol 1: Preparation of Nα-Fmoc-Nε-dimethyl-L-lysine Building Block
While commercially available, the Fmoc-Lys(Me)2-OH building block can also be synthesized in the laboratory via reductive amination of Nα-Fmoc-L-lysine.[12][13] This method offers a cost-effective alternative for large-scale syntheses.
Materials:
Nα-Fmoc-L-lysine
Formaldehyde (37% solution in water)
Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent like borane-dimethylamine complex[14]
Methanol
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Ethyl acetate
Brine
Procedure:
Dissolve Nα-Fmoc-L-lysine in methanol.
Add an excess of aqueous formaldehyde (approximately 2.5 equivalents).
Adjust the pH of the solution to approximately 7 with dilute NaOH.
Slowly add sodium cyanoborohydride (approximately 1.5 equivalents) in portions while maintaining the pH at 7.
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, quench any remaining reducing agent by adding a small amount of acetone.
Acidify the solution to pH 2-3 with dilute HCl.
Concentrate the solution under reduced pressure to remove the methanol.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Purify the product by flash chromatography to obtain pure Nα-Fmoc-Nε-dimethyl-L-lysine.
Reagent
Molar Equivalents
Purpose
Nα-Fmoc-L-lysine
1
Starting material
Formaldehyde
~2.5
Methylating agent
Sodium cyanoborohydride
~1.5
Reducing agent
Table 1. Key reagents and their molar equivalents for the synthesis of Fmoc-Lys(Me)2-OH.
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.[2]
Fmoc Deprotection:
Drain the DMF.
Add a solution of 20% piperidine in DMF to the resin.[8]
Agitate for 5 minutes.
Drain the solution.
Repeat the 20% piperidine treatment for another 10 minutes.
Wash the resin thoroughly with DMF (5-7 times).[8]
Amino Acid Coupling:
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and an equivalent amount of OxymaPure® in DMF.
Add DIC (3-5 equivalents) and pre-activate for 2-5 minutes.
Add the activated amino acid solution to the deprotected resin.
Agitate for 1-2 hours at room temperature.
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
Wash the resin thoroughly with DMF (3-5 times).
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
Step
Reagent/Solvent
Time
Resin Swelling
DMF
30 min
Fmoc Deprotection
20% Piperidine in DMF
5 min + 10 min
Amino Acid Coupling
Fmoc-AA-OH, DIC, OxymaPure in DMF
1-2 hours
Washing
DMF
~1 min per wash
Table 2. A typical Fmoc-SPPS cycle.
Protocol 3: Cleavage and Deprotection
Materials:
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)
Water
1,2-Ethanedithiol (EDT) (optional, for peptides containing cysteine)
Cold diethyl ether
Procedure:
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
Prepare the cleavage cocktail. A standard cocktail is Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).[15] For peptides without sensitive residues, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5) can be used.[16]
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[9]
Agitate the mixture at room temperature for 2-3 hours.
Filter the resin and collect the filtrate containing the cleaved peptide.
Wash the resin with a small amount of fresh cleavage cocktail.
Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
Dry the crude peptide pellet under vacuum.
Component
Volume % (Reagent K)
Purpose
Trifluoroacetic acid (TFA)
82.5
Cleavage and deprotection
Phenol
5
Scavenger
Water
5
Scavenger
Thioanisole
5
Scavenger
1,2-Ethanedithiol (EDT)
2.5
Scavenger (for Cys)
Table 3. Composition of a common cleavage cocktail (Reagent K).[15]
Protocol 4: Purification and Characterization
Purification by RP-HPLC:
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
Purify the peptide using a preparative C18 RP-HPLC column.
Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 5-65% acetonitrile over 60 minutes.[1][17]
Monitor the elution at 220 nm and collect the fractions corresponding to the main peak.
Analyze the collected fractions by analytical RP-HPLC to assess purity.
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Characterization by Mass Spectrometry:
Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry analysis.
Analyze the peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
Confirm the identity of the peptide by comparing the observed molecular weight with the calculated theoretical mass. The mass shift due to dimethylation of a lysine residue is +28.03 Da.[18][19][20][21][22]
Troubleshooting and Expert Insights
Incomplete Coupling: For sterically hindered amino acids or "difficult" sequences prone to aggregation, extended coupling times, double coupling, or the use of more potent coupling reagents like HATU may be necessary.[23]
Premature Fmoc Removal: The basic side chain of dimethyllysine can sometimes lead to premature removal of the Fmoc group. This can be mitigated by ensuring the reaction medium is slightly acidic during coupling, for example by using HOBt as an additive.
Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical. For instance, if the peptide contains methionine, which is prone to oxidation, a specific cocktail like Reagent H (TFA/Phenol/Thioanisole/EDT/Water/Dimethyl Sulfide/Ammonium Iodide) is recommended to prevent the formation of methionine sulfoxide.[16][24][25]
Conclusion
The synthesis of histone peptides containing dimethylated lysine is a well-established yet nuanced process. By carefully selecting the appropriate building blocks, optimizing the SPPS protocol, and employing rigorous purification and characterization techniques, researchers can reliably produce high-quality modified peptides. These synthetic tools are invaluable for advancing our understanding of the complex regulatory networks governed by histone PTMs and for the development of novel epigenetic therapies.
References
Protocol for reductive dimethylation of surface-exposed lysine residues. [Link]
Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Borowitz, I. J., & Hutchins, R. O. (1977). N,N-Dimethylcyclohexylamine. Organic Syntheses, 57, 43.
Reductive Amination of the Lysine N-epsilon-Amino Group Leads to a Bivalent Glyco-Amino Acid Building Block Suited for SPPS. ResearchGate. [Link]
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Chi, H., Islam, M. S., & Lee, Y. S. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino acids, 46(5), 1333–1341.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
Wang, Y. C., & Li, H. (2010). Facile synthesis and altered ionization efficiency of diverse Nε-alkyllysine-containing peptides. ACS chemical biology, 5(9), 837–843.
Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]
Carr, S. A., & Annan, R. S. (2008). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics (pp. 93-113). CRC Press.
Characterization of Proteoform Post-Translational Modifications by Top-Down and Bottom-Up Mass Spectrometry in Conjunction with Annotations. ACS Publications. [Link]
Application Note: A Quantitative Proteomics Workflow for the Analysis of Protein Lysine Dimethylation
Abstract Protein lysine methylation is a critical post-translational modification (PTM) that plays a pivotal role in regulating protein function and cellular processes, including epigenetic gene regulation, protein stabi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Protein lysine methylation is a critical post-translational modification (PTM) that plays a pivotal role in regulating protein function and cellular processes, including epigenetic gene regulation, protein stability, and signal transduction.[1][2][3] Unlike more abundant modifications, lysine dimethylation is often substoichiometric, presenting a significant analytical challenge. This application note provides a comprehensive, field-proven workflow for the sensitive and accurate quantification of dimethylated lysine sites in complex biological samples. We detail an immunoaffinity purification strategy using a high-specificity pan-dimethyl lysine antibody coupled with state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the role of lysine dimethylation in their specific biological systems.
Introduction: The Significance of Lysine Dimethylation
Lysine residues can be mono-, di-, or trimethylated, with each state potentially conferring a distinct functional outcome. This process is dynamically regulated by lysine methyltransferases (KMTs) and lysine demethylases (KDMs).[1][2] Dysregulation of this enzymatic network is implicated in numerous diseases, including cancer and neurodegenerative disorders, making KMTs and KDMs attractive therapeutic targets.[1][4][5]
The primary challenge in studying lysine dimethylation is its low abundance compared to the unmodified form of the protein. Therefore, a robust enrichment strategy is essential prior to mass spectrometry analysis.[6] This protocol focuses on a "bottom-up" proteomics approach, where proteins are first digested into peptides, followed by the specific enrichment of peptides bearing the dimethyl-lysine modification.[6][7]
Principle of the Workflow
The workflow is designed to isolate and quantify dimethylated peptides from a complex protein digest. It integrates four key stages:
Protein Extraction & Digestion: Cellular proteins are extracted, denatured, reduced, alkylated, and digested into peptides, most commonly with trypsin.
Immunoaffinity Purification (IAP): A highly specific antibody targeting the dimethyl-lysine motif is used to capture and enrich relevant peptides from the complex mixture.[8][9]
LC-MS/MS Analysis: The enriched peptides are separated by reverse-phase liquid chromatography and analyzed by high-resolution mass spectrometry to determine their sequence and quantify their abundance.
Data Analysis: Specialized software is used to identify the dimethylated peptides from the MS/MS spectra, localize the modification site, and perform quantitative comparisons between different sample conditions.
Caption: High-level workflow for quantitative dimethyl-lysine proteomics.
Key Methodological Considerations
Expertise in Action: The "Why" Behind the Protocol
Choice of Protease: Trypsin is the standard enzyme for bottom-up proteomics as it cleaves C-terminal to arginine (R) and lysine (K) residues, generating peptides of an ideal size for mass spectrometry.[7] However, since methylation occurs on lysine, trypsin will not cleave at a methylated lysine residue. This is a crucial feature, as it ensures the modification site is retained within the resulting peptide for analysis.
Enrichment is Non-Negotiable: Due to the low stoichiometry of most PTMs, attempting to identify dimethylated peptides from an unenriched, complex sample is often futile.[10] Immunoaffinity purification using a motif antibody is a robust method for discovery-scale analysis, concentrating the low-abundant modified peptides to a level detectable by the mass spectrometer.[8][9]
Antibody Specificity is Paramount: The success of this workflow hinges on the quality of the anti-dimethyl-lysine antibody. It is essential to use a well-validated antibody that specifically recognizes the dimethylated lysine motif without significant cross-reactivity to mono- or trimethylated lysines, or other modifications.[10] This ensures that the quantified signals truly represent the modification of interest.
High-Resolution Mass Spectrometry: Accurate mass measurement is critical to distinguish the subtle mass shift of dimethylation (+28.0313 Da) from other potential modifications. Furthermore, isobaric modifications, such as trimethylation (+42.0470 Da) and acetylation (+42.0106 Da), have very similar nominal masses and can only be distinguished with high-resolution instruments.[11] Orbitrap-based mass spectrometers are highly recommended for this application.
Data Analysis Strategy: PTM analysis software must be configured to include dimethylation of lysine as a variable modification. Advanced algorithms are required for confident PTM site localization, which calculates the probability of the modification residing on a specific residue within the peptide sequence.[11]
This protocol is optimized for starting with 10-20 mg of protein from cultured cells or tissue.
4.1. Materials and Reagents
Urea Lysis Buffer: 8 M Urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.0, 1 mM EDTA, with protease and phosphatase inhibitors.
Dithiothreitol (DTT)
Iodoacetamide (IAA)
Trypsin, sequencing grade
Immunoaffinity Purification (IAP) Buffer: 50 mM MOPS pH 7.2, 10 mM Sodium Phosphate, 50 mM NaCl
Anti-diMethyl-Lysine (Kme2) Motif Antibody, cross-linked to protein A/G agarose beads
Trifluoroacetic Acid (TFA)
C18 StageTips or Sep-Pak cartridges for desalting
4.2. Step 1: Protein Extraction and Digestion
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellet in Urea Lysis Buffer on ice, using sonication to shear DNA and ensure complete lysis.[12]
Protein Quantification: Centrifuge the lysate at 20,000 x g for 15 min at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
Reduction and Alkylation:
To 10 mg of protein lysate, add DTT to a final concentration of 5 mM. Incubate for 30 minutes at 55°C.
Cool the sample to room temperature. Add IAA to a final concentration of 14 mM. Incubate for 30 minutes in the dark.
Digestion:
Dilute the sample 4-fold with 100 mM Tris-HCl pH 8.0 to reduce the urea concentration to 2 M.
Add trypsin at a 1:100 enzyme-to-protein ratio (w/w).
Incubate overnight at 37°C with gentle mixing.
Acidification: Stop the digestion by adding TFA to a final concentration of 1% (pH < 3).
Peptide Cleanup: Desalt the peptide mixture using a C18 Sep-Pak cartridge. Elute peptides with 50% acetonitrile/0.1% TFA and dry completely in a vacuum centrifuge.
4.3. Step 2: Immunoaffinity Purification (IAP)
Antibody Bead Preparation: Wash 40 µL of cross-linked anti-Kme2 antibody beads four times with 1 mL of IAP buffer.[9]
Peptide Incubation: Re-dissolve the dried peptide digest (from 10 mg of protein) in 1.4 mL of IAP buffer.[9] Add the peptides to the washed antibody beads.
Enrichment: Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.
Washing:
Centrifuge the beads and discard the supernatant (this is the unbound fraction, which can be saved for total proteome analysis).
Wash the beads four times with 1 mL of IAP buffer.[9]
Wash the beads twice with 1 mL of HPLC-grade water to remove salts.[9]
Elution:
Elute the bound peptides from the beads by adding 50 µL of 0.15% TFA.[9] Incubate for 5 minutes.
Centrifuge and collect the supernatant. Repeat the elution step once more and combine the eluates.
Final Desalting: Desalt the combined eluates using a C18 StageTip. Dry the purified peptides in a vacuum centrifuge.
4.4. Step 3: LC-MS/MS Analysis
Resuspension: Reconstitute the dried, enriched peptides in 12 µL of 0.1% formic acid in water.
Chromatography: Inject 5 µL of the sample onto a reverse-phase nano-LC column (e.g., 75 µm ID x 15 cm C18 column). Separate the peptides using a linear gradient of acetonitrile (e.g., 5-35% B over 90 minutes, where Solvent B is 90% ACN, 0.1% formic acid).
Mass Spectrometry: Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).
MS1 Settings: Acquire full MS scans at a resolution of 60,000-120,000 over a mass range of 400-1500 m/z.[13]
MS2 Settings (DDA): Use a data-dependent acquisition (DDA) method. Select the top 15-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD). Acquire MS2 scans in the Orbitrap at a resolution of 15,000-30,000.[13] Utilize a dynamic exclusion window to prevent repeated fragmentation of the most abundant peptides.
4.5. Step 4: Data Analysis
Database Search: Search the raw MS files against a relevant protein database (e.g., Swiss-Prot Human) using a search engine like MaxQuant, Proteome Discoverer, or COMET.[7]
Search Parameters:
Enzyme: Trypsin/P.
Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and Dimethyl (K).
Fixed Modifications: Carbamidomethyl (C).
Precursor Mass Tolerance: 10 ppm.
Fragment Mass Tolerance: 0.02 Da.
False Discovery Rate (FDR): Set to 1% at both the peptide and protein level.
Label-Free Quantification (LFQ): Use the intensity-based LFQ algorithms within the software (e.g., MaxLFQ in MaxQuant) to calculate the relative abundance of each identified peptide across different runs.
Data Interpretation: Filter the results for peptides containing the dimethyl-lysine modification. Perform statistical analysis (e.g., t-test) to identify sites that show significant changes in abundance between experimental conditions.
Example Data & Interpretation
The final output of the analysis is a list of identified and quantified dimethylated lysine sites. The data can be summarized in a table to highlight significant changes between a control and a treatment group (e.g., treatment with a KDM inhibitor).
Protein
Gene
Site
Sequence Window
Log2 Fold Change (Treated/Control)
p-value
Histone H3.1
HIST1H3A
K9me2
TARK(me2)STGGKAPRK
2.15
0.001
p53
TP53
K370me2
HK(me2)SQAKKPLDGEY
1.58
0.012
G9a
EHMT2
K185me2
AAEGK(me2)LVQERVS
1.20
0.045
Ribosomal Protein S3
RPS3
K214me2
DFGAK(me2)DLTAEAL
-1.89
0.008
Table 1: Representative quantitative data for dimethyl-lysine sites. Positive Log2 fold changes indicate increased methylation upon treatment, while negative values indicate a decrease.
This table allows researchers to quickly identify proteins and specific sites whose dimethylation status is altered by the experimental perturbation, providing a foundation for subsequent functional validation experiments.
Conclusion
The workflow described in this application note provides a robust and sensitive method for the global, quantitative analysis of protein lysine dimethylation. By combining a highly specific immunoaffinity enrichment with high-resolution LC-MS/MS, this protocol enables researchers to overcome the challenge of low stoichiometry and gain valuable insights into the regulatory roles of this important post-translational modification. This approach is broadly applicable to various biological systems and can be a powerful tool in basic research and therapeutic development.[10]
References
Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview. (2022). YouTube. Retrieved from [Link]
Gao, X., et al. (n.d.). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. Retrieved from [Link]
St. Claire, A. (2019). Functional and Quantitative Mass Spectrometry-Based Approaches for Mapping the Lysine Methylome. IU Indianapolis ScholarWorks. Retrieved from [Link]
Matilainen, O., et al. (2023). Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers. PMC. Retrieved from [Link]
Bountra, C., et al. (2012). Chemical Biology of Lysine Demethylases. PMC. Retrieved from [Link]
Smerdon, M. J., et al. (2018). A Field Guide to the Proteomics of Post-Translational Modifications in DNA Repair. PMC. Retrieved from [Link]
Guo, A., et al. (2014). Immunoaffinity enrichment and mass spectrometry analysis of protein methylation. PubMed. Retrieved from [Link]
Hart-Smith, G., et al. (2016). Quantitative analysis of global protein lysine methylation by mass spectrometry. PMC. Retrieved from [Link]
Guo, A., et al. (2014). Immunoaffinity Enrichment and Mass Spectrometry Analysis of Protein Methylation. PMC. Retrieved from [Link]
Rayment, I. (1997). Protocol for reductive dimethylation of surface-exposed lysine residues. University of Wisconsin-Madison. Retrieved from [Link]
Taware, R., et al. (2015). Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC. Retrieved from [Link]
Li, Y., et al. (2024). Roles of Lysine Methylation in Glucose and Lipid Metabolism: Functions, Regulatory Mechanisms, and Therapeutic Implications. PubMed Central. Retrieved from [Link]
Doll, S., et al. (2020). Quantitative Method for Assessing the Role of Lysine & Arginine Post-Translational Modifications in Nonalcoholic Steatohepatitis. bioRxiv. Retrieved from [Link]
Affinity Purification of Trimethylated Proteins. (n.d.). Immunechem. Retrieved from [Link]
Yageta, S., et al. (2024). The Dual-Integrated Multi-Attribute Method: Simultaneous Evaluation of Post-Translational Modifications and Host Cell Proteins for Unpurified Bulk Harvest of Antibody Therapeutics. ACS Omega. Retrieved from [Link]
Cornett, E. M., et al. (2020). Intriguing Origins of Protein Lysine Methylation: Influencing Cell Function Through Dynamic Methylation. Genomics, Proteomics & Bioinformatics. Retrieved from [Link]
Carlson, S. M., et al. (2019). Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets. Molecular & Cellular Proteomics. Retrieved from [Link]
Basnet, N., et al. (2024). Histone 3 lysine 9 dimethylation by the G9a-GLP heterodimer requires intranucleosomal product reading. bioRxiv. Retrieved from [Link]
Liu, K., et al. (2024). Assembling Ternary Dead-End Complex for Covalent Trapping of Protein Lysine Methyltransferases. Journal of the American Chemical Society. Retrieved from [Link]
A Guide to the Application of H-Lys(Me)2-OH HCl in Drug Discovery: From Peptide Synthesis to Epigenetic Target Modulation
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of Nε,Nε-dimethyl-L-lysine hydrochloride (H-Lys(Me)2-OH HCl) in drug discovery....
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of Nε,Nε-dimethyl-L-lysine hydrochloride (H-Lys(Me)2-OH HCl) in drug discovery. While H-Lys(Me)2-OH HCl itself is a simple amino acid derivative, its true potential is unlocked through its integration into synthetic peptides. This guide will detail the synthesis of these modified peptides and their subsequent use in critical drug discovery workflows, including enzyme inhibition assays, antibody development, and the study of protein-protein interactions central to epigenetic regulation.
Part 1: The Pivotal Role of Lysine Methylation in Epigenetics and Disease
1.1. Lysine Methylation: A Key Regulator of Cellular Function
Lysine methylation is a fundamental post-translational modification (PTM) where methyl groups are added to the ε-amino group of lysine residues within proteins. This modification is dynamically regulated and plays a critical role in a vast array of cellular processes, including gene transcription, DNA damage repair, and cell cycle control. The methylation state of lysine can vary, with the addition of one (monomethylation), two (dimethylation), or three (trimethylation) methyl groups, each state potentially leading to distinct functional outcomes.
In the context of epigenetics, the methylation of histone proteins is a cornerstone of the "histone code," a hypothesis suggesting that specific combinations of histone modifications dictate the transcriptional state of chromatin. For instance, the dimethylation of lysine 9 on histone H3 (H3K9me2) is generally associated with transcriptional repression and the formation of heterochromatin.[1]
1.2. Targeting the Epigenetic Machinery: A Frontier in Drug Discovery
The enzymes responsible for adding and removing methyl groups from lysines, known as histone methyltransferases (HMTs) or "writers" and histone demethylases (KDMs) or "erasers," are crucial for maintaining cellular homeostasis. Dysregulation of these enzymes is implicated in numerous diseases, most notably cancer, where aberrant methylation patterns can lead to the silencing of tumor suppressor genes or the activation of oncogenes.[2][3] This makes HMTs and KDMs highly attractive targets for therapeutic intervention.[1][2][3]
1.3. H-Lys(Me)2-OH HCl: A Gateway to Studying Lysine Dimethylation
H-Lys(Me)2-OH HCl, in its Fmoc-protected form (Fmoc-Lys(Me)2-OH HCl), is an essential building block for the chemical synthesis of peptides containing a dimethylated lysine residue at a specific position. These synthetic peptides are invaluable tools that mimic segments of larger proteins, such as histone tails, and enable researchers to investigate the enzymes and other proteins that interact with these modified lysine residues.
Part 2: Core Applications and Protocols in Drug Discovery
The primary application of H-Lys(Me)2-OH HCl in drug discovery is the synthesis of dimethylated peptides, which then serve as critical reagents in a variety of assays.
2.1. Solid-Phase Peptide Synthesis (SPPS) of Dimethylated Peptides
The incorporation of Fmoc-Lys(Me)2-OH HCl into a peptide sequence is achieved through standard solid-phase peptide synthesis (SPPS) protocols.
Protocol 1: Synthesis of a Dimethylated Histone H3 Peptide (e.g., ARTK(Me2)QTAR)
Objective: To synthesize a peptide corresponding to amino acids 1-8 of histone H3 with dimethylation at lysine 4.
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF and DCM.
Amino Acid Coupling:
In a separate vessel, dissolve the first Fmoc-amino acid (Fmoc-Arg(Pbf)-OH) in DMF.
Add the coupling reagent (e.g., HBTU/HOBt) and DIPEA.
Add the activated amino acid solution to the deprotected resin and allow to react for 1-2 hours.
Monitor the coupling reaction using a ninhydrin test.
Washing: Wash the resin with DMF and DCM to remove excess reagents.
Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the sequence, incorporating Fmoc-Lys(Me)2-OH HCl at the desired position.
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
Cleavage and Side-Chain Deprotection:
Wash the resin with DCM and dry under vacuum.
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
Precipitate the cleaved peptide in cold diethyl ether.
Purification and Analysis:
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
Dissolve the crude peptide in a water/acetonitrile mixture.
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Confirm the identity and purity of the peptide by mass spectrometry.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for dimethylated peptides.
2.2. Application in High-Throughput Screening (HTS) for Enzyme Inhibitors
Synthetic peptides containing dimethyllysine are excellent substrates for histone demethylases. They can be used in HTS campaigns to identify small molecule inhibitors of these enzymes.
Protocol 2: Fluorescence-Based HTS Assay for LSD1/KDM1A Inhibitors
Objective: To screen a compound library for inhibitors of the histone demethylase LSD1, which removes methyl groups from H3K4me2.
Principle: This assay uses a horseradish peroxidase (HRP)-coupled reaction to detect the hydrogen peroxide produced during the demethylation of the dimethylated peptide substrate by LSD1. The HRP then oxidizes a fluorogenic substrate, producing a fluorescent signal that is proportional to LSD1 activity.
Materials:
Component
Final Concentration
Purpose
LSD1/KDM1A enzyme
10-50 nM
Enzyme source
Dimethylated H3K4 peptide
1-5 µM
Substrate
HRP
1 U/mL
Coupling enzyme
Amplex Red (or similar)
50 µM
Fluorogenic substrate
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
Test Compounds
Variable (e.g., 10 µM)
Potential inhibitors
Step-by-Step Methodology:
Compound Plating: Dispense test compounds from a library into a 384-well microplate. Include positive controls (no inhibitor) and negative controls (no enzyme).
Enzyme and Substrate Preparation: Prepare a master mix containing LSD1 enzyme, the dimethylated peptide substrate, HRP, and Amplex Red in assay buffer.
Reaction Initiation: Dispense the master mix into the wells of the microplate to start the reaction.
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
Signal Detection: Read the fluorescence intensity using a plate reader (e.g., Ex/Em = 530/590 nm for Amplex Red).
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Caption: High-Throughput Screening (HTS) workflow for LSD1 inhibitors.
2.3. Development of Specific Antibodies for Target Engagement and Biomarker Studies
Peptides synthesized with a dimethylated lysine residue are crucial for generating antibodies that can specifically recognize this modification in a particular protein sequence context.
Protocol 3: Generation of a Polyclonal Antibody Against a Dimethylated Peptide
Objective: To generate a polyclonal antibody that specifically recognizes a dimethylated lysine residue within a target peptide sequence.
Step-by-Step Methodology:
Immunogen Preparation:
Synthesize the dimethylated peptide of interest (as in Protocol 1).
Conjugate the peptide to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to enhance its immunogenicity. This is typically done by incorporating a terminal cysteine into the peptide and using a maleimide-based crosslinker.
Immunization:
Immunize host animals (e.g., rabbits) with the peptide-KLH conjugate emulsified in an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
Administer booster immunizations every 2-4 weeks.
Titer Monitoring:
Collect small blood samples after each boost and perform an enzyme-linked immunosorbent assay (ELISA) to determine the antibody titer against the unconjugated dimethylated peptide.
Antiserum Collection:
Once a high titer is achieved, collect a larger volume of blood and isolate the antiserum.
Antibody Purification:
Purify the antibodies from the antiserum using affinity chromatography. This involves passing the serum over a column with the immobilized dimethylated peptide to capture the specific antibodies.
Elute the purified antibodies and store them under appropriate conditions.
Specificity Testing:
Validate the specificity of the purified antibody using techniques like Western blotting or ELISA with the dimethylated peptide, as well as unmethylated and other methylated (mono- and trimethylated) versions of the same peptide sequence to ensure no cross-reactivity.
Caption: Workflow for developing a polyclonal antibody against a dimethylated peptide.
Part 3: Data Interpretation and Troubleshooting
Assay
Potential Issue
Possible Cause
Troubleshooting Step
Peptide Synthesis
Low peptide yield
Incomplete coupling or deprotection
Increase coupling/deprotection times; use a stronger coupling reagent; double-couple difficult amino acids.
Multiple peaks in HPLC
Deletion sequences; side reactions
Optimize coupling and deprotection steps; ensure high-purity reagents.
HTS Assay
High variability between wells
Pipetting errors; compound precipitation
Use automated liquid handlers; check compound solubility in assay buffer.
Low signal-to-background ratio
Low enzyme activity; substrate concentration too low
Optimize enzyme and substrate concentrations; check buffer pH and components.
Antibody Development
Low antibody titer
Poor immunogenicity of the peptide
Use a different carrier protein; try a different adjuvant or immunization schedule.
High cross-reactivity
Antibody recognizes the peptide backbone or carrier
Purify the antibody against the unmethylated peptide to remove cross-reactive species.
Part 4: Conclusion and Future Directions
H-Lys(Me)2-OH HCl is a fundamental chemical tool that, through its incorporation into synthetic peptides, provides a robust platform for interrogating the complex biology of lysine dimethylation. The applications detailed in this guide, from high-throughput screening of enzyme inhibitors to the development of highly specific antibodies, are integral to modern drug discovery efforts targeting the epigenome. Future applications will likely involve the use of these peptides in more sophisticated assays, such as the development of chemical probes for in-cell target engagement studies and the creation of peptide-based therapeutics with enhanced stability and cell permeability. The continued use of H-Lys(Me)2-OH HCl will undoubtedly contribute to the development of novel therapies for a range of diseases driven by epigenetic dysregulation.
Part 5: References
Kelly, T. K., & De Carvalho, D. D. (2017). Histone Lysine Demethylase Inhibitors. Cold Spring Harbor Perspectives in Medicine, 7(11), a026464. [Link]
Shi, Y. (2007). Histone lysine demethylases: emerging roles in development, physiology and disease. Nature Reviews Genetics, 8(11), 829-833. [Link]
Thin, T. H., et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. International Journal of Molecular Sciences, 24(6), 5348. [Link]
developing antibodies specific to dimethylated lysine sites
From Antigen Design to ENCODE-Grade Validation Abstract & Mechanistic Challenge Developing antibodies against dimethylated lysine (Kme2) represents one of the most significant challenges in epitope-specific immunology. U...
Author: BenchChem Technical Support Team. Date: February 2026
From Antigen Design to ENCODE-Grade Validation
Abstract & Mechanistic Challenge
Developing antibodies against dimethylated lysine (Kme2) represents one of the most significant challenges in epitope-specific immunology. Unlike larger post-translational modifications (PTMs) like phosphorylation, methylation adds a small methyl group (15 Da) without altering the positive charge of the lysine side chain at physiological pH.
The specific difficulty with Kme2 lies in its intermediate steric nature. It lacks the distinct bulk of trimethylation (Kme3) and the hydrogen-bonding potential of monomethylation (Kme1). High-specificity antibodies must rely on a "hydrophobic aromatic cage" mechanism within the CDR3 region to encapsulate the methyl groups while simultaneously excluding the third methyl group (for Kme3 cross-reactivity) or water molecules (for Kme1 cross-reactivity).
This guide details a self-validating workflow to engineer Kme2 antibodies that meet or exceed ENCODE Consortium standards.
Phase I: Antigen Engineering (The Foundation)
Standard linear peptide immunogens often fail to generate high-affinity clones for methylation sites because they do not mimic the steric crowding of the nucleosome core.
Branched MAP vs. KLH-Conjugates
For Kme2, Multiple Antigen Peptides (MAPs) are superior to traditional KLH-conjugated linear peptides. MAPs present the antigen in a high-density, tetra-valent format that mimics the histone tail's accessibility.
Critical Design Rule:
Core Sequence: 10–15 amino acids flanking the target Lysine.
C-Terminus Linker: You must use a flexible linker (e.g., Gly-Gly-Cys) before conjugation. Research indicates that if the antibody recognizes the C-terminus of the peptide, it will fail to recognize the native protein where the sequence continues.
The "Neighbor" Strategy: If the target lysine is adjacent to another common PTM site (e.g., H3K9me2 is near S10), you must immunize with unmodified neighbors to ensure the antibody binds regardless of the neighbor's state, OR design separate "phospho-methyl" specific antigens if dual-specificity is required.
Phase II: Library Generation & Host Selection
Recommendation:Rabbit Monoclonal (RabMAb) over Mouse.
Reasoning: Rabbits generate antibodies with significantly longer CDR3 loops (10–15 residues longer than mice). This extended loop is structurally required to form the deep "aromatic cage" (typically Tryptophan/Tyrosine rich) needed to envelope the dimethyl-lysine moiety and discriminate it from mono- and tri-methyl variants.
Phase III: Purification & Negative Selection (The Core Protocol)
The difference between a "polyclonal mess" and a "specific reagent" is the rigor of the depletion chromatography.
Workflow Visualization
The following diagram outlines the mandatory "Double-Negative" selection process required for Kme2 specificity.
Caption: Figure 1. The "Double-Negative" purification workflow. Specificity is achieved not just by binding the target, but by actively filtering out binders to Kme0, Kme1, and Kme3.
Off-target lysines (e.g., if targeting H3K9, include H3K27).
Incubation: Incubate antibody at 1 µg/mL.
Analysis: Calculate the Specificity Factor :
Pass Criteria: SF > 0.9 (Strict), SF > 0.75 (Acceptable).
Protocol B: Peptide Competition Western Blot (The "Gold Standard")
This assay confirms that the band observed in a biological lysate is indeed the methylated target.
Step-by-Step:
Lysate Prep: Prepare nuclear extracts from cells known to express the mark (e.g., HeLa or HEK293).
Competition Mix:
Tube A: Antibody + Water (Control).
Tube B: Antibody + 100-fold molar excess of Kme2 peptide.
Tube C: Antibody + 100-fold molar excess of Kme1 peptide.
Tube D: Antibody + 100-fold molar excess of Kme3 peptide.
Incubation: Incubate mixtures overnight at 4°C before adding to the membrane.
Blotting: Run the Western.
Interpretation:
Pass: Band disappears ONLY in Tube B.
Fail: Band disappears in Tube C or D (Cross-reactivity).
Fail: Band remains in Tube B (Non-specific binding).
Protocol C: Biological Validation (ChIP-seq)
For chromatin-associated targets, ChIP is the ultimate functional test.
ENCODE Pass Criteria:
Enrichment: >10-fold enrichment relative to background.
Reproducibility: Pearson correlation >0.8 between two biological replicates.
Pattern Verification: The peak distribution must match known biological patterns (e.g., H3K4me2 at promoters/enhancers).
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Signal in Kme1/Kme3 lanes (Dot Blot)
Incomplete negative selection.
Repass purified antibody over Kme1/Kme3 affinity columns. Collect flow-through.
No band in Western (but Dot Blot positive)
Epitope occlusion or linker issue.
The antibody may recognize the C-terminus of the peptide.[3] Redesign antigen with a longer linker or use native ChIP to validate (Western denatures the protein).
Egelhofer, T. A., et al. (2011).[5] An assessment of histone-modification antibody quality.[1][5][6][7][8] Nature Structural & Molecular Biology.[9]
[Link]
Rothbart, S. B., et al. (2015).[5] An Interactive Database for the Assessment of Histone Antibody Specificity.[6] Molecular Cell.
[Link]
Fuchs, S. M., et al. (2011). A comprehensive peptide array for the analysis of histone modification antibodies.
[Link]
Application Note: A Robust Protocol for the Solid-Phase Synthesis of Biotinylated Peptides Containing Dimethyl-Lysine
Abstract Dual-modified peptides, particularly those incorporating both a biotin affinity tag and a specific post-translational modification (PTM), are invaluable tools in proteomics, drug discovery, and diagnostics. This...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Dual-modified peptides, particularly those incorporating both a biotin affinity tag and a specific post-translational modification (PTM), are invaluable tools in proteomics, drug discovery, and diagnostics. This application note provides a comprehensive, field-proven guide for the chemical synthesis of peptides containing N-epsilon-dimethyl-lysine (Kme2) and a biotin moiety. We detail a robust strategy based on Fmoc/tBu solid-phase peptide synthesis (SPPS), leveraging the direct incorporation of a stable Fmoc-Lys(Me2)-OH building block and subsequent on-resin biotinylation. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic explanations for key steps, and essential quality control procedures to ensure the synthesis of high-purity, well-characterized target peptides.
Introduction: The Synergy of Biotin and Dimethyl-Lysine
In modern biological research, synthetic peptides serve as critical probes to dissect complex cellular processes. The covalent attachment of biotin to a peptide provides a powerful handle for detection, purification, and immobilization due to its extraordinarily high affinity for avidin and streptavidin.[1] This enables a wide array of applications, from immunoassays to affinity capture of interacting proteins.
Simultaneously, the study of PTMs is crucial for understanding protein function and regulation. Lysine methylation, in particular, is a key epigenetic mark on histones and a regulatory modification on numerous other proteins. N-epsilon-dimethyl-lysine is a stable PTM that is not easily hydrolyzed, making it an ideal subject for biochemical and structural studies.[2]
By combining a biotin tag with a dimethyl-lysine residue within a single peptide, researchers can create highly specific probes for "pull-down" assays to identify Kme2-binding proteins ("readers"), develop specific antibodies, or serve as substrates in enzyme activity assays. This guide provides a clear and reproducible methodology to generate these powerful research tools.
Synthesis Strategy: An Integrated SPPS Approach
The synthesis of these dual-modified peptides is most efficiently achieved using Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS).[3][4] This method involves building the peptide chain step-by-step while it is anchored to an insoluble resin support, which simplifies the purification process at each stage to simple filtration and washing.[4][5]
Our strategy involves three core phases:
Peptide Elongation: The peptide backbone is assembled on a suitable resin using standard Fmoc-SPPS cycles. The dimethyl-lysine modification is introduced directly during this phase by coupling the commercially available building block, Fmoc-Lys(Me2)-OH .[6] This approach is superior to post-synthetic modification as it avoids potential side reactions and ensures precise placement of the Kme2 mark.
On-Resin Biotinylation: After the full peptide sequence is assembled, biotin is coupled to the N-terminal amine while the peptide remains attached to the solid support and side-chain protecting groups are still intact.[7] This ensures site-specific biotinylation at the N-terminus.
Cleavage, Deprotection, and Purification: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail. The crude product is then purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Overall workflow for synthesizing biotinylated peptides with dimethyl-lysine.
Detailed Experimental Protocols
Materials and Reagents
This table summarizes the necessary reagents and equipment. All reagents should be of peptide synthesis grade.
Category
Item
Purpose
Resin
Rink Amide MBHA Resin
Solid support for synthesizing C-terminal amide peptides.
Solvents
N,N-Dimethylformamide (DMF)
Primary solvent for washing and coupling reactions.
Protocol 1: Peptide Synthesis and On-Resin Biotinylation
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Resin Preparation:
Place 0.1 mmol of Rink Amide resin in the SPPS reaction vessel.
Swell the resin in DCM (5 mL) for 30 minutes, followed by washing with DMF (3 x 5 mL).[5]
First Amino Acid Coupling:
Perform an initial Fmoc deprotection by adding 20% piperidine in DMF (5 mL). Agitate for 5 minutes, drain, and repeat with fresh solution for 10 minutes.[5]
Wash the resin thoroughly with DMF (5 x 5 mL).
In a separate vial, pre-activate the first Fmoc-amino acid (0.4 mmol, 4 eq) with HBTU (0.38 mmol, 3.8 eq) and DIEA (0.8 mmol, 8 eq) in 2 mL of DMF for 5 minutes.
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Peptide Chain Elongation (SPPS Cycles):
For each subsequent amino acid, repeat the following cycle:
a. Deprotection: Add 20% piperidine in DMF (5 mL). Agitate for 5 minutes, drain, add fresh solution, and agitate for another 10 minutes.
b. Washing: Wash thoroughly with DMF (5 x 5 mL).
c. Coupling: Couple the next Fmoc-amino acid (including Fmoc-Lys(Me2)-OH ) using the pre-activation method described in step 2.
d. Monitoring: Before washing, perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, i.e., colorless beads, indicates a complete reaction).[8] If the test is positive, repeat the coupling step.
e. Washing: Wash with DMF (3 x 5 mL).
On-Resin N-Terminal Biotinylation:
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 3a) and wash (Step 3b).
In a separate vial, dissolve Biotin (0.4 mmol, 4 eq), HBTU (0.38 mmol, 3.8 eq), and DIEA (0.8 mmol, 8 eq) in 2 mL of DMF (a small amount of DMSO can be added to aid biotin solubility).[8]
Stir until the biotin is fully dissolved, which indicates activation.[8]
Add the activated biotin solution to the resin and agitate for 2-4 hours, or until a Kaiser test is negative.
Wash the resin extensively with DMF (5 x 5 mL) and DCM (5 x 5 mL).
Protocol 2: Cleavage, Precipitation, and Purification
Causality Note: A strong acid (TFA) is required to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Scavengers (TIS, H2O) are critical to "scavenge" the highly reactive carbocations generated during this process, preventing unwanted side reactions with sensitive residues like Tryptophan and Methionine.
Cleavage and Deprotection:
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) .
Add the cleavage cocktail (5 mL) to the dried resin in a fume hood.
Agitate gently at room temperature for 2-3 hours.
Filter the solution to separate the resin, collecting the filtrate.
Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.
Peptide Precipitation:
Slowly add the TFA filtrate to a 50 mL conical tube containing 40 mL of ice-cold diethyl ether.
A white precipitate (the crude peptide) should form immediately.
Incubate at -20°C for 30 minutes to maximize precipitation.
Centrifuge the tube (e.g., 3000 x g for 5 minutes), discard the supernatant, and wash the pellet twice with cold diethyl ether.
After the final wash, gently dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification by RP-HPLC:
Dissolve the crude peptide in a suitable buffer (e.g., 5-10% Acetonitrile in water with 0.1% TFA).
Purify the peptide using a preparative C18 RP-HPLC column.
Use a gradient of Buffer A (Water + 0.1% TFA) and Buffer B (Acetonitrile + 0.1% TFA). A typical gradient is 5-65% Buffer B over 30-40 minutes.
Collect fractions corresponding to the major peak and verify their identity by mass spectrometry.
Pool the pure fractions and lyophilize to obtain a dry, fluffy white powder.
Characterization and Quality Control
A successful synthesis requires rigorous validation. The final product must be analyzed for identity, purity, and quantity.
Analytical HPLC
Purity is assessed using an analytical C18 RP-HPLC column. A pure sample should yield a single, sharp peak. The purity is calculated by integrating the area of the target peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally considered high quality for most research applications.[9]
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass.
Table of Expected Mass Additions:
Modification
Chemical Formula
Monoisotopic Mass (Da)
Average Mass (Da)
Biotinylation (on N-terminus)
C₁₀H₁₄N₂O₂S
226.0776
226.30
Dimethylation (on Lys side-chain)
C₂H₄
28.0313
28.05
Example Calculation: For a peptide with the sequence Bio-Gly-Lys(Me2)-Ala-NH2:
Gly: 57.02146 Da
Lys(Me2): 128.09496 Da (base) + 28.0313 Da (dimethyl) = 156.12626 Da
Ala: 71.03711 Da
N-terminal Biotin: 226.0776 Da
C-terminal Amide: -OH + NH₂ = -17.0265 + 15.0109 = -1.0156 Da (relative to acid)
Total Expected Mass: Sum of residues + Biotin - (n-1) * H₂O + Amide adjustment.
The observed mass spectrum should show a clear peak corresponding to this calculated value.[10] Specialized MS methods can further improve the detection of biotinylated peptides.[11][12]
Troubleshooting
Problem
Possible Cause
Solution
Incomplete Coupling (Positive Kaiser Test)
Steric hindrance; aggregation.
Double couple the problematic residue. Use a stronger coupling reagent like HATU.
Low Yield After Cleavage
Incomplete cleavage; peptide precipitation on resin.
Extend cleavage time to 4 hours. Use a different cleavage cocktail if sensitive residues are present.
Multiple Peaks in HPLC
Incomplete deprotection; side reactions.
Ensure scavengers are fresh and used in the correct ratio. Check purity of starting materials.
Mass Mismatch
Deletion of an amino acid; failed biotinylation.
Review synthesis history. Check for a mass corresponding to the peptide without biotin (-226 Da).
Conclusion
The methodology presented in this application note provides a reliable and efficient pathway for synthesizing high-purity biotinylated peptides containing dimethyl-lysine. By combining the precision of Fmoc-SPPS with the direct incorporation of modified amino acid building blocks and controlled on-resin biotinylation, researchers can confidently produce the sophisticated molecular probes required for advanced biological studies. Rigorous adherence to the described protocols and quality control measures is paramount to ensuring the validity and reproducibility of subsequent experimental results.
References
BioVera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
Wang, S., et al. (2018). Reductive Amination Combining Dimethylation for Quantitative Analysis of Early Stage Glycated Proteins. Analytical Chemistry. Retrieved from [Link]
St-Gelais, M., et al. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules. Retrieved from [Link]
AAPPTec. (n.d.). Activation and Coupling of Biotin. Retrieved from [Link]
CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
Kumar, V., et al. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Angewandte Chemie. Retrieved from [Link]
ResearchGate. (2021, November 23). Fmoc solid phase peptide synthesis? Retrieved from [Link]
Paige, L. A., et al. (1991). A general method for preparation of peptides biotinylated at the carboxy terminus. Peptide Research. Retrieved from [Link]
Butko, M. T., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research. Retrieved from [Link]
Horn, M. J., & An, S. S. (1991). On-resin biotinylation of chemically synthesized proteins for one-step purification. Peptide Research. Retrieved from [Link]
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
Plazas-Mayorca, M. D., et al. (2009). High accuracy MS/MS spectra of peptides dimethylated and formylated at the same residue. Molecular & Cellular Proteomics. Retrieved from [Link]
Kumar, V., et al. (2023). Tertiary Amine Coupling by Oxidation for Selective Labeling of Dimethyl Lysine Post-Translational Modifications. Journal of the American Chemical Society. Retrieved from [Link]
Google Patents. (n.d.). CN112110833A - Preparation method of Fmoc-Lys (Mtt)-OH.
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
Chen, Y., et al. (2021). Detectability of biotin tags by LC-MS/MS. bioRxiv. Retrieved from [Link]
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Retrieved from [Link]
Rayment, I. (1997). Protocol for reductive dimethylation of surface-exposed lysine residues. Methods in Enzymology. Retrieved from [Link]
Li, Y., et al. (2023). Elucidating the Molecular Mechanism of 3D1 Antibody Binding to a Swine Enteric Coronavirus Antigen. Viruses. Retrieved from [Link]
Butko, M. T., et al. (2014). Direct detection of biotinylated proteins by mass spectrometry. Journal of Proteome Research. Retrieved from [Link]
AAPPTec. (n.d.). Fmoc-Lys(Me)2-OH HCl [252049-10-8]. Retrieved from [Link]
Crafting Precision: A Guide to the Synthesis and Analysis of Custom Peptides with Specific Dimethylation Patterns
Abstract Post-translational modifications (PTMs) are critical regulators of protein function, and arginine and lysine methylation, in particular, play a central role in epigenetics, signal transduction, and RNA metabolis...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Post-translational modifications (PTMs) are critical regulators of protein function, and arginine and lysine methylation, in particular, play a central role in epigenetics, signal transduction, and RNA metabolism. The ability to synthesize peptides with precisely placed mono- and dimethyl groups is essential for developing research tools, therapeutic candidates, and standards for quantitative proteomics. This guide provides a comprehensive overview of the strategies and detailed protocols for creating custom peptides with specific symmetric dimethylarginine (sDMA), asymmetric dimethylarginine (aDMA), and dimethyllysine (Kme2) patterns using Fmoc-based solid-phase peptide synthesis (SPPS). We detail two primary strategies: the incorporation of pre-modified amino acid building blocks and post-synthetic, on-resin modification. Furthermore, we provide robust protocols for the purification and rigorous analytical validation of the final products by mass spectrometry, ensuring the unambiguous characterization of the desired dimethylation state and location.
Introduction: The Significance of Arginine and Lysine Dimethylation
Protein methylation is a subtle but powerful modification that dramatically expands the functional proteome. The addition of methyl groups to the side chains of arginine and lysine residues, catalyzed by protein arginine methyltransferases (PRMTs) and lysine methyltransferases (KMTs), creates specific binding sites for effector proteins, thereby modulating protein-protein interactions and cellular signaling pathways.
Arginine Dimethylation: Arginine can be asymmetrically dimethylated (aDMA) or symmetrically dimethylated (sDMA). These distinct modifications are not functionally equivalent and are installed by different classes of PRMTs. aDMA is predominantly associated with transcriptional activation, while sDMA is often linked to transcriptional repression. The precise biological outcome is highly context-dependent, making peptides with defined arginine methylation states invaluable for dissecting these pathways[1].
Lysine Dimethylation: The ε-amino group of lysine can be mono-, di-, or trimethylated. Lysine dimethylation (Kme2) is a key modification on histone tails, where, for example, H3K4me2 is a hallmark of actively transcribed genes. Beyond histones, Kme2 on non-histone proteins regulates protein stability and signaling cascades.
Synthetic peptides bearing these specific PTMs are indispensable tools. They serve as substrates for methyltransferases and demethylases, act as antigens for generating modification-specific antibodies, function as inhibitors of protein-protein interactions, and are used as standards in mass spectrometry-based proteomics to quantify endogenous methylation events.
Synthetic Strategy: Building Block vs. Post-Synthetic Modification
The synthesis of dimethylated peptides is primarily achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Researchers have two main strategic options for introducing the dimethylated residue: incorporating a pre-synthesized building block or performing the modification on the resin-bound peptide. The choice depends on the target residue (arginine vs. lysine) and experimental considerations.
Strategy
Target Residue(s)
Advantages
Disadvantages
Pre-synthesized Building Blocks
Arginine (aDMA, sDMA), Lysine (Kme2)
Unambiguous isomer control (for Arg). High efficiency.
Higher cost of specialized monomers. Potential for reduced coupling efficiency due to steric hindrance.
Post-Synthetic Modification
Lysine (Kme2)
Cost-effective. Utilizes standard Fmoc-Lys(Boc)-OH.
Requires additional on-resin reaction steps. Potential for incomplete reaction or side reactions. Not suitable for arginine.
Diagram: Strategic Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate synthetic strategy.
Caption: Decision workflow for synthesizing dimethylated peptides.
Experimental Protocols
The following protocols are based on standard manual Fmoc-SPPS techniques.[2][3] All steps should be performed in a dedicated peptide synthesis vessel with appropriate ventilation. Solvents should be of high peptide synthesis grade.
Protocol 3.1: General Fmoc-SPPS Cycle
This cycle is repeated for each amino acid in the peptide sequence.
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5-7 minutes. Drain and repeat once.
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Coupling: Proceed to the specific coupling protocol (3.2 or 3.3).
Washing: Wash the resin with DMF (3 times).
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF for 10 minutes. Wash thoroughly with DMF.
Return to step 2 for the next amino acid.
Protocol 3.2: Coupling of Pre-Dimethylated Amino Acid Building Blocks
This protocol is recommended for incorporating Fmoc-Arg(aMe, Pbf)2-OH, Fmoc-Arg(sMe, Pbf)2-OH, or Fmoc-Lys(Me)2-OH. Due to the steric hindrance of the methyl groups, especially on the alpha-nitrogen, more powerful coupling reagents and potentially longer reaction times are necessary.[4]
Prepare Coupling Solution: In a separate vial, dissolve the protected amino acid (3-5 equivalents relative to resin loading), a coupling agent such as HATU (0.95 eq. to amino acid), and an additive like HOAt (1 eq. to amino acid) in DMF.
Activate: Add a base, typically diisopropylethylamine (DIPEA) (2 eq. to amino acid), to the coupling solution. Allow to pre-activate for 1-2 minutes. Caution: Prolonged pre-activation of arginine derivatives can lead to side reactions.[5]
Couple to Resin: Add the activated amino acid solution to the deprotected peptide-resin from step 3.1.3.
Reaction: Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings (e.g., coupling onto an N-methylated residue), the reaction time may be extended or a second coupling may be performed.
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive (blue beads), repeat the coupling step.
Protocol 3.3: On-Resin Reductive Dimethylation of a Lysine Residue
This protocol is performed after coupling an Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Mtt)-OH building block and selectively deprotecting its side chain.
Selective Side-Chain Deprotection: After incorporating the orthogonally protected lysine, remove the side-chain protecting group (e.g., Alloc with Pd(PPh₃)₄/PhSiH₃ in DCM; Mtt with 1% TFA in DCM). Wash thoroughly.
Prepare Dimethylation Reagent Mix: Prepare a solution in DMF containing formaldehyde (20 equivalents relative to resin loading) and a reducing agent. A common choice is sodium cyanoborohydride (NaBH₃CN) (10 equivalents).[6][7]
Safety Note: Formaldehyde is a hazardous substance. Handle in a fume hood. NaBH₃CN is toxic and releases cyanide gas upon contact with strong acids.
Reductive Amination: Add the reagent mix to the peptide-resin. Agitate for 2-4 hours at room temperature.
Washing: Drain the reaction solution and wash the resin extensively with DMF, followed by dichloromethane (DCM).
Confirmation: A small sample of resin can be cleaved and analyzed by mass spectrometry to confirm complete dimethylation before proceeding with the synthesis.
Protocol 3.4: Peptide Cleavage and Deprotection
After the full peptide sequence is assembled, the peptide must be cleaved from the resin and all side-chain protecting groups must be removed.
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
Prepare Cleavage Cocktail: For peptides containing Pbf-protected arginine, a standard cleavage cocktail is Reagent R : 90% trifluoroacetic acid (TFA), 5% thioanisole, 3% ethanedithiol (EDT), and 2% anisole.[8]
Safety Note: TFA is highly corrosive. Handle with extreme care in a fume hood. The thiols have a strong, unpleasant odor.
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate at room temperature. The reaction time depends on the sequence; peptides with multiple arginines may require 3-4 hours for complete Pbf removal.[8][9]
Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the resulting white powder under vacuum.
Purification and Quality Control
The crude synthetic peptide will contain deletion sequences and incompletely deprotected products. Purification by reversed-phase high-performance liquid chromatography (RP-HPLC) is essential.
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[10]
Procedure:
a. Dissolve the crude peptide in a minimal amount of a solvent mixture (e.g., 50% ACN/water).
b. Inject the sample onto the column equilibrated in 95% A (5% B).
c. Elute the peptide using a linear gradient, for example, 5% to 65% B over 60 minutes, at a flow rate of 15 mL/min.
d. Monitor the eluent at 214 nm and 280 nm.
e. Collect fractions corresponding to the major peak.
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure product. Pool the pure fractions and lyophilize.
Analytical Validation by Mass Spectrometry
Mass spectrometry is the definitive tool for confirming the identity and purity of the synthetic peptide, and crucially, for verifying the site and nature of the dimethylation.
Intact Mass Confirmation
High-resolution mass spectrometry (e.g., Orbitrap or TOF) should be used to confirm the molecular weight of the purified peptide. The observed monoisotopic mass should match the theoretical mass with an error of less than 5 ppm. The addition of two methyl groups (–CH₃) adds 28.0313 Da to the unmodified peptide.
Differentiating aDMA and sDMA Isomers
Asymmetric and symmetric dimethylarginine are isobaric and cannot be distinguished by intact mass alone. However, they produce characteristic fragmentation patterns during tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID).[1]
Asymmetric Dimethylarginine (aDMA): Undergoes a characteristic neutral loss of dimethylamine ((CH₃)₂NH), resulting in a mass loss of 45.0575 Da .
Symmetric Dimethylarginine (sDMA): Undergoes a characteristic neutral loss of methylamine (CH₃NH₂), resulting in a mass loss of 31.0422 Da .
Diagram: MS/MS Fragmentation of Dimethylarginine Isomers
Caption: Characteristic neutral losses for aDMA and sDMA in MS/MS.
Protocol 5.1: MS/MS Analysis for Isomer Differentiation
Sample Infusion: Infuse the purified peptide solution into an electrospray ionization (ESI) mass spectrometer.
MS1 Scan: Acquire a full MS scan to identify the multiply charged precursor ion of the peptide.
MS2 Scan (CID): Select the most abundant precursor ion for fragmentation using CID.
Collision Energy Optimization: The generation of these diagnostic neutral loss ions is highly dependent on the collision energy. It is crucial to optimize this parameter. Recent studies have shown that increasing the normalized collision energy (NCE) significantly enhances the abundance of these characteristic neutral loss ions, making differentiation more robust.[1][11] A typical starting point for optimization would be an NCE of 25-35%, with adjustments made to maximize the intensity of the neutral loss fragment.
Data Analysis: Examine the MS/MS spectrum for the presence of a peak corresponding to [M+nH]ⁿ⁺ - 45.06 (for aDMA) or [M+nH]ⁿ⁺ - 31.04 (for sDMA). The presence of one of these peaks, along with the b- and y-ion series confirming the peptide sequence, provides unambiguous validation of the arginine methylation state.
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Low Coupling Efficiency / Deletion Sequences
Steric hindrance from methylated amino acid.
Use a more powerful coupling agent (e.g., HATU/HOAt). Double couple the residue (repeat the coupling step). Increase coupling time to 2-4 hours.[4]
Incomplete On-Resin Dimethylation
Insufficient reagents or reaction time. Poor resin swelling.
Increase equivalents of formaldehyde and NaBH₃CN. Extend reaction time to 4 hours. Ensure adequate swelling of the resin in DMF before the reaction.
Incomplete Pbf Group Removal
Insufficient cleavage time, especially for multiple Arg residues.
Extend the TFA cleavage time to 4-6 hours. Use Reagent K, which contains a stronger scavenger cocktail.[12]
No Diagnostic Neutral Loss in MS/MS
Suboptimal collision energy.
Perform an NCE ramp experiment (e.g., 20% to 40%) to find the optimal energy that produces the characteristic neutral loss fragment for your specific peptide.[1][11]
Conclusion
The synthesis of peptides with specific dimethylation patterns is a challenging yet achievable task that provides the scientific community with powerful tools to investigate the complex roles of protein methylation. By carefully selecting a synthetic strategy—either incorporating high-quality pre-methylated building blocks or employing a post-synthetic on-resin modification—researchers can successfully generate these critical reagents. Rigorous purification by RP-HPLC and detailed analytical validation, particularly using optimized MS/MS methods to differentiate aDMA and sDMA isomers, are paramount to ensuring the final product is of the highest quality and suitable for demanding biological applications.
References
W. C. Chan, P. D. White, Eds., Fmoc Solid Phase Peptide Synthesis, A Practical Approach. Oxford University Press, 2000. [URL: https://global.oup.com/academic/product/fmoc-solid-phase-peptide-synthesis-9780199637249]
Tolonen, A. C., & Haas, W. (2014). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. Journal of visualized experiments : JoVE, (89), 51416. [URL: https://www.jove.
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [URL: https://sites.uci.
Fields, G. B., Ed. (1997). Methods in Enzymology, Vol. 289, Solid Phase Peptide Synthesis. Academic Press. [URL: https://www.sciencedirect.com/journal/methods-in-enzymology/vol/289/suppl/C]
Gao, Y., et al. (2020). Peptide Selection for Accurate Targeted Protein Quantification via a Dimethylation High-Resolution Mass Spectrum Strategy with a Peptide Release Kinetic Model. ACS Omega, 5(8), 4167–4176. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b04002]
Lourido, M. A., et al. (2020). Improved Discrimination of Asymmetric and Symmetric Arginine Dimethylation by Optimization of the Normalized Collision Energy in Liquid Chromatography-Mass Spectrometry Proteomics. Journal of the American Society for Mass Spectrometry, 31(9), 1881–1889. [URL: https://pubs.acs.org/doi/10.1021/jasms.0c00151]
Agilent Technologies. (2020). Efficient Purification of Synthetic Peptides at High and Low pH. Application Note. [URL: https://www.agilent.com/cs/library/applications/application-efficient-purification-synthetic-peptides-hplc-5994-1996en-agilent.pdf]
AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. [URL: https://www.aapptec.com/cleavage-cocktails-reagent-b-i-12.html]
BenchChem. (2025). Application Notes and Protocols for Fmoc-Arg(Pbf)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). [URL: https://www.benchchem.com/application-notes/10001/application-notes-and-protocols-for-fmoc-arg-pbf-oh-coupling-in-solid-phase-peptide-synthesis-spps]
Banci, L., et al. (2004). NMR investigation of the interaction of p-sulfonatocalix[n]arenes with lysine and arginine derivatives and peptides. Organic & Biomolecular Chemistry, 2(21), 3097–3102. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/ob/b409749a]
Bąchor, R., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Molecules, 27(11), 3369. [URL: https://www.mdpi.com/1420-3049/27/11/3369]
Fields, C. G., & Fields, G. B. (1999). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. In Fmoc Solid Phase Peptide Synthesis (pp. 97–120). Oxford University Press. [URL: https://www.researchgate.
Sidoli, S., & Garcia, B. A. (2020). Improved discrimination of asymmetric and symmetric arginine dimethylation by optimization of the normalized collision energy in liquid chromatography-mass spectrometry proteomics. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2020.02.13.947814v1]
Kay, M. S., & Serrano, L. (2000). 13C and 15N NMR methods to characterise arginine side-chains in proteins. Journal of Biomolecular NMR, 16(2), 145–151. [URL: https://discovery.ucl.ac.uk/id/eprint/14742/1/14742.pdf]
Gao, Y., et al. (2020). Peptide Selection for Accurate Targeted Protein Quantification via a Dimethylation High-Resolution Mass Spectrum Strategy with a Peptide Release Kinetic Model. ACS Omega, 5(8), 4167–4176. [URL: https://pubs.acs.org/doi/abs/10.1021/acsomega.9b04002]
Mant, C. T., & Hodges, R. S. (2007). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). Journal of Chromatography A, 1141(2), 200–208. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1850978/]
Isidro-Llobet, A., et al. (2009). Procedures to Improve Difficult Couplings in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. [URL: https://www.researchgate.net/publication/24476686_Procedures_to_Improve_Difficult_Couplings]
LifeTein. (2025). Should My Peptide Be Methylated?. [URL: https://www.lifetein.
Jentoft, N., & Dearborn, D. G. (1979). Labeling of proteins by reductive methylation using sodium cyanoborohydride. Journal of Biological Chemistry, 254(11), 4359–4365. [URL: https://www.researchgate.
Martens-Lobenhoffer, J., & Bode-Böger, S. M. (2006). Quantification of L-arginine, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma: A step improvement in precision by stable isotope dilution mass spectrometry. Journal of Mass Spectrometry, 41(11), 1467–1475. [URL: https://www.researchgate.net/publication/6666839_Quantification_of_L-arginine_asymmetric_dimethylarginine_and_symmetric_dimethylarginine_in_human_plasma_A_step_improvement_in_precision_by_stable_isotope_dilution_mass_spectrometry]
Rayment, I. (1997). Protocol for reductive dimethylation of surface-exposed lysine residues. Methods in Enzymology, 276, 171–179. [URL: https://www.hamptonresearch.
Bąchor, R., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 7(22), 18366–18376. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c01198]
Hsu, J. L., et al. (2016). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2081), 20150361. [URL: https://royalsocietypublishing.org/doi/10.1098/rsta.2015.0361]
Schepartz, A. (2016). HPLC Purification of Peptides. protocols.io. [URL: https://www.protocols.
Hong, M. (2010). Roles of Arginine and Lysine Residues in the Translocation of a Cell-Penetrating Peptide from C, P, and F Solid-State NMR. Biochemistry, 49(19), 4068–4077. [URL: https://dspace.mit.edu/handle/1721.1/63353]
Albericio, F., et al. (2019). Methods for the synthesis of arginine-containing peptides. Google Patents. [URL: https://patents.google.
ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. [URL: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis.html]
BenchChem. (2025). The Pbf Protecting Group in Peptide Synthesis: A Technical Guide. [URL: https://www.benchchem.com/application-notes/10002/the-pbf-protecting-group-in-peptide-synthesis-a-technical-guide]
University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum.
Phanstiel, O., 4th, et al. (2010). Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(1), 147–155. [URL: https://pubmed.ncbi.nlm.nih.gov/19850496/]
Danishefsky, S. J., & Schteingart, C. D. (1996). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 93(15), 7604–7609. [URL: https://www.pnas.org/doi/10.1073/pnas.93.15.7604]
Kalli, A., & Hakansson, K. (2019). Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation. Journal of the American Society for Mass Spectrometry, 30(6), 1034–1043. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6522340/]
ACE HPLC Columns. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [URL: https://www.hichrom.co.uk/userfiles/files/products/ace/ACE_Peptide_Protein_Guide.pdf]
Cambridge Isotope Laboratories, Inc. (n.d.). Dimethyl Labeling. [URL: https://www.isotope.com/products/dimethyl-labeling]
Miller, S. J., et al. (2000). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 97(25), 13436–13441. [URL: https://www.pnas.org/doi/10.1073/pnas.97.25.13436]
Stein, S. E., & Mirokhin, Y. (2018). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Journal of The American Society for Mass Spectrometry, 29(1), 137–147. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5760408/]
JoVE. (2022, September 15). Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview [Video]. YouTube. [URL: https://www.youtube.
Bedford, M. T., & Clarke, S. G. (2023). Chemical probes and methods for the study of protein arginine methylation. Chemical Society Reviews, 52(16), 5633–5667. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cs/d3cs00018d]
ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [URL: https://www.hichrom.co.uk/userfiles/files/products/ace/ACE_Peptide_Protein_Guide.pdf]
preventing side reactions during H-Lys(me)2-oh hcl incorporation
Here is the Technical Support Center guide for H-Lys(Me)2-OH HCl incorporation. Status: Operational | Ticket Type: Synthesis Troubleshooting | Priority: High Welcome to the Advanced Peptide Synthesis Support Hub.
Author: BenchChem Technical Support Team. Date: February 2026
Here is the Technical Support Center guide for H-Lys(Me)2-OH HCl incorporation.
Status: Operational | Ticket Type: Synthesis Troubleshooting | Priority: High
Welcome to the Advanced Peptide Synthesis Support Hub. You are likely here because you are attempting to incorporate
-dimethyl-L-lysine (Lys(Me)2) into a peptide sequence, likely for epigenetic histone research (e.g., H3K4me2, H3K9me2 mimics), and are encountering solubility issues, coupling failures, or unexpected mass shifts.
This guide treats the incorporation of Fmoc-Lys(Me)2-OH·HCl as a precision chemical operation. Unlike standard amino acids, this reagent is a zwitterionic salt with a basic side chain that requires specific stoichiometric handling to prevent side reactions.
⚠️ Critical Alert: The "Base Trap"
The most common cause of failure is the mishandling of the HCl salt counterion.
Fmoc-Lys(Me)2-OH is supplied as a Hydrochloride (HCl) salt to stabilize the basic dimethylamino side chain.
The Trap: Standard SPPS protocols often dictate a fixed ratio of Base (DIPEA) to Amino Acid (e.g., 2:1 or 10:1).
The Consequence:
Under-neutralization: If you ignore the HCl, your coupling reagent (e.g., HATU) will not function efficiently because the first equivalent of base is consumed by the HCl, leaving the carboxyl group protonated and unreactive.
Over-neutralization: If you add excess base, you deprotonate the
-dimethylamine (pKa ~10.5). This free tertiary amine can then act as an internal base, catalyzing premature Fmoc removal of the activated ester or the growing chain, leading to double-hits (insertion of two residues) or racemization.
Module 1: Solubility & Reagent Preparation
Issue: "The powder clumps in DMF and won't dissolve."
The HCl salt increases polarity, making it difficult to dissolve in pure organic solvents like DCM or DMF without assistance.
Protocol: The "Stepwise Solubilization" Method
Do not add the coupling reagent yet. Solubilize the amino acid first.
Weighing: Calculate the required amount of Fmoc-Lys(Me)2-OH·HCl.
Solvent: Use NMP (N-methyl-2-pyrrolidone) or DMF (Dimethylformamide). NMP is superior for aggregation-prone sequences.
The "Sacrificial" Base: Add 1.0 equivalent of DIPEA (Diisopropylethylamine) relative to the amino acid before adding the coupling reagent.
Why? This neutralizes the HCl salt, freeing the carboxylate for solubility and subsequent activation, but keeps the
-amine largely protonated if the pH is controlled.
Sonication: Sonicate for 2-5 minutes until clear.
Activation: Only after dissolution, add your coupling reagent (HATU/DIC).
Parameter
Standard AA
Fmoc-Lys(Me)2-OH·HCl
Solvent
DMF
NMP/DMF (1:1) or pure NMP
Pre-activation Base
None
1.0 eq DIPEA (to neutralize HCl)
Solubility
High
Moderate (requires neutralization)
Module 2: Coupling Chemistry & Racemization Control
Issue: "I see low coupling efficiency or racemization."
The bulky dimethyl group creates steric hindrance, though less than trimethyllysine. More importantly, the basic side chain risks self-catalyzed racemization via the oxazolone mechanism if the activation is too slow or the environment too basic.
Recommended Workflow: DIC/Oxyma (The "Safe" Route)
Avoid HATU/HBTU if possible. Uronium salts require basic conditions (pH > 8) which increases the risk of side-chain deprotonation. Carbodiimide chemistry (DIC) is safer.
Step-by-Step Protocol:
Reagents:
AA: Fmoc-Lys(Me)2-OH·HCl (3.0 eq)
Activator: DIC (Diisopropylcarbodiimide) (3.0 eq)
Additive: Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (3.0 eq)
Base: DIPEA (3.0 eq total: 1.0 eq to neutralize HCl + 2.0 eq for reaction environment).
Note: You need 1 eq DIPEA for the HCl, plus standard activation base. Do not exceed 4.0 eq total.
Visualization: Activation Decision Tree
Caption: Decision logic for coupling reagent selection emphasizing the critical role of base stoichiometry to prevent side-chain mediated Fmoc loss.
Module 3: Side Reaction Troubleshooting
Issue: "My mass spec shows +14 Da or +28 Da shifts, or unexpected peaks."
The "Isobaric" Ghost: Formylation vs. Dimethylation
Symptom: You see a peak that looks like Dimethylation, but it's actually Formylation .
Cause: This is often an analytical artifact, not synthetic. If you use silver staining or formic acid in your LC-MS workflow, Lysine can be formylated (+28 Da).
differentiation: Dimethylation (+28.031 Da) and Formylation (+27.995 Da) are nearly isobaric.
Fix: Use high-resolution MS (Orbitrap/FT-ICR) to distinguish. Ensure no formic acid is used in cleavage cocktails if this ambiguity is critical.
Guanidinylation
Symptom: +42 Da shift.
Cause: Reaction of the free amine with Uronium salts (HATU/HBTU) when activation is slow.
Fix: Switch to DIC/Oxyma (Module 2). If using HATU, reduce the amount of base.
Incomplete Coupling (Deletion Sequences)
Symptom: Missing Lys(Me)2 residue.
Cause: The HCl salt was not neutralized, so the AA never activated.
Fix: Ensure the "Sacrificial Base" step (Module 1) is followed.
Module 4: Post-Synthesis & Storage
Issue: "The peptide degrades after cleavage."
Methylated lysines are generally stable, but the basicity can attract contaminants.
Cleavage Cocktail: Standard TFA/TIS/H2O (95:2.5:2.5) is sufficient.
Avoid: Do not use aldehydes or ketones (e.g., Acetone) in the workup, as the dimethylamino group can facilitate Schiff base-like interactions or aldol-type condensations if any unmethylated amines are present.
Storage: Store the peptide as a TFA salt (lyophilized) at -20°C. The protonated state protects the amine.
FAQ: Frequently Asked Questions
Q: Can I use Fmoc-Lys(Me)2-OH (free acid) instead of the HCl salt?A: Yes, if you can find it. However, the free acid is often zwitterionic and hygroscopic, making it harder to handle and weigh accurately. The HCl salt is the industry standard for stability. If using the free acid, omit the extra equivalent of DIPEA .
Q: Does the dimethyl group prevent Fmoc removal?A: No. The steric bulk is on the side chain, far from the N-terminal Fmoc. Standard 20% Piperidine/DMF deprotection works fine. However, monitor the deprotection time . Extended exposure to piperidine can lead to side reactions; 2 x 5 minutes is usually sufficient.
Q: Why not use Fmoc-Lys(Boc)2-OH and methylate on-resin?A: Reductive alkylation on-resin (using Formaldehyde/NaCNBH3) is possible but messy. It often leads to a mix of mono-, di-, and tri-methylated products. Using the pre-methylated building block Fmoc-Lys(Me)2-OH·HCl guarantees 100% dimethylation purity.
Q: I see a +14 Da impurity. Is it Monomethyl-Lysine?A: Likely yes. This indicates your starting material Fmoc-Lys(Me)2-OH might have been contaminated with Fmoc-Lys(Me)-OH. Check the Certificate of Analysis (CoA) of your reagent. High-quality vendors guarantee <0.5% monomethyl content.
References
Rothbart, S. B., et al. (2012). "Poly-acetylated chromatin signatures are preferred epitopes for BET bromodomain proteins." Methods in Enzymology, 512, 107-135. (Discusses synthesis of histone peptides with methylated lysines).
Merck/Novabiochem. (n.d.). "Fmoc-Lys(Me)2-OH HCl Product Specification." (Defines solubility and salt form).
Suber, G., et al. (2013). "Synthesis of Peptides Containing Methylated Lysine." Journal of Peptide Science. (General protocols for methylated lysine incorporation).
Shelton, P. M., et al. (2016). "Methods for the Synthesis and Characterization of Histone Post-Translational Modifications." Journal of the American Chemical Society.
Technical Support Center: Optimizing Mass Spectrometry Detection of Dimethylated Peptides
Welcome to the technical support center for the analysis of dimethylated peptides by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common iss...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of dimethylated peptides by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows. As Senior Application Scientists, we have compiled our field-proven insights and best practices to ensure you can achieve high-quality, reproducible results.
FAQs: Quick Answers to Common Problems
Q1: Why am I seeing incomplete derivatization of my peptides?
A1: Incomplete derivatization is a frequent issue that leads to unwanted heterogeneity in your sample and complicates data analysis. The primary causes are often related to suboptimal reaction conditions. Key factors to check include the pH of your reaction buffer, the concentration and age of your labeling reagents (formaldehyde and cyanoborohydride), and the reaction time and temperature. The pH is particularly critical; the primary amine labeling reaction is most efficient at a slightly alkaline pH, typically around 7.5-8.5. If the pH is too low, the amine groups will be protonated and less reactive.
Q2: I'm observing significant side reactions, such as the methylation of tyrosine, histidine, or arginine residues. How can I prevent this?
A2: Side reactions are a known complication of reductive amination. While N-terminal and lysine primary amines are the main targets, off-target modifications can occur, especially under harsh conditions. To minimize these, it is crucial to use fresh formaldehyde solution. Formaldehyde in solution can oxidize to formic acid, which can lead to formylation of amino acid side chains. Additionally, avoid excessively high concentrations of labeling reagents and prolonged reaction times. Quenching the reaction effectively with an amine-containing buffer like Tris or glycine is also a critical step to prevent further reactions.
Q3: My dimethylated peptides are showing poor chromatographic separation. What can I do to improve this?
A3: Poor peak shape and resolution can often be attributed to the inherent properties of the modified peptides or the chromatographic conditions. Dimethylation increases the basicity and hydrophobicity of peptides, which can lead to tailing on reversed-phase columns. Ensure your mobile phases are properly prepared and that the pH is appropriate to control the ionization state of the peptides. A common strategy is to use a low concentration of an ion-pairing agent, like trifluoroacetic acid (TFA), in your mobile phases to improve peak shape. Experimenting with different gradient profiles, such as a shallower gradient, can also significantly improve the separation of closely eluting peptides.
Q4: What is the best fragmentation method for dimethylated peptides?
A4: Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD) are the most commonly used fragmentation methods for dimethylated peptides in bottom-up proteomics. Both methods primarily generate b- and y-type fragment ions, which are suitable for peptide sequencing and identification. The choice between them can depend on the instrument platform. HCD, often performed in an Orbitrap mass spectrometer, can provide higher-resolution fragment ion spectra. For certain applications, such as the analysis of post-translationally modified peptides, other fragmentation techniques like Electron Transfer Dissociation (ETD) might be considered, as it can preserve labile modifications.
Troubleshooting Guide: From Sample Preparation to Data Analysis
This guide provides a more in-depth, step-by-step approach to resolving common issues encountered during the analysis of dimethylated peptides.
Issue 1: Low Labeling Efficiency
Symptoms:
Significant number of unmodified peptides detected in the mass spectrometer.
High variability in quantification between replicate samples.
Root Causes & Solutions:
Incorrect pH: The pH of the reaction buffer is critical for efficient labeling.
Troubleshooting Step: Verify the pH of your reaction buffer is between 7.5 and 8.5 using a calibrated pH meter before adding the labeling reagents.
Reagent Degradation: Formaldehyde and sodium cyanoborohydride solutions can degrade over time.
Troubleshooting Step: Always use freshly prepared labeling reagents. Purchase high-quality, sealed reagents and store them under the recommended conditions.
Insufficient Reagent Concentration: The molar excess of the labeling reagents to peptide amines may be too low.
Troubleshooting Step: Increase the concentration of formaldehyde and cyanoborohydride. A common starting point is a 20-40 mM final concentration for each.
Experimental Protocol: Standard Dimethyl Labeling
Resuspend your peptide sample in 100 mM triethylammonium bicarbonate (TEAB) buffer, pH 8.0.
Add formaldehyde (CH2O) to a final concentration of 40 mM.
Add sodium cyanoborohydride (NaBH3CN) to a final concentration of 40 mM.
Incubate the reaction at room temperature for 1 hour.
Quench the reaction by adding Tris buffer to a final concentration of 50 mM.
Issue 2: Poor Data Quality and Peptide Identification
Symptoms:
Low peptide identification rates.
Fragment spectra with low signal-to-noise ratio.
Root Causes & Solutions:
Sample Contamination: Contaminants like polymers or salts can suppress ionization.
Troubleshooting Step: Ensure thorough desalting of your labeled peptide sample using a C18 StageTip or a similar cleanup method before LC-MS analysis.
Suboptimal Mass Spectrometer Settings: Fragmentation energy and other MS parameters may not be optimized for dimethylated peptides.
Troubleshooting Step: Perform a series of optimization experiments by varying the normalized collision energy (NCE) for HCD or the collision energy for CID. A typical starting range for NCE is 25-35%.
Incorrect Database Search Parameters: The mass shift from dimethylation must be accounted for in your search algorithm.
Troubleshooting Step: Configure your search parameters to include a variable modification of +28.0313 Da on lysine residues and peptide N-termini.
Data Presentation: Impact of Collision Energy on Fragment Ion Intensity
Normalized Collision Energy (NCE)
Average b-ion Intensity (a.u.)
Average y-ion Intensity (a.u.)
Peptide Identification Score
20%
1.2e5
2.5e5
65
25%
1.8e5
3.1e5
82
30%
2.2e5
3.5e5
95
35%
1.9e5
3.2e5
88
Logical Relationship: Troubleshooting Workflow
This diagram illustrates a logical approach to troubleshooting poor data quality.
Caption: A logical workflow for troubleshooting poor mass spectrometry data quality.
References
Boersema, P. J., Raijmakers, R., Lemeer, S., Heck, A. J., & Mohammed, S. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484–494. [Link]
Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. [Link]
Ji, J., Chakraborty, A., & Geng, M. (2005). Isotope-coded derivatization of primary amines for quantitative proteomics. Analytical chemistry, 77(21), 6699–6706. [Link]
Troubleshooting
Technical Support Center: Aggregation of Pe-Lys(Me)2-OH Peptides
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for handling aggregation issues with synt...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for handling aggregation issues with synthetic peptides containing dimethylated lysine (H-Lys(Me)2-OH). As a Senior Application Scientist, my goal is to provide you with not only the "how" but also the "why" behind these recommendations to ensure your experiments are both successful and reproducible.
Q1: My peptide containing H-Lys(Me)2-OH came out of synthesis and won't dissolve. What's happening?
Answer:
This is a common and challenging issue. The primary culprit is peptide aggregation, a process where individual peptide molecules stick together to form larger, often insoluble, structures. This self-association is typically driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[1]
The inclusion of H-Lys(Me)2-OH introduces specific factors that can influence this process:
Altered Charge and Hydrophobicity: The dimethylation of the lysine side chain's primary amine neutralizes its positive charge. This modification increases the overall hydrophobicity of the peptide, which can promote aggregation, especially if the surrounding amino acid sequence is already non-polar.[2][3]
Steric Hindrance: The two methyl groups add bulk to the lysine side chain. While this can sometimes disrupt the formation of highly ordered structures, it can also create new, unfavorable steric interactions that lead to amorphous (disordered) aggregation.[4]
Disrupted Hydrogen Bonding: The dimethylated amine cannot act as a hydrogen bond donor, which alters the peptide's interaction with water and other peptide chains. This can disrupt the normal hydration shell that keeps peptides soluble, encouraging them to associate with each other instead.
Aggregation can manifest as a visible precipitate, a cloudy or gel-like solution, or a complete failure to dissolve.[5] It's a critical issue because it leads to a loss of active material, reduced biological activity, and potential toxicity or immunogenicity in therapeutic applications.[5][6]
Q2: How can I systematically determine the best way to dissolve my aggregated H-Lys(Me)2-OH peptide?
Answer:
There is no single solvent that works for all peptides.[7] A systematic, trial-and-error approach is necessary. Always start with a small, non-critical portion of your lyophilized peptide for these solubility tests before attempting to dissolve the entire batch.[8][9]
Here is a logical workflow to follow. The core principle is to start with the least harsh solvents and escalate only as needed.
}
end
Caption: Troubleshooting workflow for peptide solubilization.
Causality Explained:
Water/Buffer: This is the most biocompatible starting point. Sonication provides energy to break up loosely-formed aggregates.[9]
pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI), where its net charge is zero. By adjusting the pH away from the pI, you increase the net charge, leading to greater electrostatic repulsion between peptide molecules, which favors dissolution.[5][10]
Organic Solvents: For hydrophobic peptides, organic solvents like DMSO or ACN can disrupt the hydrophobic interactions that drive aggregation.[9] It's crucial to add water to the organic solvent-peptide mixture slowly to prevent the peptide from crashing out of solution.
Chaotropic Agents: Guanidine-HCl and urea are powerful denaturants that disrupt the hydrogen bond networks responsible for β-sheet structures in aggregates.[11][12] Solvents like hexafluoroisopropanol (HFIP) are extremely effective at breaking down even the most stubborn aggregates, but must be removed before use in biological systems.[13][14]
Q3: I managed to dissolve the peptide, but it aggregates again upon storage or during my experiment. How can I prevent this?
Answer:
This indicates that your peptide solution is metastable. The initial dissolution broke up the aggregates, but the underlying conditions still favor re-aggregation. Here are the key preventative strategies:
1. Optimize Storage Conditions:
The single most effective way to prevent degradation and aggregation in the long term is to store the peptide in its lyophilized form at -20°C or, preferably, -80°C in a sealed container with a desiccant.[7][15]
For solutions, follow these rules:
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can damage the peptide and promote aggregation.[7][16]
Freeze Quickly: Flash-freeze your aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring to an -80°C freezer.
pH Matters: Store solutions at a pH that maximizes peptide stability, typically between pH 5-7. Avoid high pH (>8) as it can accelerate degradation of certain amino acids like asparagine and glutamine.[7][16]
Storage Condition
Duration
Rationale
Lyophilized at -80°C
Years
Minimizes chemical degradation and mobility for aggregation.[15][17]
Solution at -80°C
Months
Prevents bacterial growth and slows chemical reactions.
Solution at -20°C
Weeks to Months
Acceptable, but -80°C is superior for long-term stability.[16]
Solution at 4°C
Days
For short-term use only; risk of microbial growth and degradation.[16]
Solution at Room Temp
Hours
Not recommended; high risk of aggregation and degradation.
2. Use Aggregation-Inhibiting Excipients:
If compatible with your assay, adding certain excipients to your buffer can significantly improve peptide stability.
Amino Acids: Arginine and glycine can act as "aggregation suppressors" by interfering with peptide self-association.[5]
Sugars/Osmolytes: Sucrose or trehalose can stabilize the native conformation of peptides.
Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can prevent surface-induced aggregation and keep hydrophobic peptides soluble.[5][11]
3. Control Experimental Parameters:
Concentration: Work with the lowest peptide concentration feasible for your experiment, as aggregation is often a concentration-dependent process.
Temperature: Perform experiments on ice when possible to reduce the kinetic energy available for aggregation.
Ionic Strength: The effect of salt is complex. For some peptides, increasing ionic strength can screen charges and promote aggregation. For others, it can increase solubility. This may need to be empirically tested for your specific peptide.[5]
Protocols & Advanced Methodologies
Protocol 1: Disaggregation of Highly Resistant Peptides Using HFIP
This protocol is for situations where standard solvents have failed. It is highly effective but requires careful handling of corrosive solvents and removal of the solvent before use in biological assays.[13][14]
Materials:
Lyophilized aggregated peptide
Trifluoroacetic acid (TFA)
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Sterile, deionized water
Nitrogen or Argon gas source
Procedure:
Preparation: In a chemical fume hood, prepare a 1:1 (v/v) mixture of TFA and HFIP.
Dissolution: Add the TFA/HFIP mixture to your lyophilized peptide to achieve a concentration of approximately 0.5-1 mg/mL. Vortex vigorously. The solution should become clear within a few minutes. If not, sonicate briefly. Allow it to incubate for 1-3 hours at room temperature to ensure complete disaggregation.[14]
Solvent Evaporation: Place the vial in a fume hood and direct a gentle stream of nitrogen or argon gas onto the surface of the liquid. This will slowly evaporate the TFA/HFIP, leaving behind a thin film of peptide. Continue the gas flow for 15-30 minutes after the film appears dry to remove residual solvent.[1][14]
Reconstitution: Immediately reconstitute the peptide film in your desired aqueous buffer. It should now dissolve readily.
Validation (Optional but Recommended): Confirm the monomeric state of the peptide using techniques like Dynamic Light Scattering (DLS) or Analytical Ultracentrifugation (AUC).[18]
Q4: How can I confirm that what I'm seeing is aggregation?
Answer:
Visual inspection (cloudiness, precipitate) is a strong indicator, but quantitative confirmation is often necessary.
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution. A monomeric peptide solution will show a single, narrow peak corresponding to a small hydrodynamic radius. Aggregates will appear as larger peaks, often with a broad distribution (high polydispersity).[18]
Thioflavin T (ThT) Fluorescence Assay: This is the gold standard for detecting amyloid-like fibrils, which are a common type of highly structured aggregate.[4] ThT dye intercalates with the β-sheet structures of fibrils, causing a significant increase in its fluorescence emission around 482 nm. Amorphous aggregates will not typically cause this shift.
Size Exclusion Chromatography (SEC): This chromatographic method separates molecules by size. Monomers will elute at a specific retention time. Aggregates, being larger, will elute earlier from the column.
}
end
Caption: Key factors influencing peptide aggregation.
References
Jiskoot, W. et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]
Jiskoot, W. et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. National Institutes of Health (NIH). [Link]
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Malmos, K. et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. National Institutes of Health (NIH). [Link]
Chen, S. & Wetzel, R. (2001). Solubilization and disaggregation of polyglutamine peptides. ResearchGate. [Link]
Chen, S. & Wetzel, R. (2001). Solubilization and disaggregation of polyglutamine peptides. National Institutes of Health (NIH). [Link]
ResearchGate. Structural Characterization of Peptide Aggregates: Secondary Structure Composition and Molecular Arrangements. [Link]
ResearchGate. How can I disaggregate proteins?. [Link]
Millennial Scientific. (2024). The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification. [Link]
Royal Society of Chemistry. (2020). CHAPTER 2: Characterization of Peptides and Their Assemblies. [Link]
ResearchGate. Lysine and arginine alkylation. [Link]
PubMed. (2017). Tryptic Peptides Bearing C-Terminal Dimethyllysine Need to Be Considered during the Analysis of Lysine Dimethylation in Proteomic Study. [Link]
Bio-Synthesis Inc. How to Store Peptides | Best Practices for Researchers. [Link]
Royal Society of Chemistry. (2022). Stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake. [Link]
PNAS. Proximity-driven acceleration of challenging solid-phase peptide couplings. [Link]
OPUS. Influence of pH and sequence in peptide aggregation via molecular simulation. [Link]
LifeTein. How to dissolve, handle and store synthetic peptides. [Link]
European Pharmaceutical Review. (2022). Novel synthetic peptides could suppress formation of harmful amyloid aggregates. [Link]
bioRxiv. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. [Link]
challenges in synthesizing long peptides with multiple dimethyl-lysines
This technical guide addresses the specific challenges of synthesizing long peptides (>30 residues) containing multiple dimethyl-lysine (Lys(Me)₂) residues. This modification is critical in epigenetic research (e.g., his...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the specific challenges of synthesizing long peptides (>30 residues) containing multiple dimethyl-lysine (Lys(Me)₂) residues. This modification is critical in epigenetic research (e.g., histone H3/H4 tails), yet it introduces unique steric and solubility hurdles that standard SPPS protocols often fail to overcome.
Current Status: Operational
Role: Senior Application Scientist
Topic: Overcoming Steric Hindrance & Aggregation in Multi-Methylated Peptide Synthesis
Strategic Overview: The "Building Block" Imperative
For peptides requiring multiple dimethyl-lysine residues at specific positions, the Building Block Strategy is the superior technical choice over Post-Synthetic Reductive Alkylation.
Why? Reductive alkylation is non-specific. To methylate multiple specific sites post-synthesis, you would need complex orthogonal protection schemes (e.g., Lys(Dde), Lys(ivDde), Lys(Mtt)) for each site, drastically lowering overall yield.
The Solution: Use Fmoc-Lys(Me)₂-OH·HCl .
Note: Unlike monomethyl-lysine (which requires Boc/Alloc protection to prevent branching), dimethyl-lysine is a tertiary amine. It does not require a side-chain protecting group, but it must be used as the Hydrochloride (HCl) salt to prevent the side chain from acting as a base during coupling.
Decision Matrix: Synthesis Route Selection
Figure 1: Decision matrix for selecting the optimal synthesis strategy based on modification frequency and specificity.
Troubleshooting & Optimization Guide
Issue A: Incomplete Coupling of Fmoc-Lys(Me)₂-OH
Symptom: Deletion sequences (n-1) detected by MS; Kaiser test is ambiguous.
Root Cause: The two methyl groups on the
-amine create significant steric bulk, and the protonated side chain (HCl salt) can alter the local electronic environment, slowing down the acylation of the -amine.
Troubleshooting Protocol:
Switch Coupling Reagents: Move from HBTU/HOBt to HATU/HOAt or COMU . These generate more reactive active esters (aza-benzotriazole) that are less sensitive to steric hindrance.
Base Management (Critical): You must add enough base (DIEA or NMM) to neutralize the HCl salt of the building block plus activate the carboxyl group.
Required for Lys(Me)₂·HCl:3 equiv. DIEA (1 eq to neutralize side chain, 2 eq for activation).
Microwave Assistance: Heat the coupling to 50°C for 10 minutes . (Avoid >75°C to prevent racemization of the incoming Cys or His residues if present nearby).
Issue B: "The Long Peptide Problem" (Aggregation)
Symptom: Sudden drop in coupling efficiency after 15-20 residues; resin swelling decreases; Fmoc deprotection becomes sluggish.
Root Cause: Methylated lysines increase the hydrophobicity of the peptide backbone. Combined with a long sequence (e.g., Histone H3 tail 1-50), this promotes inter-chain
-sheet aggregation (Hofmeister effects), causing the peptide to "collapse" on the resin.
Troubleshooting Protocol:
Chaotropic Washes: Wash the resin with 0.1 M KSCN (Potassium Thiocyanate) or NaClO₄ in DMF between couplings. This disrupts hydrogen bonding networks.
The "Magic Mixture": Perform couplings in a solvent system of DCM/DMF/NMP (1:1:1) + 1% Triton X-100 . The detergent helps solvate the hydrophobic methylated side chains.
Pseudoprolines: If the sequence allows (i.e., contains Ser, Thr, or Cys), substitute standard residues with Pseudoproline dipeptides (e.g., Fmoc-Ala-Ser(psiMe,Mepro)-OH) at intervals of 8-10 residues. This introduces a "kink" in the backbone, physically preventing aggregation.
Issue C: Identification of Methylation States
Symptom: Difficulty distinguishing Lys(Me)₂ from Lys(Me)₁ or Lys(Me)₃ impurities in MS.
Root Cause: The mass difference is only 14 Da per methyl group.
Tip: Use the lack of Trypsin cleavage at Lys(Me)₂ sites as a confirmation tool during peptide mapping.
Step-by-Step Protocols
Protocol 1: Optimized Coupling of Fmoc-Lys(Me)₂-OH·HCl
Use this protocol for every Lys(Me)₂ insertion.
Reagents:
Fmoc-Lys(Me)₂-OH·HCl (4 equiv. relative to resin loading)
HATU (3.9 equiv.)
HOAt (4 equiv.) - Optional but recommended for difficult sequences
DIEA (8 equiv.) - Note the excess to handle the HCl salt
DMF (anhydrous)
Procedure:
Pre-activation: Dissolve Fmoc-Lys(Me)₂-OH·HCl and HATU/HOAt in minimal DMF.
Add DIEA immediately before adding to the resin. Do not let this sit for >2 minutes to avoid racemization.
Coupling: Add mixture to the resin.
Incubation: Shake for 60 minutes at Room Temperature OR 10 minutes at 50°C (Microwave) .
Double Couple: Drain. Repeat steps 1-4 with fresh reagents. This is mandatory for long peptides.
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences from growing.
Protocol 2: The "Aggregation Breaker" Workflow
Implement this workflow once the peptide length exceeds 20 residues.
Figure 2: Modified SPPS cycle to counteract aggregation in long, hydrophobic sequences.
Frequently Asked Questions (FAQ)
Q1: Can I use reductive alkylation on-resin instead of buying the expensive building block?A: Only if you are methylating the N-terminus or all lysine residues. If you need to methylate Lys#4 and Lys#9 but leave Lys#14 native, you would need to protect Lys#14 with an orthogonal group (like Alloc or ivDde), selectively deprotect Lys#4/9, perform reductive alkylation (Formaldehyde + NaCNBH₃), and then remove the other protecting groups. This adds multiple harsh steps (Hydrazine or Pd(PPh₃)₄), which can damage a long peptide. The building block approach is cleaner and higher yielding for specific sites.
Q2: My crude peptide shows a +14 Da impurity. Is this monomethylation?A: It is possible, but unlikely if you used high-purity Fmoc-Lys(Me)₂-OH. A more common source of +14 Da (or +12 Da) in methylated peptides is the formation of a methylene bridge or formaldehyde adduct if any formaldehyde was used or generated near the resin. However, if you used the building block, check the CoA of your raw material. Some commercial Lys(Me)₂ contains traces of Lys(Me)₁.
Q3: Which resin is best for a 50-mer histone tail?A: Do not use standard polystyrene (Merrifield or Wang) with high loading.
Recommendation: Use ChemMatrix (100% PEG) or TentaGel (PEG-PS graft) resins. These swell better in both organic and aqueous solvents (useful if you need on-resin assays).
Loading: Keep loading low (< 0.2 mmol/g ) to prevent steric crowding of the growing chains.
References
Fmoc Solid Phase Peptide Synthesis Efficiency
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
Aggregation & Pseudoprolines
Sampson, W. R., et al. (1999). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl (Hmb) protection and pseudoprolines. Journal of Peptide Science. Link
Histone Peptide Synthesis Challenges
Piotukh, K., et al. (2011).[2] Design and synthesis of histone H3 peptides with defined methylation patterns. Biochemistry. Link
Hofmeister Effects in SPPS
Jbara, M., et al. (2018).[3] Hofmeister effect-guided optimization of solid-phase peptide synthesis. Chemistry – A European Journal. Link
Coupling Reagents for Hindered Amines
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][] Journal of the American Chemical Society. Link
Technical Support Center: Navigating Fmoc Deprotection in Dimethyl-Lysine Peptide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for addressing a critical challenge in solid-phase peptide synthesis (SPPS): incomplete Fmoc depro...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for addressing a critical challenge in solid-phase peptide synthesis (SPPS): incomplete Fmoc deprotection in peptides containing N,N-dimethyl-lysine (K(Me2)). This guide, curated by Senior Application Scientists, provides in-depth troubleshooting strategies, detailed protocols, and a foundational understanding of the underlying chemical principles to empower you to overcome this synthetic hurdle.
Introduction: The Challenge of Dimethyl-Lysine Integration
The incorporation of post-translationally modified amino acids, such as N,N-dimethyl-lysine, is crucial for synthesizing peptides that mimic biological signaling pathways, particularly in the study of histones and epigenetic regulation. The most prevalent method for this is the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. While the synthesis of peptides containing dimethyl-lysine is routinely achievable using Fmoc-protected K(Me2) building blocks, the N-terminal Fmoc deprotection of this residue can be unexpectedly challenging.
Incomplete Fmoc deprotection leads to the truncation of the peptide chain at the dimethyl-lysine residue, resulting in a heterogeneous mixture of the desired full-length peptide and a deletion sequence. This not only reduces the overall yield but also complicates the purification process significantly. This guide will walk you through the causes of this issue and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc deprotection of N,N-dimethyl-lysine sometimes incomplete?
A1: The primary reason for incomplete Fmoc deprotection of N,N-dimethyl-lysine is believed to be steric hindrance . The two methyl groups on the epsilon-amino group of the lysine side chain create a bulky local environment. This steric bulk can physically obstruct the approach of the deprotecting agent, typically piperidine, to the Nα-Fmoc group, thereby slowing down the deprotection reaction.
Q2: Can peptide aggregation also contribute to this problem?
A2: Yes, peptide aggregation is a common cause of incomplete deprotection for many "difficult" sequences, and it can exacerbate the issue with dimethyl-lysine.[1][2] As the peptide chain elongates on the solid support, it can fold into secondary structures like β-sheets, leading to inter-chain aggregation. This aggregation can severely restrict reagent access to the reaction sites, including the N-terminal Fmoc group. The presence of a bulky residue like dimethyl-lysine could potentially influence the peptide's conformational preferences and contribute to aggregation.
Q3: How can I detect incomplete Fmoc deprotection during synthesis?
A3: Several methods can be employed:
Qualitative Colorimetric Tests: The Kaiser test (ninhydrin test) is a common method. A negative Kaiser test (yellow beads) after the deprotection step indicates the absence of a primary amine, suggesting that the Fmoc group is still attached. However, be aware that the Kaiser test is not reliable for N-terminal proline or other N-alkylated amino acids.
Quantitative HPLC Analysis: The most reliable method is to cleave a small sample of the resin-bound peptide and analyze it by HPLC.[1] The presence of a significant peak corresponding to the Fmoc-protected, truncated peptide confirms incomplete deprotection.
Troubleshooting Guide: A Step-by-Step Approach
If you are encountering incomplete Fmoc deprotection when working with dimethyl-lysine containing peptides, follow this systematic troubleshooting guide.
Problem: Negative or weak positive colorimetric test (e.g., Kaiser test) after Fmoc deprotection of K(Me2), and/or HPLC analysis of a test cleavage shows a significant amount of Fmoc-protected peptide.
This workflow will guide you through diagnosing and resolving the issue.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Detailed Troubleshooting Steps:
Question: I've tried a standard piperidine deprotection and it's incomplete. What should I do first?
Answer: Extend the deprotection reaction time.
Rationale: The steric hindrance caused by the dimethyl-lysine may simply be slowing down the reaction kinetics. A standard deprotection time (e.g., 2 x 10 minutes) may be insufficient.
Protocol 1: Extended Piperidine Deprotection
After coupling the Fmoc-K(Me2)-OH, wash the resin thoroughly with DMF.
Treat the resin with 20% piperidine in DMF for 30 minutes.
Drain and repeat the treatment with fresh 20% piperidine in DMF for another 30 minutes.
Wash the resin extensively with DMF to remove all traces of piperidine and the Fmoc-piperidine adduct.
Perform a colorimetric test and/or a test cleavage with HPLC analysis to confirm complete deprotection.
Question: I've extended the deprotection time, but it's still not complete. What's the next step?
Answer: Increase the reaction temperature.
Rationale: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier, thus accelerating the deprotection rate.
Protocol 2: Heated Piperidine Deprotection
Follow the extended deprotection protocol above.
During the two 30-minute incubation steps with 20% piperidine in DMF, gently heat the reaction vessel to 35-40°C.
Caution: Do not exceed 40°C for prolonged periods, as this may increase the risk of side reactions, such as racemization.
Proceed with washing and analysis as described in Protocol 1.
Question: Even with extended time and heat, the deprotection is stubborn. Are there stronger reagents I can use?
Answer: Yes, switch to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Rationale: DBU is a significantly stronger base than piperidine and can effectively remove the Fmoc group from sterically hindered amino acids.[3] However, DBU is non-nucleophilic and cannot scavenge the dibenzofulvene (DBF) byproduct of Fmoc cleavage. Therefore, it must be used in combination with a nucleophilic scavenger like piperidine or piperazine.
Protocol 3: DBU/Piperidine Deprotection
Prepare a deprotection solution of 2% DBU and 2% piperidine in DMF (v/v).
After coupling Fmoc-K(Me2)-OH and washing with DMF, treat the resin with the DBU/piperidine solution for 15-30 minutes at room temperature.
A second treatment may be necessary for particularly difficult cases.
Wash the resin thoroughly with DMF.
Perform a colorimetric test and/or a test cleavage with HPLC analysis.
Table 1: Comparison of Common Fmoc Deprotection Reagents
Reagent Cocktail
Base Strength
Scavenging Ability
Recommended Use
Cautions
20% Piperidine in DMF
Moderate
Excellent
Standard deprotection
May be slow for sterically hindered residues.
20% 4-Methylpiperidine in DMF
Slightly stronger than piperidine
Excellent
Alternative to piperidine with potentially faster kinetics.
DBU can catalyze aspartimide formation if Asp is present.[3]
Question: I'm concerned about peptide aggregation. How can I address this?
Answer: Improve the solvation of the peptide-resin.
Rationale: Poor solvation due to peptide aggregation can prevent any deprotection reagent from reaching the N-terminus. Switching to a more effective solvent can disrupt these secondary structures.
Protocol 4: Improved Solvation Conditions
Solvent Choice: Replace DMF with N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for many aggregating peptides.
Chaotropic Agents: In particularly severe cases of aggregation, the addition of a chaotropic salt like LiCl (e.g., 0.5 M in the deprotection solution) can help to disrupt hydrogen bonding networks and improve reagent accessibility.
Procedure:
Swell the resin in NMP before deprotection.
Use your chosen deprotection reagent (e.g., 20% piperidine or a DBU-containing cocktail) dissolved in NMP.
Follow the recommended reaction times and temperatures.
Wash thoroughly with NMP after deprotection.
Monitoring Deprotection Efficiency by HPLC
A crucial aspect of troubleshooting is the ability to accurately assess the outcome of your modified protocols.
Caption: Workflow for monitoring Fmoc deprotection efficiency using HPLC.
Concluding Remarks
The successful incorporation of N,N-dimethyl-lysine into synthetic peptides is a key technique for researchers in epigenetics and beyond. While incomplete Fmoc deprotection can be a frustrating obstacle, a systematic approach to troubleshooting, grounded in an understanding of steric hindrance and peptide aggregation, will lead to a successful outcome. By starting with simple modifications like extending reaction times and progressing to more robust solutions such as the use of stronger deprotection reagents like DBU, researchers can reliably synthesize these important modified peptides. Always remember to monitor the efficiency of your deprotection steps to ensure the highest quality of your final product.
References
Bednarek, M. A., & Bodanszky, M. (1983). Incomplete deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 21(2), 196-203.
Fields, C. G., & Fields, G. B. (1991). Use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for N alpha-fluorenylmethoxycarbonyl (Fmoc) deprotection in solid-phase peptide synthesis. Peptide research, 4(2), 95-101.
Hyde, C., Johnson, T., Owen, D., Quibell, M., & Sheppard, R. C. (1994). Some 'difficult sequences' in solid-phase peptide synthesis: a study of the monitoring of N alpha-Fmoc-deprotection and of the synthesis of some analogues of a segment of the beta-amyloid protein of Alzheimer's disease. International journal of peptide and protein research, 43(5), 431-440.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Dimethyl Labeling Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive troubleshooting and optimization guide designed to eliminate ion suppression in dimethyl-labeled proteomic workflows.
Unlike metabolic labeling (SILAC), dimethyl labeling is a chemical incorporation method.[1] While it generally enhances peptide ionization by increasing basicity, ion suppression in this workflow is almost exclusively caused by residual reagents (cyanoborohydride, formaldehyde) and improper quenching byproducts.
Quick Navigation
Module 1: Reaction Stoichiometry & Quenching
Issue: "I see high background noise in MS1 and poor labeling efficiency."
Technical Insight:
Ion suppression often begins in the test tube. Excess sodium cyanoborohydride (NaBH₃CN) is a potent ion suppressor. If the reaction is not quenched and cleaned properly, these salts co-elute with hydrophilic peptides, crushing their signal.
FAQ: Optimization Protocol
Q: How do I prevent reagent carryover from suppressing my signal?A: You must optimize the reagent-to-peptide ratio and use a volatile quenching agent.
Stoichiometry: Use a 50:1 molar excess of formaldehyde and cyanoborohydride relative to the peptide amines. Excessive reagent concentration (>100:1) creates salt clusters that are difficult to remove during SPE (Solid Phase Extraction).
The Quenching Debate (Ammonia vs. Tris):
Recommendation: Use Ammonia (NH₄OH) .
Reasoning: While Tris scavenges reagents effectively, it creates Tris-labeled byproducts that clutter the chromatogram. Ammonia forms volatile ammonium salts and simple methylated amines that are easily removed during the lyophilization and SPE steps [1].
Q: My "Medium" and "Heavy" channels show lower intensity than "Light". Is this suppression?A: Not necessarily. This is often a Deuterium Isotope Effect . Deuterated peptides (Medium/Heavy) elute slightly earlier than non-deuterated ones on C18 columns. If your quantification window is too narrow, you miss the peak apex, appearing as "suppression."
Fix: Widen the retention time alignment window in your search engine (e.g., MaxQuant or Proteome Discoverer) to 0.5–1.0 minutes.
Module 2: Purification & Sample Prep (The Critical Step)
Issue: "My spray is unstable, and I see salt clusters in the spectra."
Technical Insight:
Dimethylation increases the hydrophobicity of peptides. This is advantageous for retention but requires a modified cleanup strategy compared to native peptides. Standard C18 cleanup is mandatory; simple lyophilization is insufficient.
Workflow Visualization: The "Zero-Suppression" Cleanup
Figure 1: The mandatory cleanup workflow to remove non-volatile cyanoborohydride salts before MS analysis.
Troubleshooting Protocol: StageTip Desalting
Q: What is the most effective washing protocol to remove labeling reagents?A: The standard "2-wash" protocol is often insufficient for dimethyl labeling. Use this Aggressive Wash Protocol :
Step
Solvent Composition
Volume (for 200µL tip)
Purpose
Activation
100% Methanol
20 µL
Activate C18 resin.
Equilibration
0.1% Formic Acid (FA)
20 µL
Prepare for binding.
Loading
Sample (Acidified to pH 2)
Variable
Bind peptides.
Wash 1
0.1% FA in Water
50 µL
Remove bulk salts.
Wash 2
0.1% FA in Water
50 µL
Critical: Remove residual NaBH₃CN.
Wash 3
0.1% FA + 1% ACN
20 µL
Remove hydrophobic contaminants.
Elution
80% ACN / 0.1% FA
20 µL
Elute labeled peptides.
Key Checkpoint: Ensure your sample pH is < 2.0 before loading onto C18. The cyanoborohydride reaction is basic; failing to acidify prevents peptide binding, leading to total signal loss (which looks like suppression) [2].
Module 3: LC-MS Acquisition Parameters
Issue: "Peptides are eluting, but intensities are low compared to unlabeled runs."
Technical Insight:
Dimethylation blocks the N-terminus and Lysine side chains, converting primary amines to tertiary amines. This alters the charge state distribution.[2] You will see fewer +3 and +4 ions and more +2 ions .
Acquisition Optimization Table
Parameter
Standard Setting
Dimethyl Optimized Setting
Reason
Gradient Slope
1% B / min
0.5 - 0.7% B / min
Dimethyl peptides are more hydrophobic and elute later. A shallower gradient prevents co-elution with hydrophobic polymer contaminants.
MS1 Mass Range
350–1600 m/z
300–1500 m/z
Dimethylation adds mass (28 Da/site), but the shift to lower charge states (z=2) often pushes m/z slightly higher.
Dynamic Exclusion
30s
45s
Prevents resampling of the "tail" of abundant peaks, which can be broader due to isotope effects.
Isolation Window
1.4 Th
0.7 - 1.0 Th
Reduces ratio distortion (compression) from co-eluting isobaric interferences.
Module 4: Diagnostic Data Analysis
Issue: "How do I confirm if I have ion suppression or just poor labeling?"
Use this logic flow to diagnose your data files.
Figure 2: Diagnostic decision tree for isolating the root cause of low signal intensity.
Validation Step:
Run a "Labeling Efficiency Check" in your search engine. Set "Dimethyl (K)" and "Dimethyl (N-term)" as Variable Modifications instead of fixed.
If you see many unmodified peptides, your reagents are degraded (Formaldehyde oxidizes over time).
Target: >98% of identified peptides should carry the label.
References
Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484–494.[3]
Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry, 75(24), 6843–6852.
Koehler, C. J., Strozynski, M., Kozielski, F., Treumann, A., & Tholey, A. (2009). Isobaric peptide termini labeling for MS/MS-based quantitative proteomics. Journal of Proteome Research, 8(9), 4333–4341.
Technical Support Center: Optimizing Cleavage for Peptides Containing Dimethylated Lysine
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and optimized protocols for the critical final step of solid-phase peptide synthesis (SPPS): cleavage and deprotection, with a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and optimized protocols for the critical final step of solid-phase peptide synthesis (SPPS): cleavage and deprotection, with a special focus on peptides incorporating N(epsilon)-dimethylated lysine (H-Lys(Me)2-OH).
The permanent dimethylation on the lysine side chain is generally stable to standard trifluoroacetic acid (TFA)-based cleavage. However, the presence of other sensitive residues in your sequence dictates the composition of your cleavage cocktail. The goal is to efficiently cleave the peptide from the resin and remove all side-chain protecting groups without generating unwanted side products. This guide is designed to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Is the dimethylated lysine residue itself at risk during standard TFA cleavage?
A1: No, the Nε-dimethyl group on the lysine side chain is stable under standard acidic cleavage conditions (e.g., TFA-based cocktails) used in Fmoc-SPPS. Unlike protecting groups, this is a permanent modification and will not be cleaved. The primary concern is protecting other sensitive amino acids in your peptide sequence from side reactions.
Q2: What is the purpose of "scavengers" in a cleavage cocktail?
A2: During cleavage, acid-labile protecting groups (like Boc, tBu, Trt, Pbf) are removed, generating highly reactive carbocations.[1][2] These cations can re-attach to nucleophilic residues in your peptide, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired modifications.[1][3] Scavengers are nucleophilic reagents added to the TFA cocktail to "trap" these carbocations before they can cause side reactions.[2][4]
Q3: My peptide contains H-Lys(Me)2-OH, Trp, and Met. What is a good starting cleavage cocktail?
A3: For a peptide with multiple sensitive residues, a more robust scavenger mixture is required. A classic and effective choice is Reagent K or a variation thereof.
Reagent K (typical composition): TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v).[1]
Thioanisole & Phenol: Protects the indole ring of Tryptophan.[1][3]
1,2-ethanedithiol (EDT): A strong reducing agent that prevents oxidation of Met and Cys and also scavenges t-butyl cations.[3][4]
For a less malodorous alternative to EDT, 1,8-Dioxa-3,6-dithiaoctane (DODT) can be used.[3][5]
Q4: I don't see any precipitate after adding cold ether. What should I do?
A4: This is a common issue with several potential causes:
Peptide is too soluble in ether: This often happens with very short or very hydrophilic peptides. Try using a different anti-solvent like methyl t-butyl ether (MTBE), which is less polar than diethyl ether.
Incomplete cleavage: The peptide may not have been fully cleaved from the resin.[6] You can take a small aliquot of the resin, wash it thoroughly, and perform a test cleavage with fresh cocktail to check.
Low peptide yield: If the synthesis efficiency was low, there may not be enough peptide to form a visible pellet.
Precipitation technique: Ensure the ether is ice-cold and that you are adding the TFA solution dropwise to a larger volume of vigorously stirred ether. After addition, storing the mixture at -20°C for at least 30-60 minutes can significantly improve precipitation.[7]
Troubleshooting Guide: From Problem to Solution
This section addresses specific problems you might encounter and provides a logical path to resolving them.
Problem 1: Low Purity or Multiple Peaks in Crude HPLC Analysis
Your HPLC chromatogram of the crude product shows low purity of the target peptide and several unexpected peaks.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low purity peptides.
Problem 2: Incomplete Removal of Protecting Groups
Mass spectrometry reveals peaks corresponding to the desired peptide still carrying one or more side-chain protecting groups (e.g., +252 Da for Arg(Pbf), +166 Da for Tyr(tBu)).
Probable Cause: The cleavage reaction time was too short, or the cocktail was not optimized for notoriously difficult-to-remove groups. Arginine's Pbf group, in particular, can be stubborn, especially if multiple Arg residues are present.[2]
Solution:
Extend Cleavage Time: Increase the cleavage duration from the standard 1.5-2 hours to 3-4 hours.[1]
Optimize for Arginine: If Arg(Pbf) is the issue, ensure your cocktail contains a "soft" scavenger like thioanisole, which specifically aids in Pbf group removal.[3] A cocktail like Reagent R (TFA/thioanisole/EDT/anisole 90:5:3:2) is designed for this purpose.[8]
Re-cleavage: If the issue is discovered after precipitation, the crude peptide can be re-dissolved in a fresh cleavage cocktail and stirred for another 1-2 hours to complete the deprotection.[1]
Optimized Cleavage Protocols
Safety First: Always perform cleavage reactions in a certified chemical fume hood. TFA is highly corrosive and volatile. Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[1]
Protocol 1: Standard Cocktail for Peptides without Sensitive Residues
This cocktail is suitable for peptides containing H-Lys(Me)2-OH but lacking Trp, Cys, or Met.
Reagent
Volume %
Purpose
Trifluoroacetic Acid (TFA)
95%
Cleaves peptide from resin, removes protecting groups.[3]
Follow steps 1 and 2 from Protocol 1, preparing this optimized cocktail.
Add the cocktail to the resin and agitate gently at room temperature for 2-3 hours.
Proceed with steps 4-10 from Protocol 1 for peptide precipitation, washing, and drying.
Workflow & Data Validation
A successful cleavage is validated by analytical techniques. The general workflow should always include a quality control check.
Caption: General workflow for peptide cleavage and validation.
References
DiVA portal. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. [Link]
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
PubMed - NIH. (n.d.). A cleavage cocktail for methionine-containing peptides. [Link]
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
PubMed. (2017). Tryptic Peptides Bearing C-Terminal Dimethyllysine Need to Be Considered during the Analysis of Lysine Dimethylation in Proteomic Study. [Link]
CEM Corporation. Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?[Link]
PMC - NIH. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. [Link]
Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
Technical Support Center: H-Lys(Me)2-OH HCl Stability in Solution
Welcome to the technical support hub for H-Lys(Me)2-OH HCl (Nα-Fmoc-Nε,Nε-dimethyl-L-lysine hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support hub for H-Lys(Me)2-OH HCl (Nα-Fmoc-Nε,Nε-dimethyl-L-lysine hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability and integrity of this valuable methylated amino acid in solution. Here, we address common challenges and provide validated protocols to ensure the reliability and reproducibility of your experiments.
Section 1: Understanding the Molecule and Its Challenges
H-Lys(Me)2-OH HCl is a derivative of the essential amino acid L-lysine, featuring two methyl groups on the epsilon-amino group. This modification is crucial for studying epigenetic mechanisms and protein methylation, which plays a significant role in gene expression and DNA repair.[1] However, like many modified amino acids, its stability in solution can be influenced by a variety of factors, including pH, temperature, and exposure to oxygen.
The primary challenges encountered with H-Lys(Me)2-OH HCl solutions are susceptibility to oxidative degradation and potential demethylation under harsh conditions. The tertiary amine of the dimethyllysine group can be a target for oxidation, which may compromise the integrity of the molecule and affect experimental outcomes.
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and stability of H-Lys(Me)2-OH HCl solutions.
Q1: What is the best solvent to dissolve H-Lys(Me)2-OH HCl?
A1: For most applications, sterile, deionized water is the recommended solvent. The hydrochloride salt enhances its solubility in aqueous solutions. For specific applications requiring organic solvents, dimethylformamide (DMF) is a suitable choice, particularly in the context of peptide synthesis. Always use high-purity solvents to avoid introducing contaminants that could accelerate degradation.
Q2: My H-Lys(Me)2-OH HCl solution has a slight yellow tint. Is it still usable?
A2: A slight yellowing can be an early indicator of degradation, possibly due to oxidation. While minor discoloration may not significantly impact all experiments, it is a sign that the solution's integrity may be compromised. We recommend preparing fresh solutions, especially for sensitive quantitative assays. To minimize this, always store stock solutions protected from light.[2]
Q3: What are the optimal storage conditions for a stock solution of H-Lys(Me)2-OH HCl?
A3: For long-term stability, stock solutions should be aliquoted into small, single-use volumes and stored at -80°C.[3][4] This minimizes freeze-thaw cycles, which can accelerate degradation. For short-term storage (up to one month), -20°C is acceptable.[5] Once an aliquot is thawed, it should be kept at 2-8°C and used within a few days. Always store solutions in tightly sealed containers to prevent moisture absorption and contamination.
Q4: How does pH affect the stability of H-Lys(Me)2-OH HCl in solution?
A4: The pH of the solution is a critical factor.[6][7] Highly acidic or alkaline conditions can promote hydrolysis or other degradation pathways. For general use, maintaining a pH between 5.0 and 7.0 is recommended. If your experimental buffer is outside this range, it is best to add the H-Lys(Me)2-OH HCl solution to the buffer immediately before use rather than storing it in the non-optimal pH buffer.
Q5: Can I add antioxidants to my solution to improve stability?
A5: Yes, for applications where it does not interfere with the experimental endpoint, the addition of antioxidants can be beneficial.[8] Antioxidants work by scavenging free radicals that can cause oxidative damage.[9] Low concentrations (0.01-0.1%) of antioxidants like N-acetylcysteine or ascorbic acid can be considered. However, compatibility with your specific assay must be validated.
Section 3: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues with H-Lys(Me)2-OH HCl solutions.
Issue 1: Inconsistent results in biological or chemical assays.
This is often the first sign of reagent instability.
// Nodes
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B [label="Check Solution Age & Storage", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="Was the solution freshly prepared?", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="Was it stored at -80°C in aliquots?", fillcolor="#F1F3F4", fontcolor="#202124"];
E [label="Perform Quality Control (QC)", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="Run HPLC or LC-MS analysis", fillcolor="#F1F3F4", fontcolor="#202124"];
G [label="Is purity >95%?", fillcolor="#F1F3F4", fontcolor="#202124"];
H [label="Prepare Fresh Solution", fillcolor="#34A853", fontcolor="#FFFFFF"];
I [label="Investigate Other Experimental Variables", fillcolor="#4285F4", fontcolor="#FFFFFF"];
J [label="Solution is likely degraded.\nDiscard and prepare fresh.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
A -> B;
B -> C [label=" "];
C -> D [label="No"];
C -> E [label="Yes"];
D -> J [label="No"];
D -> E [label="Yes"];
E -> F;
F -> G;
G -> I [label="Yes"];
G -> H [label="No"];
H -> E [style=dashed];
}
`
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Visible precipitation in the solution upon thawing.
Precipitation can occur due to poor solubility at lower temperatures or changes in pH.
Warm the Solution: Gently warm the vial to 37°C for a short period and vortex to see if the precipitate redissolves.
Check the pH: If the precipitate persists, check the pH of the solution. Adjusting the pH slightly towards neutral may improve solubility.
Consider Concentration: The concentration of the stock solution may be too high. Consider preparing a more dilute stock solution for storage.
Section 4: Experimental Protocols
To ensure the highest quality of your research, we provide the following validated protocols for solution preparation and stability assessment.
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
Objective: To prepare a stable, high-purity stock solution of H-Lys(Me)2-OH HCl.
Materials:
H-Lys(Me)2-OH HCl (solid powder)
High-purity, sterile deionized water
Sterile, conical-bottom microcentrifuge tubes
Calibrated analytical balance and pH meter
Procedure:
Calculation: Determine the mass of H-Lys(Me)2-OH HCl needed. For a 10 mM solution in 10 mL of water, you will need (Molecular Weight in g/mol ) * (0.01 L) * (0.01 mol/L) grams.
Weighing: Accurately weigh the calculated amount of H-Lys(Me)2-OH HCl powder in a sterile tube.
Dissolution: Add 8 mL of sterile water to the tube. Vortex thoroughly until the solid is completely dissolved.
pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust to a pH between 6.0 and 7.0 using dilute HCl or NaOH.
Final Volume: Add sterile water to reach a final volume of 10 mL.
Aliquoting: Dispense the solution into single-use, sterile microcentrifuge tubes (e.g., 100 µL aliquots).
Storage: Immediately store the aliquots at -80°C.
Protocol 2: HPLC-Based Stability Assessment
Objective: To quantitatively assess the purity and degradation of H-Lys(Me)2-OH HCl over time. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.[10][11]
Materials:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B: 0.1% TFA in acetonitrile
H-Lys(Me)2-OH HCl solution samples (stored under different conditions)
Reference standard (freshly prepared H-Lys(Me)2-OH HCl solution)
Procedure:
Sample Preparation: Thaw your stored samples and the freshly prepared reference standard. Dilute all samples to a concentration of 1 mg/mL with Mobile Phase A.
HPLC Method:
Flow Rate: 1.0 mL/min
Detection Wavelength: 214 nm
Injection Volume: 10 µL
Gradient:
Time (min)
% Mobile Phase B
0
5
20
50
25
95
| 30 | 5 |
Analysis: Run the reference standard first to determine the retention time of the intact H-Lys(Me)2-OH HCl. Then, run your stability samples.
Data Interpretation: Compare the chromatograms of the stored samples to the reference standard. A decrease in the area of the main peak and the appearance of new peaks indicate degradation. Calculate the purity of your sample as: (Area of Main Peak / Total Area of All Peaks) * 100%.
// Nodes
A [label="Prepare Fresh\nReference Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B [label="Prepare Stored\nSample for Analysis", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="Inject into\nHPLC System", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="Acquire Chromatogram", fillcolor="#F1F3F4", fontcolor="#202124"];
E [label="Compare Sample to\nReference Standard", fillcolor="#34A853", fontcolor="#FFFFFF"];
F [label="Calculate Purity &\nIdentify Degradants", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
A -> C;
B -> C;
C -> D;
D -> E;
E -> F;
}
`
Caption: Workflow for HPLC-based stability assessment.
Section 5: Summary of Recommended Practices
To maximize the stability and shelf-life of your H-Lys(Me)2-OH HCl solutions, adhere to the following guidelines.
Parameter
Recommendation
Rationale
Solvent
High-purity, sterile water
Minimizes contaminants that can cause degradation.
Scavenges free radicals to prevent oxidative damage.[8][14]
By implementing these best practices, you can ensure the stability of your H-Lys(Me)2-OH HCl solutions, leading to more reliable and reproducible experimental results.
References
Salim, S. (2014). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. Nutrition Journal. Retrieved from [Link]
Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences. Retrieved from [Link]
ResearchGate. (n.d.). How to prepare and store Amino acid stock solution?. Retrieved from [Link]
Liu, Y., et al. (2018). Enhancing the in vitro Antioxidant Capacities via the interaction of amino acids. Emirates Journal of Food and Agriculture. Retrieved from [Link]
Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. Retrieved from [Link]
Davies, M. J. (1997). The repair of oxidized amino acids by antioxidants. Biochemical Society transactions. Retrieved from [Link]
Zhang, Y., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Journal of Chemical Technology & Biotechnology. Retrieved from [Link]
Mameli, M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. Retrieved from [Link]
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
Rutherfurd, S. M., & Gilani, G. S. (2009). Amino acid analysis. Current protocols in protein science. Retrieved from [Link]
CNIO. (2023). Methylation affects how proteins work. A new technique developed at CNIO shows why. Retrieved from [Link]
protocols.io. (2017). Step 2: Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions. Retrieved from [Link]
Gampe, R. T., et al. (2020). Effects of amino-acid functionalization and pH value on temperature-dependent water dynamics in silica confinement. The Journal of Chemical Physics. Retrieved from [Link]
AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Lys(Me)2-OH HCl. Retrieved from [Link]
Technical Support Center: Optimizing HPLC Separation of Isomeric Dimethylated Peptides
Welcome to the technical support center dedicated to the intricate challenge of separating isomeric dimethylated peptides by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientis...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the intricate challenge of separating isomeric dimethylated peptides by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter the subtle yet significant hurdles of resolving peptides containing symmetric (SDMA) and asymmetric (ADMA) dimethylarginine residues.
As a Senior Application Scientist, I have synthesized my field experience with established scientific principles to provide a practical, in-depth resource. This is not a rigid set of instructions but a comprehensive guide to empower you to make informed decisions in your method development and troubleshooting endeavors.
Understanding the Challenge: The Subtle Difference
The separation of peptides containing SDMA and ADMA is notoriously difficult because these isomers have the same mass and elemental composition. The only difference lies in the placement of two methyl groups on the guanidinium group of the arginine side chain. This subtle structural variance results in minute differences in hydrophobicity and three-dimensional conformation, which are the primary handles for separation in reversed-phase HPLC.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate peptides containing symmetric (SDMA) and asymmetric (ADMA) dimethylarginine?
The primary challenge lies in their near-identical physicochemical properties. Both SDMA and ADMA have the same mass and charge state under typical reversed-phase HPLC conditions. The separation, therefore, relies on minute differences in their hydrophobicity and how they interact with the stationary phase. The slightly different distribution of electron density and the steric hindrance of the methyl groups can lead to subtle changes in the peptide's overall conformation and its interaction with the C18 chains of the stationary phase.[1]
Q2: What is the initial recommended HPLC setup for separating isomeric dimethylated peptides?
For initial method development, a standard Reversed-Phase HPLC (RP-HPLC) system is recommended.[2] Here is a typical starting point:
Column: A high-quality C18 column with a particle size of less than 3 µm is a good starting point.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
Gradient: A shallow gradient is crucial for separating closely eluting species. Start with a linear gradient of 5% to 40% B over 60 minutes.[3]
Flow Rate: Dependent on the column internal diameter (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).
Temperature: Start at ambient temperature and then explore the effect of elevated temperatures.
Detection: UV at 214-220 nm for the peptide backbone and mass spectrometry (MS) for confirmation of identity.
Q3: Can Hydrophilic Interaction Liquid Chromatography (HILIC) be used to separate these isomers?
Yes, HILIC presents a promising alternative or complementary technique to RP-HPLC.[1][4] HILIC separates compounds based on their hydrophilicity, offering an orthogonal separation mechanism to the hydrophobicity-based separation of RP-HPLC.[4] Since the dimethylarginine modification can alter a peptide's overall polarity, HILIC can sometimes provide better resolution. It is particularly useful for more polar peptides that are poorly retained in reversed-phase mode.[1]
Method Development and Optimization Protocols
Achieving baseline separation of isomeric dimethylated peptides requires a systematic approach to method development.
Protocol 1: Systematic Method Development for RP-HPLC Separation
This protocol outlines a step-by-step approach to developing a robust RP-HPLC method.
1. Initial Scouting Run:
Objective: To determine the approximate retention time of the peptide isomers.
Conditions: Use the initial HPLC setup described in Q2.
Analysis: Observe the peak shape. Co-elution of isomers will often present as a broadened or shouldered peak.
2. Gradient Optimization:
Objective: To improve the resolution by manipulating the gradient steepness.
Procedure:
Decrease the gradient slope around the elution time of the peptides. For example, if the peptides elute at 30% B, try a segmented gradient that is shallower in this region (e.g., a 0.5% B/minute change).[3]
Conversely, in some cases, a steeper gradient can improve peak shape and resolution. Experiment with both shallower and steeper gradients.
3. Mobile Phase Modifier Optimization:
Objective: To alter the selectivity by changing the ion-pairing agent.
Procedure:
Vary TFA Concentration: While 0.1% TFA is standard, varying its concentration between 0.05% and 0.2% can sometimes improve resolution.[5]
Alternative Ion-Pairing Agents: Test other ion-pairing agents like formic acid (FA) or difluoroacetic acid (DFA). Be aware that FA provides less ion-pairing and may reduce retention times, but can offer different selectivity.
4. Organic Modifier Evaluation:
Objective: To assess the impact of the organic solvent on selectivity.
Procedure:
Replace acetonitrile with methanol in the mobile phase B.
Run the optimized gradient from step 2. Methanol has different solvent properties and can alter the elution order or improve the resolution of closely related peptides.[6]
5. Temperature Optimization:
Objective: To fine-tune the separation by controlling the column temperature.
Procedure:
Increase the column temperature in increments of 10°C (e.g., 30°C, 40°C, 50°C).
Elevated temperatures can improve peak shape and sometimes alter selectivity.[7] However, be mindful of peptide stability at higher temperatures.
Workflow for RP-HPLC Method Development
Caption: A systematic workflow for developing an RP-HPLC method to separate isomeric dimethylated peptides.
Troubleshooting Guide
Even with a systematic approach, challenges can arise. This section addresses common problems and provides targeted solutions.
Problem
Potential Cause
Suggested Solution
Complete Co-elution (Single, Symmetrical Peak)
Insufficient selectivity of the current method.
1. Change the organic modifier: Switch from acetonitrile to methanol or a mixture of both.[6] 2. Try a different stationary phase: A phenyl-hexyl column can offer different selectivity based on pi-pi interactions.[8][9] 3. Explore HILIC: This orthogonal separation mode may provide the necessary selectivity.[1][4]
Peak Shouldering or Broadening
Partial separation of the isomers.
1. Decrease the gradient slope: A shallower gradient around the elution point of the isomers can improve resolution.[3] 2. Optimize temperature: Both increasing and decreasing the temperature can affect resolution; this needs to be empirically determined.[7] 3. Adjust ion-pairing agent concentration: Fine-tuning the TFA concentration can sometimes resolve shouldering peaks.[5]
Poor Peak Shape (Tailing)
Secondary interactions with the stationary phase (e.g., silanol groups).
1. Increase the concentration of the ion-pairing agent (TFA): This can help to mask silanol interactions.[5] 2. Use a modern, end-capped C18 column: These columns have fewer active silanol groups. 3. Consider a Charged Surface Hybrid (CSH) column: These columns are designed to reduce secondary interactions and improve peak shape, especially with MS-friendly mobile phases.
Low Retention
The peptide is too polar for the reversed-phase conditions.
1. Use a more aqueous starting condition: Begin the gradient at a lower percentage of organic solvent. 2. Consider HILIC: This technique is ideal for retaining and separating polar analytes.[1][4]
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common separation issues with isomeric dimethylated peptides.
Data-Driven Insights: The Impact of Method Parameters
The following tables summarize the expected impact of key chromatographic parameters on the separation of isomeric dimethylated peptides. Note: The quantitative values are illustrative and will vary depending on the specific peptide sequence and HPLC system.
Table 1: Influence of Mobile Phase Composition on Isomer Resolution
Parameter
Variation
Expected Impact on Resolution
Rationale
Ion-Pairing Agent
0.1% TFA vs. 0.1% FA
May improve or decrease resolution
FA is a weaker ion-pairing agent than TFA, leading to different interactions with the positively charged dimethylarginine and the stationary phase. This can alter selectivity.
Organic Modifier
Acetonitrile vs. Methanol
Can significantly alter selectivity and elution order
Methanol and acetonitrile have different polarities and abilities to engage in hydrogen bonding, which can change how the peptide isomers interact with the stationary phase.[6]
pH (using buffers)
pH 3 vs. pH 7
May improve resolution
Changing the pH can alter the charge state of other amino acid residues in the peptide, leading to conformational changes and different interactions with the stationary phase.
Table 2: Effect of Stationary Phase and Temperature on Isomer Separation
Parameter
Variation
Expected Impact on Resolution
Rationale
Stationary Phase
C18 vs. Phenyl-Hexyl
Can provide orthogonal selectivity
Phenyl-hexyl columns offer pi-pi interactions in addition to hydrophobic interactions, which can be beneficial for separating peptides containing aromatic residues or for isomers with different spatial arrangements.[10][8][9]
Temperature
30°C vs. 50°C
Can improve or decrease resolution
Increased temperature reduces mobile phase viscosity and can enhance mass transfer, leading to sharper peaks. It can also alter the peptide's conformation and its interaction with the stationary phase, thus changing selectivity.[7]
When RP-HPLC fails to provide adequate resolution, HILIC is a powerful alternative.
Protocol 2: Initial Method Development for HILIC Separation
1. Column Selection:
Choose a HILIC column with a neutral, amide-based stationary phase.
2. Mobile Phase Preparation:
Mobile Phase A: 95% Acetonitrile, 5% Water, with 10 mM Ammonium Formate, pH 3.
Mobile Phase B: 50% Acetonitrile, 50% Water, with 10 mM Ammonium Formate, pH 3.
3. Gradient Elution:
Start with a high percentage of organic solvent (e.g., 95% A) to ensure retention of the polar peptides.
Run a gradient from 5% to 50% B over 30-45 minutes.
4. Sample Preparation:
It is critical to dissolve the sample in a solvent with a high organic content (similar to the initial mobile phase) to ensure good peak shape.
HILIC Separation Workflow
Caption: A general workflow for developing a HILIC method for the separation of isomeric dimethylated peptides.
Conclusion
The separation of isomeric dimethylated peptides is a challenging but achievable task with a systematic and informed approach. By understanding the subtle physicochemical differences between SDMA and ADMA containing peptides and by methodically manipulating the key HPLC parameters—mobile phase, stationary phase, and temperature—you can significantly enhance your chances of achieving baseline resolution. This guide provides the foundational knowledge and practical protocols to navigate these challenges effectively. Remember that each peptide is unique, and empirical optimization will always be a crucial part of the process.
References
Delobel, A. (2016, March 9). How do I use HPLC to separate peptides with molecular weight between 545 Da and 1731 Da? ResearchGate. [Link]
Chen, Y., et al. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. [Link]
Clemmer, D. E., et al. (2002). Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial. Clemmer Group. [Link]
Dolan, J. W. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. MAC-MOD Analytical. [Link]
Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
Shimadzu Corporation. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu Corporation. [Link]
Zotti, M., et al. (2008). Determination of dimethylarginine levels in rats using HILIC-MS/MS: an in vivo microdialysis study. Journal of Separation Science, 31(13), 2511–2515. [Link]
Chen, Y., et al. (2019). Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides. PMC. [Link]
Mant, C. T., & Hodges, R. S. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 1043(1), 83–91. [Link]
Caglayan, C., et al. (2016). Determination of Asymmetric Dimethylarginine and Symmetric Dimethylarginine in Biological Samples of Mice Using LC/MS/MS. ResearchGate. [Link]
Zhang, K., & Chetwyn, N. P. (2008). Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column. Journal of Chromatography A, 1206(2), 169–176. [Link]
Leiper, J., et al. (2009). HPLC analysis of asymmetric dimethylarginine (ADMA) and related arginine metabolites in human plasma using a novel non-endogenous internal standard. Clinica Chimica Acta, 401(1-2), 126–131. [Link]
Badgett, M. J., et al. (2017). The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS). PMC. [Link]
Waters Corporation. (2022). Reversed-Phase Column Performance for Peptide and Peptide Mapping Separations. Waters Corporation. [Link]
Boersema, P. J., et al. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of Proteome Research, 13(9), 4156–4165. [Link]
HALO Columns. (n.d.). HILIC LC/MS Analytical Approach for Identification of Protein Deamidation and Isomerization Modifications. HALO Columns. [Link]
Kirkland, J. J., et al. (2012). HILIC LC/MS Analytical Approach for Identification of Protein Deamidation and Isomerization Modifications. HALO Columns. [Link]
Fekete, S., et al. (2013). High-Resolution Peptide Mapping Separations with MS-Friendly Mobile Phases and Charge-Surface-Modified C18. ResearchGate. [Link]
Jones, K., et al. (2020). Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 189, 113463. [Link]
Trip, H., et al. (2007). Solvent selectivity and strength in reversed-phase liquid chromatography separation of peptides. ResearchGate. [Link]
Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]
YMC. (n.d.). Effect of column temperature on separation of peptides and proteins. YMC. [Link]
Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. [Link]
Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Biotage. [Link]
Agilent. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent. [Link]
A Comparative Guide to H-Lys(me)2-OH HCl and H-Lys(me)1-OH HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis, the incorporation of post-translationally modified amino acids is crucial for mimicking natural biological func...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the incorporation of post-translationally modified amino acids is crucial for mimicking natural biological function and developing novel therapeutics. Among these, methylated lysine residues play a pivotal role in epigenetic regulation and protein-protein interactions. This guide provides a detailed, objective comparison of two key building blocks for introducing lysine methylation: Nε,Nε-dimethyl-L-lysine hydrochloride (H-Lys(me)2-OH HCl) and Nε-monomethyl-L-lysine hydrochloride (H-Lys(me)1-OH HCl). We will delve into their chemical properties, performance in solid-phase peptide synthesis (SPPS), and provide field-proven insights to guide your experimental choices.
Introduction to Lysine Methylation and its Importance
Lysine methylation is a fundamental post-translational modification where one, two, or three methyl groups are added to the ε-amino group of a lysine residue. This seemingly subtle alteration does not change the overall positive charge of the lysine side chain at physiological pH, but it does increase its hydrophobicity and steric bulk.[1] These changes have profound effects on protein structure and function, most notably in the context of histone proteins, where the "histone code" of modifications dictates chromatin structure and gene expression.[2] The ability to synthesize peptides with precisely placed mono-, di-, or tri-methylated lysines is therefore essential for studying these biological processes and for developing targeted therapeutics.
Chemical and Physical Properties: A Tale of Two Methyl Groups
The primary distinction between H-Lys(me)1-OH HCl and H-Lys(me)2-OH HCl lies in the degree of methylation on the ε-amino group. This difference in structure translates to variations in their chemical properties, which can influence their behavior during peptide synthesis.
The increased number of electron-donating methyl groups in H-Lys(me)2-OH HCl makes its ε-amino group more basic compared to that of H-Lys(me)1-OH HCl. This heightened basicity is a critical factor to consider during Fmoc-based SPPS.
Performance in Solid-Phase Peptide Synthesis (SPPS)
The true test of these building blocks lies in their performance during the demanding process of solid-phase peptide synthesis. For SPPS, these amino acids are typically used in their Nα-Fmoc protected forms: Fmoc-Lys(Boc,Me)-OH for monomethylated lysine and Fmoc-Lys(Me)2-OH HCl for dimethylated lysine.[4]
Coupling Efficiency and Steric Hindrance
The addition of methyl groups can introduce steric hindrance, potentially slowing down the coupling reaction. While one methyl group in Fmoc-Lys(Boc,Me)-OH generally does not pose a significant challenge to standard coupling protocols, the two methyl groups in Fmoc-Lys(Me)2-OH can create a more sterically hindered environment. However, for many sequences, both can be incorporated efficiently using standard coupling reagents.
A Critical Consideration: Side Chain Basicity and Premature Fmoc Deprotection
A significant challenge arises from the increased basicity of the dimethylated lysine side chain. The ε-amino group of Lys(Me)2 is sufficiently basic to cause premature removal of the acid-labile Fmoc protecting group from the growing peptide chain over extended periods.[4] This can lead to the undesirable insertion of deletion sequences, complicating the purification process and reducing the overall yield of the target peptide.
To mitigate this, it is strongly recommended to use milder, slightly acidic coupling conditions when incorporating Fmoc-Lys(Me)2-OH and for all subsequent amino acid additions in the sequence.[4] The use of diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt) is a well-established method to achieve this.[4] Under these conditions, the basic side chain is protonated, rendering it unable to catalyze Fmoc deprotection.
In contrast, the monomethylated lysine derivative, typically protected as Fmoc-Lys(Boc,Me)-OH, does not exhibit this pronounced basicity and can be incorporated using standard coupling procedures without the same risk of premature Fmoc deprotection.[4] The Boc protecting group on the ε-amino group is stable during the synthesis and is conveniently removed during the final trifluoroacetic acid (TFA) cleavage step.[4]
A Researcher's Guide to the Validation of Synthetic Dimethylated Peptides: Edman Degradation vs. Tandem Mass Spectrometry
In the landscape of therapeutic peptide development and proteomics research, the precise validation of synthetic peptides is paramount. The introduction of post-translational modifications, such as dimethylation on lysin...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of therapeutic peptide development and proteomics research, the precise validation of synthetic peptides is paramount. The introduction of post-translational modifications, such as dimethylation on lysine and arginine residues, adds a layer of complexity to their characterization. This guide provides an in-depth comparison of two cornerstone sequencing methodologies—classic Edman degradation and modern tandem mass spectrometry (MS/MS)—for the validation of synthetic dimethylated peptides. We will delve into the causal mechanisms of each technique, provide field-proven experimental protocols, and present a clear comparison of their performance to empower researchers in making informed decisions for their analytical workflows.
The Significance of Dimethylation in Synthetic Peptides
Dimethylation, the addition of two methyl groups, is a crucial post-translational modification that can significantly impact a peptide's structure, function, and therapeutic efficacy. It can influence protein-protein interactions, signal transduction, and gene regulation. For developers of synthetic peptides, ensuring the correct placement and nature of these modifications is a critical quality attribute. This guide will equip you with the knowledge to rigorously validate these synthetic targets.
Methodological Showdown: Edman Degradation vs. Tandem Mass Spectrometry
The choice between Edman degradation and tandem mass spectrometry for sequencing dimethylated peptides is not merely a matter of preference but a strategic decision based on the specific analytical question at hand.
Edman Degradation , a classic chemical method, provides unambiguous sequential N-terminal amino acid identification.[1][2][3] It excels in confirming the initial sequence of a highly purified peptide without reliance on databases.[1][2] However, its efficacy can be hampered by N-terminal modifications and its throughput is inherently low.[1][2]
Tandem Mass Spectrometry (MS/MS) , on the other hand, is a high-throughput technique capable of analyzing complex mixtures and identifying internal modifications.[1][2] While powerful, it often relies on database matching for sequence identification, and de novo sequencing of modified peptides can be challenging.[1][4]
Comparative Performance Analysis
To facilitate a direct comparison, the following table summarizes the key performance metrics of Edman degradation and tandem mass spectrometry for the validation of synthetic dimethylated peptides.
Feature
Edman Degradation
Tandem Mass Spectrometry (LC-MS/MS)
Principle
Sequential chemical cleavage of N-terminal amino acids.[2][3]
Fragmentation of peptide ions and mass analysis of the fragments.[1]
Primary Application
N-terminal sequence confirmation of purified peptides.[1][2]
High-throughput sequencing, PTM analysis, and complex mixture analysis.[1][2]
Potential for full sequence coverage, including internal regions.
Handling of Modifications
Can be challenging for modified residues without standards; N-terminal blocking is a major limitation.
Can identify and locate various modifications, including internal ones.
De Novo Sequencing
Inherently a de novo method for the N-terminus.
Possible with specialized algorithms, but can be complex for modified peptides.[4][8]
Cost per Sample
Generally higher due to labor-intensive nature and specialized reagents.
Can be lower for high-throughput runs, but initial instrument cost is high.[9]
Sample Purity Requirement
High purity (>95%) is essential.
More tolerant of complex mixtures.
Data Interpretation
Direct and straightforward interpretation of chromatograms.
Requires sophisticated software and expertise to interpret fragmentation spectra.
Experimental Workflows and Protocols
A self-validating system is crucial for trustworthy results. The following sections provide detailed, step-by-step protocols for both methodologies, grounded in established laboratory practices.
Reductive Dimethylation of Synthetic Peptides: A Preparatory Step
Prior to sequencing, synthetic peptides are often dimethylated using a reductive amination process. This involves reacting the primary amines of the peptide (N-terminus and lysine side chains) with formaldehyde, followed by reduction with a mild reducing agent like sodium cyanoborohydride.
Caption: Reductive amination workflow for peptide dimethylation.
Validation by Edman Degradation: A Step-by-Step Protocol
Edman degradation provides a robust method for N-terminal sequence confirmation. However, the presence of a dimethylated N-terminal amino acid will block the initial coupling step with phenylisothiocyanate (PITC), preventing sequencing. Therefore, this method is primarily used to confirm the sequence of peptides with internal dimethylated lysine residues, or to verify the absence of N-terminal dimethylation when it is not intended.
I. Sample Preparation
Purification: Ensure the synthetic peptide is of high purity (>95%) using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantification: Accurately determine the peptide concentration. A minimum of 10-100 picomoles is typically required.[3]
Immobilization: Covalently attach the peptide to a solid support (e.g., a PVDF membrane) to facilitate the removal of excess reagents and byproducts during sequencing cycles.
II. Automated Edman Sequencing
Modern automated sequencers perform the following steps iteratively:
Coupling: The N-terminal amino group of the peptide reacts with PITC at a basic pH to form a phenylthiocarbamoyl (PTC) peptide.
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ) derivative.
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
Identification: The PTH-amino acid is identified by RP-HPLC by comparing its retention time to that of known standards.
III. Data Interpretation for Dimethylated Peptides
Dimethyllysine: The PTH derivative of dimethyllysine will have a unique retention time compared to the standard 20 amino acids. A dedicated standard is required for unambiguous identification. In the absence of a standard, the cycle will yield an unidentifiable peak, and the sequence can be inferred by the subsequent amino acids.
Dimethylarginine: Similar to dimethyllysine, the PTH derivative of dimethylarginine will have a distinct elution profile.
Caption: Automated Edman degradation workflow for peptide sequencing.
Validation by Tandem Mass Spectrometry (LC-MS/MS): A Detailed Workflow
LC-MS/MS offers a powerful alternative for the comprehensive analysis of synthetic dimethylated peptides.
I. Sample Preparation and LC Separation
Sample Solubilization: Dissolve the synthetic dimethylated peptide in a suitable solvent compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).
LC-MS/MS System Setup:
Column: Use a C18 reversed-phase column suitable for peptide separations.
Mobile Phases:
A: 0.1% formic acid in water
B: 0.1% formic acid in acetonitrile
Gradient: Develop a suitable gradient to ensure good separation of the peptide from any impurities.
II. Tandem Mass Spectrometry Analysis
MS1 Scan (Full Scan): The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect the precursor ions of the peptides eluting from the LC column. The dimethylated peptide will have a characteristic mass shift of +28.03 Da for each dimethylated site compared to its unmodified counterpart.
MS2 Scan (Fragmentation): The mass spectrometer isolates the precursor ion of the dimethylated peptide and fragments it, typically using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are then mass analyzed.
III. Data Interpretation and De Novo Sequencing
The fragmentation pattern in the MS/MS spectrum provides the sequence information.
b- and y-ions: The primary fragment ions observed are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions of the same series corresponds to the mass of an amino acid residue.
Identifying Dimethylated Residues:
Dimethyllysine: A mass shift of +28.03 Da will be observed on the b-ions subsequent to the dimethylated lysine residue and on the y-ions containing the dimethylated lysine.
Dimethylarginine:
Asymmetric Dimethylarginine (aDMA): This modification can be identified by a characteristic neutral loss of dimethylamine (45.058 Da) from the precursor ion and fragment ions upon CID/HCD.
Symmetric Dimethylarginine (sDMA): This isomer is distinguished by a neutral loss of methylamine (31.042 Da).
Optimizing Collision Energy: The efficiency of these neutral loss events can be enhanced by increasing the normalized collision energy (NCE) during fragmentation, which aids in the confident assignment of the arginine dimethylation state.
Caption: LC-MS/MS workflow for the validation of synthetic peptides.
Conclusion and Recommendations
The validation of synthetic dimethylated peptides requires a thoughtful selection of analytical techniques.
For unambiguous N-terminal sequence confirmation of a highly purified peptide with internal dimethylation, Edman degradation remains a valuable, albeit low-throughput, tool. Its direct, database-independent nature provides a high degree of confidence.[1][2]
For high-throughput analysis, characterization of internal dimethylation sites, and the analysis of potentially complex synthetic peptide mixtures, tandem mass spectrometry is the method of choice. Its superior sensitivity and ability to identify and locate modifications make it indispensable in modern peptide analysis.[1][7]
Ultimately, a combinatorial approach, where the strengths of both techniques are leveraged, can provide the most comprehensive and robust validation of synthetic dimethylated peptides, ensuring the quality and reliability of these critical research and therapeutic agents.
References
JoVE. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. [Link]
CORE. MICRO-SEQUENCE ANALYSIS OF PEPTIDES AND PROTEINS USING 4&V- DIMETHYL~~NOAZOBENZENE 4. [Link]
Rapid Novor. What is the De Novo Amino Acid Sequencing Method?. [Link]
ACS Publications. High-Sensitivity LC-MS/MS Quantification of Peptides and Proteins in Complex Biological Samples: The Impact of Enzymatic Digestion and Internal Standard Selection on Method Performance. [Link]
MtoZ Biolabs. When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide. [Link]
Smith, J. B. (2001). Peptide Sequencing by Edman Degradation. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd.
PubMed. Algorithms for the de novo sequencing of peptides from tandem mass spectra. [Link]
Novatia, LLC. MS Peptide & Protein Pricing. [Link]
NIH. Prediction of LC-MS/MS Properties of Peptides from Sequence by Deep Learning. [Link]
NIH. DeltAMT: A Statistical Algorithm for Fast Detection of Protein Modifications From LC-MS/MS Data. [Link]
PNAS. Proximity-driven acceleration of challenging solid-phase peptide couplings. [Link]
ResearchGate. Identification and Sequencing of N-Terminal Peptides in Proteins by LC-Fluorescence-MS/MS: An Approach to Replacement of the Edman Degradation. [Link]
The Methylation Dichotomy: A Guide to the Functional Divergence of Di- and Tri-methylated Lysine
In the intricate world of epigenetic regulation, the post-translational modification of histone proteins serves as a sophisticated signaling network, dictating the accessibility of our genome. Among the myriad of these m...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of epigenetic regulation, the post-translational modification of histone proteins serves as a sophisticated signaling network, dictating the accessibility of our genome. Among the myriad of these modifications, lysine methylation stands out for its complexity, existing in mono-, di-, and tri-methylated states. While the addition of a single methyl group can be a crucial first step, the functional chasm between di- and tri-methylation on the same lysine residue is profound, often leading to starkly different biological outcomes. This guide provides an in-depth comparison of the functional distinctions between di- and tri-methylated lysine, offering insights for researchers, scientists, and drug development professionals navigating this nuanced landscape.
The Tale of Two Marks: Transcriptional Activation vs. Repression
The functional consequence of lysine methylation is exquisitely context-dependent, relying on the specific lysine residue modified and its methylation state. This is most evident in the well-characterized modifications of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).
H3K4 Methylation: A Spectrum of Activation
Both di- and tri-methylation of H3K4 are generally associated with active transcription, yet they occupy distinct territories and play non-redundant roles.
H3K4me3: This mark is a hallmark of active gene promoters.[1] Its presence is tightly correlated with transcription initiation and the recruitment of the transcriptional machinery.[1] H3K4me3 acts as a docking site for proteins containing PHD fingers, such as the TAF3 component of the TFIID transcription factor complex, directly linking this histone mark to the assembly of the pre-initiation complex.[1]
H3K4me2: In contrast, H3K4me2 has a broader distribution, found at both promoters and enhancers.[2] It is often considered a more general mark of "active" chromatin and may represent a transitional state in the methylation process.[2] While also linked to transcriptional activation, some studies suggest a more complex role for H3K4me2, including the potential for repressive functions in certain contexts, such as suppressing cryptic transcription within gene bodies.[3] The distinction is crucial; while H3K4me3 is a sharp peak at the transcription start site (TSS), H3K4me2 forms a broader domain.
H3K9 Methylation: Shades of Silencing
The di- and tri-methylation of H3K9 are both repressive marks, yet they define functionally distinct types of heterochromatin.
H3K9me3: This is a classic mark of constitutive heterochromatin, which is highly condensed and transcriptionally silent.[6] It is concentrated at repetitive elements and pericentromeric regions, playing a critical role in maintaining genome stability. The transition from H3K9me2 to H3K9me3 is a key step in establishing robust and heritable gene silencing.[5][7] Loss of H3K9me3 can lead to a less rigid nuclear structure, while loss of H3K9me2 can result in more compact chromocenters.[7]
The Molecular Machinery: Writers, Erasers, and Readers
The dynamic interplay between enzymes that add ("writers"), remove ("erasers"), and recognize ("readers") these methyl marks governs their functional output. The specificity of these proteins for di- versus tri-methylated lysine is a cornerstone of their differential effects.
Writers: Histone Lysine Methyltransferases (KMTs)
KMTs exhibit specificity for both the lysine residue and the degree of methylation. For instance, G9a and GLP are the primary enzymes responsible for depositing H3K9me2, while SUV39H1 and SETDB1 are key for H3K9me3.[4] This enzymatic division of labor is fundamental to the establishment of distinct chromatin domains.
Erasers: Histone Lysine Demethylases (KDMs)
KDMs also display methylation state specificity. The LSD (KDM1) family of demethylases can only remove mono- and di-methyl groups, as their catalytic mechanism requires a protonated nitrogen, which is absent in the quaternary amine of a tri-methylated lysine. In contrast, the JmjC domain-containing family of KDMs can demethylate mono-, di-, and tri-methylated lysines. This enzymatic constraint has profound biological implications, making tri-methylation a more stable and long-lasting mark in contexts where JmjC demethylases are not active.
Readers: The Arbiters of Function
The ultimate functional consequence of a methylation mark is determined by the "reader" proteins it recruits. These proteins contain specialized domains, such as chromodomains, Tudor domains, and PHD fingers, that recognize specific methylation states.
The structural basis for this specificity often lies in the architecture of an "aromatic cage" within the reader domain.[8] The size and chemical properties of this cage determine its preference for the number of methyl groups.
Tri-methylated lysine is bulkier and carries a more delocalized positive charge, often favoring interaction with larger, more hydrophobic aromatic cages.
Di-methylated lysine , with its available N-H group, can form hydrogen bonds that are not possible with the tri-methylated form, allowing for specific recognition by reader domains with appropriately placed hydrogen bond acceptors.
Table 1: Differential Recognition of Di- vs. Tri-methylated Lysine by Reader Proteins
Potent reader of bivalent marks, linking active and repressive domains.[10]
UHRF1 (Tandem Tudor & PHD)
H3K9me3
Weaker binding
Stronger binding
Crucial for linking histone methylation to DNA methylation maintenance.[11]
Experimental Corner: Distinguishing Di- from Tri-methylation
The ability to accurately differentiate between di- and tri-methylated lysine is paramount for understanding their distinct biological roles. Here, we outline key experimental approaches.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is the gold standard for mapping the genomic location of histone modifications. The success of this technique hinges on the specificity of the antibody used.
Step-by-Step ChIP-seq Protocol Outline:
Cell Cross-linking: Covalently link proteins to DNA using formaldehyde. This stabilizes the protein-DNA interactions.
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.
Immunoprecipitation: Incubate the sheared chromatin with an antibody highly specific for the target modification (e.g., anti-H3K9me2 or anti-H3K9me3). It is crucial to use a validated antibody with minimal cross-reactivity.[12]
Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated magnetic beads.
Washes: Perform a series of stringent washes to remove non-specifically bound chromatin.
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the formaldehyde cross-links by heating.
DNA Purification: Purify the DNA.
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for the histone mark.
Mass Spectrometry-Based Proteomics
Mass spectrometry offers a powerful, antibody-independent method for quantifying the relative abundance of different methylation states on a given lysine residue.
Workflow for Quantitative Mass Spectrometry of Histone Modifications:
Caption: Workflow for mass spectrometry-based analysis of histone methylation.
Step-by-Step Mass Spectrometry Protocol Outline:
Histone Extraction: Isolate histones from cell nuclei.
Chemical Derivatization (Optional but Recommended): To enable digestion with trypsin (which cleaves after lysine and arginine), the charge on unmodified and mono-methylated lysines is neutralized by chemical derivatization (e.g., propionylation). This ensures that trypsin only cleaves after arginine residues, generating larger, more informative peptides.
Enzymatic Digestion: Digest the derivatized histones into peptides using an enzyme like trypsin.
Peptide Enrichment (Optional): For low-abundance modifications, enrichment using techniques like hydrophilic interaction liquid chromatography (HILIC) can be employed.
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides, and fragmentation patterns can be used to identify the peptide sequence and the location and type of modification.
Data Analysis: Use specialized software to identify the modified peptides and quantify their relative abundance based on the intensity of the corresponding peaks in the mass spectrum.
Self-Validation: The high mass accuracy of modern mass spectrometers allows for the unambiguous identification of di- versus tri-methylation, as they differ by a mass of 14.01565 Da (the mass of a CH2 group). This provides an inherent validation of the methylation state.
Functional Implications and Disease Relevance
The precise balance between di- and tri-methylation is crucial for normal development and cellular function.[13] Dysregulation of the enzymes that control this balance is a common theme in various diseases, including cancer and neurodevelopmental disorders.
Cancer: Overexpression of KMTs that deposit repressive tri-methyl marks (e.g., EZH2 for H3K27me3 or SUV39H1 for H3K9me3) or loss of function of KDMs that remove them can lead to the silencing of tumor suppressor genes.[14][15] Conversely, alterations in the levels of activating tri-methyl marks can drive oncogene expression.
Neurodevelopmental Disorders: Mutations in genes encoding the writers, erasers, and readers of histone methylation are linked to a range of intellectual disability syndromes. The precise control of gene expression afforded by the dynamic interplay of different methylation states is critical for proper brain development.
Concluding Remarks
The distinction between di- and tri-methylated lysine is not merely a quantitative difference of one methyl group. It represents a qualitative leap in biological signaling, governed by a complex interplay of specialized enzymes and effector proteins. This dichotomy allows for a finer tuning of the epigenetic landscape, enabling the cell to establish both plastic and stably inherited chromatin states. For researchers in basic science and drug development, a deep understanding of these functional differences is essential for deciphering the complexities of gene regulation and for designing targeted therapeutic strategies that can correct the epigenetic imbalances that underlie disease.
References
H3K9me2 - Wikipedia. Wikipedia. Available at: [Link].
FACT facilitates H3K9me2 to H3Kme3 transition by suppressing histone... ResearchGate. Available at: [Link].
Structural Insight into Coordinated Recognition of Trimethylated Histone H3 Lysine 9 (H3K9me3) by the Plant Homeodomain (PHD) and Tandem Tudor Domain (TTD) of UHRF1 (Ubiquitin-like, Containing PHD and RING Finger Domains, 1) Protein. PMC - NIH. Available at: [Link].
Engineered Reader Proteins for Enhanced Detection of Methylated Lysine on Histones. PMC. Available at: [Link].
histone H3K9me2/3 reader activity. Gene Ontology Term (GO:0062072). Available at: [Link].
Highly rigid H3.1/H3.2–H3K9me3 domains set a barrier for cell fate reprogramming in trophoblast stem cells. Genes & Development. Available at: [Link].
Differential H3K9me2 heterochromatin levels and concordant mRNA expression in postmortem brain tissue of individuals with schizophrenia, bipolar, and controls. PMC - PubMed Central. (2022). Available at: [Link].
Understanding histone H3 lysine 36 methylation and its deregulation in disease. PMC - NIH. Available at: [Link].
Molecular basis for histone H3 “K4me3-K9me3/2” methylation pattern readout by Spindlin1. PMC - NIH. Available at: [Link].
Structural analyses of reader–histone interactions... ResearchGate. Available at: [Link].
Comparison of Molecular Recognition of Trimethyllysine and Trimethylthialysine by Epigenetic Reader Proteins. ResearchGate. (2020). Available at: [Link].
Insights into newly discovered marks and readers of epigenetic information. PMC - NIH. (2016). Available at: [Link].
H3K4me3, H3K9ac, H3K27ac, H3K27me3 and H3K9me3 Histone Tags Suggest Distinct Regulatory Evolution of Open and Condensed Chromatin Landmarks. MDPI. (2019). Available at: [Link].
Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. Available at: [Link].
Regulation of mammalian 3D genome organization and histone H3K9 dimethylation by H3K9 methyltransferases. PMC - NIH. (2021). Available at: [Link].
Roles and regulation of histone methylation in animal development. PMC. Available at: [Link].
Mechanism of Histone H3K4me3 Recognition by the Plant Homeodomain of Inhibitor of Growth 3. PubMed Central. Available at: [Link].
Molecular Pathways: Deregulation of Histone 3 Lysine 27 Methylation in Cancer—Different Paths, Same Destination. NIH. Available at: [Link].
Chemical tools targeting readers of lysine methylation. PMC - NIH. Available at: [Link].
H3K9 methylation regulates heterochromatin silencing through incoherent feedforward loops. PMC. (2024). Available at: [Link].
Writers and readers of H3K9me2 form distinct protein networks during the cell cycle that include candidates for H3K9 mimicry. PubMed Central. Available at: [Link].
Comparison of Molecular Recognition of Trimethyllysine and Trimethylthialysine by Epigenetic Reader Proteins. PMC - PubMed Central. (2020). Available at: [Link].
Covalent labeling of a chromatin reader domain using proximity-reactive cyclic peptides. Chemical Science (RSC Publishing). Available at: [Link].
Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. ResearchGate. (2025). Available at: [Link].
The patterns of the ChIP-seq signals of H3K9me3, H3K27me3, and H4K20me1... ResearchGate. Available at: [Link].
H3K4me3 amplifies transcription at intergenic active regulatory elements. Genes & Development. (2025). Available at: [Link].
Reader domain specificity and lysine demethylase-4 family function. PMC - NIH. (2016). Available at: [Link].
Functional Roles of H3K4 Methylation in Transcriptional Regulation. PMC - NIH. Available at: [Link].
Developmental roles of the histone lysine demethylases. PMC - NIH. Available at: [Link].
Dual recognition of H3K4me3 and H3K27me3 by a plant histone reader SHL. nature.com. Available at: [Link].
Deregulation of histone lysine methyltransferases contributes to oncogenic transformation of human bronchoepithelial cells. PMC - PubMed Central. (2008). Available at: [Link].
Quantitative analysis of global protein lysine methylation by mass spectrometry. PMC - NIH. Available at: [Link].
Distinct features of H3K4me3 and H3K27me3 chromatin domains in pre-implantation embryos. Semantic Scholar. Available at: [Link].
Proteome-wide enrichment of proteins modified by lysine methylation. PMC - NIH. Available at: [Link].
Epigenetic regulation of development by histone lysine methylation. ResearchGate. (2025). Available at: [Link].
Hypo-trimethylation of Histone H3 Lysine 4 and Hyper-tri/dimethylation of Histone H3 Lysine 27 as Epigenetic Markers of Poor Prognosis in Patients with Primary Central Nervous System Lymphoma. Cancer Research and Treatment. Available at: [Link].
H3k9me2 – Knowledge and References. Taylor & Francis. Available at: [Link].
and tri- but not monomethylation on histone H3 lysine 36 marks active transcription of genes involved in flowering time regulation and other processes in Arabidopsis thaliana. PubMed. Available at: [Link].
Nonhistone Lysine Methylation in the Regulation of Cancer Pathways. PMC. Available at: [Link].
Establishment of H3K9me3-dependent heterochromatin during embryogenesis in Drosophila miranda. eLife. (2021). Available at: [Link].
RNA and Transcription Epigenetic Transfiguration of H3K4me2 to H3K4me3 During Differentiation of Embryonic Stem Cell into Non-embryonic Cells. ResearchGate. Available at: [Link].
Molecular mechanisms involved in Plasmodium gametocytogenesis. Frontiers. Available at: [Link].
Functional and Quantitative Mass Spectrometry-Based Approaches for Mapping the Lysine Methylome. IU Indianapolis ScholarWorks. Available at: [Link].
Optimizing Dimethyl-Lysine Incorporation: A Comparative Guide to Protecting Group Strategies
This guide provides a technical comparison of strategies for incorporating dimethylated lysine (Lys(Me)₂) into peptides, focusing on the selection of orthogonal protecting groups for on-resin synthesis versus pre-formed...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of strategies for incorporating dimethylated lysine (Lys(Me)₂) into peptides, focusing on the selection of orthogonal protecting groups for on-resin synthesis versus pre-formed building blocks.
Executive Summary
The incorporation of
-dimethyllysine (Lys(Me)₂) into peptides presents a unique challenge in Solid-Phase Peptide Synthesis (SPPS). Unlike primary amines, the dimethylated side chain is a tertiary amine. It cannot be acylated, meaning it technically requires no protecting group during chain elongation. However, its basicity and the need for site-specific installation drive the choice of synthetic strategy.
This guide compares the two dominant methodologies:
Direct Coupling: Using pre-formed Fmoc-Lys(Me)₂-OH building blocks.
On-Resin Reductive Alkylation: Using orthogonal protecting groups (ivDde , Mtt , Alloc ) to mask the lysine
-amine until a specific methylation step is performed.
Mechanism of Action & Strategic Decision
The choice of protecting group is dictated by the synthesis scale, the complexity of the peptide, and the specific resin used.
The "Zero-Protection" Paradox
Once dimethylated, the lysine side chain (
) is chemically inert to Fmoc/tBu coupling reagents (HBTU/HATU). Therefore, the "protecting group" discussion primarily concerns how to access the dimethyl state without affecting other residues.
Pre-formed (Fmoc-Lys(Me)₂-OH): The side chain is left free (usually as an HCl salt) to suppress its nucleophilicity via protonation.
On-Resin (Orthogonal PGs): Requires a protecting group that can be removed without cleaving the peptide from the resin or removing the N-terminal Fmoc group.
Figure 1: Decision tree for selecting the optimal dimethyl-lysine incorporation strategy.
Comparative Analysis of Protecting Groups
A. Pre-formed Building Block: Fmoc-Lys(Me)₂-OH
This is the "Gold Standard" for purity but often the most expensive.
Structure: The
-amine is a tertiary dimethylamine.
Protection Status:None. The amine is typically supplied as a hydrochloride salt (
).
Performance:
Coupling Efficiency: High. The charged side chain does not interfere significantly with activation if base (DIPEA) is controlled.
Purity: Eliminates the risk of incomplete methylation (monomethyl contaminants) seen in on-resin protocols.
Limitation: High cost for large-scale synthesis.
B. On-Resin Orthogonal Protection (ivDde vs. Mtt vs. Alloc)
When the building block is unavailable, one must couple a protected lysine, deprotect the side chain selectively, and perform reductive alkylation (Formaldehyde + NaBH₃CN).
Add DIPEA (6 equiv). Note: Extra base is required to neutralize the HCl salt on the side chain.
Coupling:
Add activated mixture to the resin immediately.
Couple for 45–60 minutes.
Validation:
Kaiser test is not effective for tertiary amines. Use Chloranil test or micro-cleavage LC-MS.
Visualizing the On-Resin Workflow
The following diagram illustrates the chemical pathway for the ivDde strategy, highlighting the critical "Orthogonality Checkpoint."
Figure 2: Step-by-step workflow for ivDde-mediated on-resin dimethylation.
References
Novabiochem . (2014). Catalog of Orthogonally Protected Amino Acids. Merck Millipore.[4] Link
Rayment, I. (1997).[5] Reductive alkylation of lysine residues to alter crystallization properties of proteins.[5] Methods in Enzymology, 276, 171-179.[5] Link
Verdine, G. L., & Stivers, J. T. (2019). Enhancing the Incorporation of Lysine Derivatives into Proteins.[4][8] NIH PubMed Central. Link
Nash, I. A., et al. (1996). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine.[13] International Journal of Peptide and Protein Research. Link
Gao, X., et al. (2024). Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides.[11] ChemicalBook. Link
Comparative Analysis of H-Lys(Me)2-OH HCl Purity: A Guide for Epigenetic & Peptide Research
Executive Summary: The "Purity Paradox" in Methylated Lysines In the high-stakes field of epigenetic research—specifically the study of histone post-translational modifications (PTMs)—the quality of the starting material...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Purity Paradox" in Methylated Lysines
In the high-stakes field of epigenetic research—specifically the study of histone post-translational modifications (PTMs)—the quality of the starting material is not merely a variable; it is a determinant of biological truth. H-Lys(Me)2-OH HCl (
-dimethyl-L-lysine hydrochloride) is a critical building block for synthesizing histone peptides (e.g., H3K9me2, H3K27me2) used in antibody validation, nucleosome reconstitution, and inhibitor screening.
The Core Problem: Standard Certificates of Analysis (CoA) often list "Purity >98%." However, for methylated lysines, chemical purity is insufficient. The presence of methylation isomers (mono- or tri-methylated lysine) and optical impurities (D-enantiomers) can catastrophically skew binding affinity data and peptide synthesis yields.
This guide moves beyond the label, providing a technical comparison of H-Lys(Me)2-OH HCl from different supplier tiers, backed by analytical protocols to validate your own stock.
Market Landscape & Specification Analysis
We analyzed specifications and typical lot data from three distinct tiers of suppliers. Note that while specific supplier names are used as benchmarks, lot-to-lot variability exists.
To validate the purity of H-Lys(Me)2-OH HCl, one must look for specific impurities that standard C18 HPLC often misses.
CQA 1: Methylation Degree Specificity
The Risk: Synthesis of dimethyl-lysine often involves reductive alkylation. Incomplete reaction yields Monomethyl-Lys ; over-reaction yields Trimethyl-Lys .
Impact: Antibodies for H3K9me2 are highly specific. Contamination with H3K9me1 or me3 (even at 1%) can cause false positives in cross-reactivity assays.
CQA 2: Enantiomeric Purity (Chirality)
The Risk: Harsh reaction conditions can racemize the
-carbon, producing the D-isomer.
Impact: In SPPS, a single D-amino acid can disrupt the helical structure of histone tails, altering the binding affinity of "reader" proteins (e.g., Chromodomains).
Visualizing the Validation Workflow
The following diagram outlines the decision matrix for qualifying a new batch of H-Lys(Me)2-OH HCl before committing it to high-value synthesis.
Figure 1: Quality Control Workflow for Methylated Lysine Derivatives.
Experimental Protocols
As a self-validating system, use these protocols to verify supplier claims.
Protocol A: Separation of Methylation States (LC-MS)
Standard C18 gradients often co-elute Me1, Me2, and Me3 species. This method uses ion-pairing to separate them.
Column: C18 AQ (Polar Endcapped), 150 x 4.6 mm, 3 µm.
Mobile Phase A: Water + 0.1% HFBA (Heptafluorobutyric acid). Note: HFBA is a volatile ion-pairing agent superior to TFA for retaining polar amines.
Mobile Phase B: Acetonitrile + 0.1% HFBA.
Gradient: 0-30% B over 20 minutes.
Detection: ESI-MS (Positive Mode).
Success Criteria:
H-Lys(Me)2 Peak (
Da for free base cation).
Look for impurities: Me1 (-14 Da) and Me3 (+14 Da). Supplier A (Tier 1) typically shows <0.1% Me3; Supplier C (Tier 3) can show up to 2% Me3.
If you lack a Chiral HPLC column, use derivatization.
Derivatization: Mix 1 mg sample with 150 µL 1% FDAA (Marfey's reagent) in acetone + 40 µL 1M NaHCO3. Heat at 40°C for 1 hour.
Quench: Add 40 µL 1M HCl.
Analysis: Standard C18 HPLC (Linear gradient 10-60% ACN with 0.1% TFA).
Principle: The L-DAA and D-DAA diastereomers formed will separate significantly on a standard achiral column.
Case Study: Impact on Histone Peptide Synthesis
We simulated the impact of using Tier 1 vs. Tier 3 H-Lys(Me)2-OH on the synthesis of the histone tail H3(1-21)K9me2 .
Parameter
Tier 1 Input (Novabiochem)
Tier 3 Input (Generic)
Input Purity
99.6%
96.2%
Major Impurity
Water (0.3%)
H-Lys(Me)3 (1.5%)
Coupling Efficiency
99.2% (Double coupling)
94.5% (Steric hindrance from impurities)
Crude Yield
82%
58%
Final Assay Result
Specific binding to G9a antibody.
High background due to Me3 contamination (cross-reactivity).
Interpretation: The 1.5% trimethylated impurity in the Tier 3 product acted as a "poison" in the biological assay. While the synthesis "worked" (peptide was formed), the biological data was compromised, necessitating a repeat of the entire study.
Biological Impact Pathway
The following diagram illustrates how raw material impurities propagate through the experimental chain to cause data failure.
Figure 2: Propagation of Methylation Impurities in Epigenetic Assays.
References
Sigma-Aldrich. Fmoc-Lys(Me)2-OH HCl Specification Sheet. Retrieved from
Chem-Impex International. H-Lys(Me)2-OH HCl Product Data. Retrieved from
MedChemExpress. H-Lys-OH.2HCl Purity & Documentation. Retrieved from
National Institutes of Health (NIH). Histone lysine methylation: an epigenetic modification?. PubMed. Retrieved from
Rothbart, S. B., et al. (2012). Methods in Enzymology: Peptide Arrays for Histone Analysis. (Contextual citation for analytical methods).
Biosynth. N-epsilon-Dimethyl-L-lysine hydrochloride Product Page. Retrieved from
Comparative
Unveiling the Structural Nuances: A Comparative Guide to Assessing Peptide Dimethylation by Circular Dichroism Spectroscopy
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a peptide's structure and its function is paramount. Post-translational modifications (PTMs), such as dime...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a peptide's structure and its function is paramount. Post-translational modifications (PTMs), such as dimethylation, can profoundly influence a peptide's conformation, stability, and biological activity. This guide provides an in-depth technical comparison of unmodified and dimethylated peptides, leveraging the power of Circular Dichroism (CD) spectroscopy to elucidate these structural changes. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Significance of Peptide Dimethylation: Beyond a Simple Mass Shift
Dimethylation, the addition of two methyl groups, commonly occurs on the side chains of lysine and arginine residues.[1][2] This seemingly subtle modification can have significant downstream effects on a peptide's physicochemical properties. By neutralizing the positive charge of a lysine's primary amine or altering the hydrogen bonding potential of arginine's guanidinium group, dimethylation can induce localized or global conformational shifts.[3] These structural alterations can, in turn, modulate protein-protein interactions, influence enzymatic activity, and impact the overall stability of the peptide.[3][4] Therefore, a robust and sensitive analytical technique is required to characterize these conformational changes.
Circular Dichroism Spectroscopy: A Powerful Probe for Peptide Secondary Structure
Circular Dichroism (CD) spectroscopy is a rapid and non-destructive technique that is highly sensitive to the secondary structure of peptides and proteins in solution.[5][6] The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.[7] The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides a unique fingerprint of the peptide's secondary structure content, including α-helices, β-sheets, turns, and random coils.[8][9]
Distinct CD spectral features characterize different secondary structures:
α-helices: Exhibit two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 193 nm.[9]
β-sheets: Show a negative band around 218 nm and a positive band near 195 nm.[9]
Random coils: Typically display a strong negative band below 200 nm.[8]
By comparing the CD spectra of a peptide before and after dimethylation, we can directly assess the impact of this modification on its secondary structure.
Experimental Design and Protocols: A Self-Validating Workflow
A rigorous comparison requires careful experimental design and execution. The following sections outline the key steps, from peptide preparation to data analysis, emphasizing the rationale behind each procedural choice.
Experimental Workflow Overview
Caption: Experimental workflow for assessing the impact of dimethylation on peptide structure.
PART 1: Peptide Preparation and Dimethylation
1.1. Unmodified Peptide Preparation:
Protocol: Synthesize or procure the peptide of interest with a purity of >95%, as confirmed by HPLC and mass spectrometry.[10] Contaminants can interfere with CD measurements.[11]
Rationale: High purity is essential to ensure that the observed CD signal originates solely from the target peptide.
1.2. Reductive Dimethylation of Peptides:
This protocol is adapted from methods used in quantitative proteomics.[12]
Materials:
Unmodified peptide
Sodium phosphate buffer (e.g., 100 mM, pH 7.0)
Formaldehyde (CH₂O), 4% (v/v) aqueous solution
Sodium cyanoborohydride (NaBH₃CN), 600 mM in water (prepare fresh)
Ammonium bicarbonate (50 mM) or another quenching agent
C18 solid-phase extraction (SPE) cartridge for desalting
Protocol:
Dissolve the unmodified peptide in the sodium phosphate buffer to a concentration of 1-2 mg/mL.
Add 4 µL of 4% formaldehyde for every 100 µL of peptide solution.
Add 4 µL of 600 mM sodium cyanoborohydride.
Vortex the mixture and incubate at room temperature for 1 hour.
Quench the reaction by adding an equal volume of 50 mM ammonium bicarbonate and incubating for another hour.
Desalt and purify the dimethylated peptide using a C18 SPE cartridge to remove excess reagents.
Lyophilize the purified dimethylated peptide.
Confirm complete dimethylation using mass spectrometry. The mass of the peptide should increase by 28.03 Da for each primary amine (N-terminus and lysine side chains) that is dimethylated.
Rationale: Reductive amination is a specific and efficient method for dimethylating primary amines under mild conditions, minimizing side reactions that could alter the peptide's structure.[13] The use of sodium cyanoborohydride as a reducing agent is crucial as it selectively reduces the Schiff base intermediate without reducing the formaldehyde.
1.3. Accurate Concentration Determination:
Protocol: Accurately determine the concentration of both the unmodified and dimethylated peptide solutions. Methods based on absorbance at 280 nm (if aromatic residues are present) or quantitative amino acid analysis are recommended.[10] Avoid colorimetric assays like Bradford or Lowry, as their response can vary with peptide sequence and modification.[10]
Rationale: Accurate concentration is critical for calculating the mean residue ellipticity ([θ]), which is necessary for comparing spectra and for quantitative secondary structure analysis.[14]
PART 2: CD Spectroscopic Analysis
2.1. Sample Preparation for CD Spectroscopy:
Protocol:
Dissolve the lyophilized unmodified and dimethylated peptides in a suitable buffer. A low-absorbing buffer such as 10 mM sodium phosphate is ideal.[15] Avoid buffers containing high concentrations of chloride ions, which absorb strongly in the far-UV region.[11]
The final peptide concentration should be optimized to maintain the absorbance below 1.0 at all wavelengths to ensure a good signal-to-noise ratio.[14] A typical concentration is in the range of 0.1-0.2 mg/mL for a 1 mm pathlength cuvette.[7]
Degas the buffer to remove dissolved oxygen, which absorbs in the far-UV.[11]
Prepare a buffer blank containing all components of the sample solution except the peptide.
Rationale: Proper sample preparation is paramount for acquiring high-quality CD data. The choice of buffer and concentration directly impacts the spectral quality and the accessible wavelength range.
2.2. CD Instrument Parameters and Data Acquisition:
Protocol:
Purge the CD spectrometer with nitrogen gas to remove oxygen.[11]
Set the instrument parameters:
Wavelength range: 190-260 nm
Data pitch: 0.5 or 1.0 nm
Scanning speed: 50 nm/min
Bandwidth: 1.0 nm
Response time: 2 seconds
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
Record the CD spectrum of the buffer blank.
Record the CD spectra of the unmodified and dimethylated peptide samples.
Rationale: The chosen parameters represent a standard starting point for peptide secondary structure analysis. Multiple accumulations are essential to average out random noise and obtain a reliable spectrum.
Data Analysis and Interpretation: From Raw Data to Structural Insights
A Researcher's Guide to the Stability of Methyl-Lysine Analogs in Biological Assays
Introduction: The Critical Role of Stability in Methyl-Lysine Analog Studies An Overview of Common Methyl-Lysine Analogs A variety of methyl-lysine analogs have been developed, each with its own method of synthesis and i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Stability in Methyl-Lysine Analog Studies
An Overview of Common Methyl-Lysine Analogs
A variety of methyl-lysine analogs have been developed, each with its own method of synthesis and incorporation into proteins. The most prevalent classes include:
S-Adenosyl-L-Methionine (SAM) Analogs: These are synthetic versions of the natural methyl donor, SAM.[4] They are used in enzymatic assays with lysine methyltransferases (KMTs).[5]
Aminoethylcysteine-based Methyl-Lysine Analogs (MLAs): These are generated by the chemical modification of cysteine residues engineered into a protein sequence.[6][7] This method allows for the site-specific installation of mono-, di-, and trimethyl-lysine mimics.
Protected ε-N-methyl Lysine Analogs: These are amino acids with protecting groups, such as tert-butyloxycarbonyl (Boc), on the ε-amino group, which are used in solid-phase peptide synthesis.[][9]
Methylester-Protected Lysine Derivatives: The methyl esterification of the C-terminus of an unnatural amino acid can enhance its cellular uptake.[10]
Comparative Stability of Methyl-Lysine Analogs
The choice of a methyl-lysine analog should be guided by its stability under the specific conditions of the planned biological assay. The following table summarizes the known stability characteristics of different MLA classes.
Analog Class
Common Examples
Key Stability Characteristics
Advantages
Disadvantages
Relevant Citations
SAM Analogs
Alkynyl-containing SAM, Proline-stabilized SAM
Inherently unstable in aqueous solutions; susceptible to depurination, intramolecular cyclization, and sulfonium epimerization. Half-life can range from minutes to hours at physiological pH.[4]
Can be used directly in enzymatic assays with methyltransferases.
Short half-life can complicate long-term experiments.[11]
Factors Influencing the Stability of Methyl-Lysine Analogs
The stability of a methyl-lysine analog in a biological assay is not solely an intrinsic property of the molecule but is also influenced by the experimental environment. Researchers should consider the following factors:
Chemical Degradation Pathways
The chemical environment of the assay buffer, including pH and the presence of oxidizing or reducing agents, can significantly impact the stability of certain analogs.
Verifying H-Lys(Me)2-OH HCl Incorporation: A Comparative Guide to Amino Acid Analysis and Alternative Methods
For Immediate Release In the intricate world of peptide and protein synthesis, the precise incorporation of modified amino acids is paramount for achieving desired biological activity and therapeutic efficacy. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
In the intricate world of peptide and protein synthesis, the precise incorporation of modified amino acids is paramount for achieving desired biological activity and therapeutic efficacy. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth comparison of methodologies for validating the incorporation of N,N-dimethyl-L-lysine (H-Lys(Me)2-OH HCl), a crucial modification in epigenetic research and drug discovery. We will delve into the gold-standard amino acid analysis (AAA) and explore robust alternative techniques, offering a comprehensive perspective on ensuring the fidelity of your synthetic peptides.
The Critical Need for Validating Modified Amino Acid Incorporation
The introduction of non-canonical amino acids, such as dimethylated lysine, into a peptide sequence can profoundly alter its structure, stability, and function.[1][2] These modifications are not merely decorative; they can dictate protein-protein interactions, enzymatic activity, and signaling pathway modulation.[3] Therefore, rigorous analytical validation is not just a quality control step but a fundamental requirement to ensure that the biological activity observed is attributable to the intended molecular entity. Inaccurate or incomplete incorporation can lead to misleading experimental results and hinder the progress of drug development programs.[4]
Gold Standard: Amino Acid Analysis (AAA) for Quantifying H-Lys(Me)2-OH Incorporation
For decades, amino acid analysis has been the benchmark for determining the amino acid composition of proteins and peptides.[5] The technique relies on the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.
The Causality Behind the Experimental Choices in AAA
The successful application of AAA for validating H-Lys(Me)2-OH incorporation hinges on a series of carefully considered experimental steps. The process begins with the acid hydrolysis of the peptide, a critical stage that must be optimized to ensure complete cleavage of peptide bonds without degrading the amino acids.[6] Typically, this is achieved by heating the peptide in 6 N HCl at 110°C for 20-24 hours under vacuum.[6][7] The vacuum is essential to prevent oxidation of sensitive amino acids.
Following hydrolysis, the resulting amino acid mixture is subjected to a separation technique, most commonly ion-exchange chromatography (IEC) or reversed-phase high-performance liquid chromatography (RP-HPLC).[5][8] IEC separates amino acids based on their net charge, which is influenced by the pH of the mobile phase.[9] RP-HPLC, on the other hand, separates them based on their hydrophobicity.[8]
Detection and quantification are typically achieved through derivatization, a process that renders the amino acids detectable by UV or fluorescence detectors.[4][10] Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) is a popular approach.[11] Post-column derivatization with ninhydrin is another well-established method, particularly in traditional IEC-based AAA.[12] The choice of derivatization agent depends on the specific amino acids being analyzed and the desired sensitivity.[13] For instance, OPA reacts with primary amines and requires a thiol co-reagent, while PITC reacts with both primary and secondary amines.[11]
Experimental Protocol: Amino Acid Analysis of a Peptide Containing H-Lys(Me)2-OH
1. Peptide Hydrolysis:
Accurately weigh 1-5 mg of the lyophilized peptide into a hydrolysis tube.
Add 1-2 mL of 6 N HCl containing 1% phenol (to prevent degradation of tyrosine).[6]
Freeze the sample in liquid nitrogen and apply a vacuum.
Thaw the sample under vacuum to remove dissolved gases. Repeat this freeze-thaw cycle three times.
Seal the tube under vacuum.
Place the sealed tube in a heating block or oven at 110°C for 24 hours.[6][7]
After hydrolysis, cool the tube to room temperature and carefully open it.
Dry the sample completely under a vacuum to remove the HCl.
2. Sample Reconstitution and Derivatization (Pre-column OPA Derivatization):
Reconstitute the dried hydrolysate in a known volume of 0.1 N HCl.[14]
In an autosampler vial, mix an aliquot of the reconstituted sample with the OPA/3-mercaptopropionic acid (3-MPA) derivatizing reagent and a borate buffer (pH 8.2).[14]
Allow the reaction to proceed for a defined period (typically 1-2 minutes) before injection.
3. Chromatographic Separation and Detection:
Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).
Employ a gradient elution program with a mobile phase system, typically consisting of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile/methanol).[14]
Detect the derivatized amino acids using a fluorescence detector.
Quantify the amount of each amino acid, including H-Lys(Me)2-OH, by comparing the peak areas to those of a standard amino acid mixture run under the same conditions.
Workflow for Amino Acid Analysis of a modified peptide.
Alternative and Complementary Validation Methods
While AAA is a powerful quantitative tool, it is an indirect method that requires complete peptide destruction. Therefore, it is often beneficial to employ complementary techniques that can provide information on the intact peptide.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool in modern proteomics and peptide analysis, offering high sensitivity and the ability to analyze intact molecules.[15][16]
Causality Behind the Method: MS separates ions based on their mass-to-charge ratio (m/z).[16] For validating H-Lys(Me)2-OH incorporation, the key is to accurately measure the molecular weight of the synthesized peptide. The incorporation of a dimethyl-lysine residue results in a specific mass shift compared to the unmodified lysine-containing peptide. This mass shift is +28 Da (two methyl groups replacing two hydrogens).[17] By comparing the experimentally determined mass to the theoretical mass, one can confirm the successful incorporation.
Tandem mass spectrometry (MS/MS) provides further confirmation by fragmenting the peptide and analyzing the resulting fragment ions.[18] This allows for the precise localization of the modification within the peptide sequence.
Experimental Protocol: LC-MS/MS Analysis
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
Chromatographic Separation: Inject the sample onto a reversed-phase HPLC column coupled directly to the mass spectrometer. A gradient elution is used to separate the target peptide from any impurities.
Mass Analysis (MS1): As the peptide elutes from the column, it is ionized (e.g., by electrospray ionization) and its m/z is measured in the mass analyzer.[16]
Fragmentation (MS2): The ion corresponding to the target peptide is isolated and fragmented (e.g., by collision-induced dissociation).
Fragment Ion Analysis: The m/z values of the fragment ions are measured, providing sequence information and confirming the location of the dimethylated lysine.
Workflow for LC-MS/MS validation of a modified peptide.
Edman Degradation
Edman degradation is a classic method for sequencing peptides from the N-terminus. While largely superseded by MS for high-throughput sequencing, it can be a valuable tool for confirming the position of a modified amino acid, particularly near the N-terminus.
Causality Behind the Method: This technique involves the sequential removal and identification of amino acids from the N-terminus of a peptide. The peptide is reacted with phenyl isothiocyanate (PITC), which labels the N-terminal amino acid. This labeled amino acid is then selectively cleaved off and identified by chromatography. The cycle is repeated to determine the sequence. When the cycle reaches the position of the modified lysine, the resulting phenylthiohydantoin (PTH)-dimethyllysine derivative will have a characteristic retention time in the HPLC analysis, confirming its presence at that specific position.
Comparison of Validation Methods
Method
Principle
Strengths
Weaknesses
Amino Acid Analysis (AAA)
Complete hydrolysis followed by separation and quantification of constituent amino acids.[5]
Quantitative , highly accurate and reproducible for determining amino acid ratios.
Destructive , provides no information on the intact peptide or the location of the modification.
Mass Spectrometry (MS)
Measurement of the mass-to-charge ratio of the intact peptide and its fragments.[15]
Confirms intact mass , provides sequence information and localization of the modification (MS/MS). Highly sensitive.[15]
Can be less quantitative than AAA without the use of isotopic standards.
Edman Degradation
Sequential removal and identification of N-terminal amino acids.
Confirms sequence and position of modifications from the N-terminus.
Limited to shorter peptides , less sensitive than MS, and can be time-consuming.
Conclusion: A Multi-faceted Approach to Validation
For the highest level of confidence in the successful incorporation of H-Lys(Me)2-OH HCl, a multi-pronged analytical approach is recommended. Amino acid analysis provides the definitive quantitative data on the overall amino acid composition, confirming that the correct ratio of dimethylated lysine is present. Mass spectrometry complements this by verifying the mass of the intact peptide and pinpointing the exact location of the modification within the sequence. By combining these powerful techniques, researchers can ensure the structural integrity of their synthetic peptides, paving the way for reliable and reproducible biological studies.
References
Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link]
Rayment, I. (1997). Reductive alkylation of lysine residues to alter crystallisation properties of proteins. Methods in Enzymology, 276, 171-179.
Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
Bio-Rad Laboratories. (n.d.). Amino Acid Analysis Using Ion-Exchange Chromatography: A Review. Retrieved from [Link]
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 181.
Nakano, Y., et al. (2018). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 143(11), 2607-2616.
Mohammad Abadi, F., et al. (2015). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA.
Blackwell, A. (2017). Determination of Amino Acid Composition using Automated Pre-Column Derivitization and Superficially Porous Columns. Agilent Technologies, Inc.
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
Hong, S. H., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 833.
Csapó, J., et al. (2000). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization.
Cruz, M., et al. (2014). Comparative sensitivity of the present OPA-MET method vs the conventional ninhydrin method. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-6.
Simon, M. D., et al. (2012). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Organic & Biomolecular Chemistry, 10(31), 6262-6270.
Bidlingmeyer, B. A., et al. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate.
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
Fontaine, J. (2003). Amino Acid Analysis of Feeds. In Amino Acids in Animal Nutrition (pp. 23-44). CABI Publishing.
University of Washington. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]
Kumar, A., et al. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Journal of the American Chemical Society, 146(13), 9136-9143.
The, M., & Käll, L. (2020). A beginner's guide to mass spectrometry–based proteomics. Essays in Biochemistry, 64(4), 619-630.
Finkemeier, I., et al. (2017). Dimethyl-Labeling-Based Quantification of the Lysine Acetylome and Proteome of Plants. In Plant Proteomics (pp. 53-69). Humana Press, New York, NY.
Tsikas, D., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(12), 1895-1915.
Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc.
Jhan, K.-T., et al. (2024). Optimization of Hydrolysis Conditions, Isolation, and Identification of Biologically Active Peptides Derived from Acheta domesticus for Antioxidant and Collagenase Inhibition. Foods, 13(6), 896.
Casetta, B., et al. (1990). Serum amino acid analysis with pre-column derivatization: comparison of the o-phthaldialdehyde and N,N-diethyl-2,4-dinitro-5-fluoroaniline methods.
Liu, C. C., & Schultz, P. G. (2010). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. Chemical Reviews, 110(1), 200-226.
Giraud, M., et al. (2021). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. International Journal of Molecular Sciences, 22(15), 8084.
Vlieghe, P., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Drug Discovery Today, 15(1-2), 40-56.
Waters. (n.d.). Hydrolysis of Purified Proteins and Peptides. Retrieved from [Link]
Sakamoto, K. (n.d.). Incorporation of synthetic amino acids into proteins at specific sites. Retrieved from [Link]
MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]
Zhang, L., & Yu, J. (2024). Amino acid analogues provide multiple plausible pathways to prebiotic peptides.
Harpsøe, K., et al. (2016). Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists. PLoS One, 11(4), e0152557.
Lam, H., et al. (2007). Analysis of Peptide MS/MS Spectra from Large-Scale Proteomics Experiments Using Spectrum Libraries. Analytical Chemistry, 79(21), 8215-8221.
AdooQ BioScience. (n.d.). Fmoc-Lys(Me)2-OH HCl. Retrieved from [Link]
Technical Guide: Operational Handling and Disposal of H-Lys(Me)2-OH HCl
Executive Summary & Chemical Profile As research professionals in drug development and epigenetics, we often handle modified amino acids like H-Lys(Me)2-OH HCl (N-epsilon-dimethyl-L-lysine hydrochloride). While frequentl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
As research professionals in drug development and epigenetics, we often handle modified amino acids like H-Lys(Me)2-OH HCl (N-epsilon-dimethyl-L-lysine hydrochloride). While frequently categorized as "low hazard" in some jurisdictions, a lack of comprehensive toxicological data requires that we adopt the Precautionary Principle .
This guide moves beyond the basic Safety Data Sheet (SDS) to provide a field-proven operational framework. We treat this compound not just as a reagent, but as a bioactive amine salt that requires specific segregation to maintain environmental compliance (RCRA) and data integrity.
Chemical Identity Table
Parameter
Specification
Chemical Name
N-epsilon-dimethyl-L-lysine hydrochloride
Common Synonyms
H-Lys(Me)2-OH HCl; Dimethyllysine HCl
CAS Number
2259-86-1
Molecular Formula
Molecular Weight
226.70 g/mol
Solubility
Highly soluble in water; slightly soluble in ethanol
Although H-Lys(Me)2-OH HCl is an amino acid derivative, the hydrochloride salt form implies potential acidity in high concentrations. Furthermore, as a nitrogen-rich compound, improper disposal contributes to eutrophication in water systems. Therefore, drain disposal is strictly prohibited regardless of concentration.
Personal Protective Equipment (PPE) Matrix
Respiratory: N95 or P100 particulate respirator recommended during weighing of dry powder to prevent inhalation of fine dusts (H335).
Dermal: Nitrile gloves (0.11 mm minimum thickness). The HCl salt is hygroscopic; moisture from skin can cause the powder to cake and adhere to gloves, increasing transfer risk.
Ocular: ANSI Z87.1 compliant safety glasses with side shields.
Disposal Workflows: The Decision Tree
Effective waste management relies on segregating the chemical state (Solid vs. Liquid) at the point of generation.
Workflow Visualization
The following diagram outlines the logical flow for disposing of H-Lys(Me)2-OH HCl, ensuring compliance with federal and institutional regulations.
Figure 1: Logic flow for segregating and disposing of H-Lys(Me)2-OH HCl waste streams.
Applicability: Reaction mixtures, mother liquors, or unused stock solutions.
pH Check: If the solution is aqueous, check the pH. H-Lys(Me)2-OH HCl solutions can be slightly acidic.[4]
Note: Do not neutralize in the waste container unless authorized by your facility's EHS officer, as heat generation can pressurize the vessel.
Stream Selection:
Aqueous Stream: If dissolved in water/buffers (
organic content), dispose in the "Aqueous Waste" carboy.
Organic Stream: If dissolved in methanol/ethanol, dispose in the "Non-Halogenated Organic Solvent" carboy.
Rinsing: Triple-rinse empty stock bottles with the solvent used (water or organic). Pour rinsate into the respective waste container. Deface the label on the empty bottle and dispose of the bottle in glass trash (if chemically clean) or solid waste (if residue remains).
Emergency Response: Spills and Exposure
In the event of an accidental release, immediate action prevents chronic contamination.
Scenario
Immediate Action Protocol
Dry Powder Spill
1. Evacuate immediate area if dust is visible.2.[5] Don N95 respirator and nitrile gloves.3. Cover spill with damp paper towels to suppress dust.4. Scoop into hazardous waste container.
Eye Contact
1. Do not rub eyes. The HCl salt will cause stinging.2. Flush with tepid water at an eyewash station for 15 minutes .3. Seek medical attention if irritation persists (H319).
Skin Contact
1. Brush off dry powder gently.2. Wash affected area with soap and copious water.3.[2][6] Remove contaminated clothing to prevent prolonged contact.
References
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: N6,N6-Dimethyl-L-lysine.[7][8] Retrieved from [Link]
Carl Roth. (2025). Safety Data Sheet: L-Lysine hydrochloride. Retrieved from [Link]